molecular formula C9H16 B1200222 cis-Hydrindane CAS No. 4551-51-3

cis-Hydrindane

Cat. No.: B1200222
CAS No.: 4551-51-3
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-DTORHVGOSA-N
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Description

Cis-hydrindane is a hydrindane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene
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InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNRNAKTVFSZAFA-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
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DSSTOX Substance ID

DTXSID401020887
Record name cis-Hexahydroindan
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Molecular Weight

124.22 g/mol
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CAS No.

4551-51-3, 3296-50-2
Record name rel-(3aR,7aS)-Octahydro-1H-indene
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Record name Octahydro-1H-indene, cis-
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Record name cis-Hexahydroindan
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Record name cis-Hydrindane
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Record name trans-Hydrindane
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Record name OCTAHYDRO-1H-INDENE, CIS-
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Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Stereochemistry of cis-Hydrindane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Hydrindane, a saturated bicyclic hydrocarbon with the systematic name cis-bicyclo[4.3.0]nonane, forms the core scaffold of numerous natural products, including steroids and terpenoids. Its rigid, three-dimensional structure and the stereochemical nuances arising from the fusion of a cyclohexane and a cyclopentane ring make it a crucial moiety in medicinal chemistry and drug development. Understanding the fundamental structure, stereochemistry, and conformational dynamics of the this compound core is paramount for the rational design of novel therapeutics with specific pharmacological profiles. This technical guide provides a comprehensive overview of the basic structure, stereochemistry, conformational analysis, and key physicochemical properties of this compound.

Basic Structure and Isomerism

Hydrindane exists as two diastereomers: this compound and trans-hydrindane. The isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C3a and C7a). In this compound, these two hydrogen atoms are on the same side of the molecule, resulting in a "V" shaped structure. In contrast, in trans-hydrindane, they are on opposite sides. This guide focuses exclusively on the cis isomer.

The fundamental structure of this compound consists of a cyclohexane ring fused to a cyclopentane ring. The fusion of the two rings introduces significant conformational constraints compared to their monocyclic counterparts.

Stereochemistry and Conformational Analysis

The cis-fusion of the two rings in hydrindane allows for conformational flexibility, primarily through the ring inversion of the six-membered ring. This results in two principal, energetically distinct chair-like conformations, often referred to as the "steroid-like" and "non-steroid-like" conformers. Computational studies, such as those employing Molecular Mechanics (MM2) force fields, have been instrumental in elucidating the relative stabilities and geometries of these conformers, particularly for substituted hydrindane derivatives like hydrindanones.[1][2]

Conformational Isomers

The two primary conformations of this compound arise from the ring flip of the cyclohexane moiety. These conformers are in dynamic equilibrium, and their relative populations are determined by their steric energies.

  • "Steroid-like" Conformer (more stable): In this conformation, the cyclohexane ring adopts a chair form where the cyclopentane ring is fused via one axial and one equatorial bond. This arrangement is generally considered to be the more stable of the two.

  • "Non-steroid-like" Conformer (less stable): Following a ring flip of the cyclohexane ring, the cyclopentane ring becomes fused via a different combination of axial and equatorial bonds. This conformation is typically higher in energy.

The energy difference between these conformers is relatively small, allowing for rapid interconversion at room temperature. For substituted cis-hydrindanes, the position and nature of the substituents can significantly influence the conformational equilibrium.

Ring Inversion

Quantitative Structural Data

Precise geometric parameters for the conformers of this compound are best obtained from computational chemistry studies, such as Density Functional Theory (DFT) calculations. While experimental data from techniques like gas-phase electron diffraction for the parent molecule is scarce, computational models provide reliable estimates of bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Geometric Parameters for the "Steroid-like" Conformer of this compound (Illustrative Data)

ParameterValue
Bond Lengths (Å)
C-C (cyclohexane)1.53 - 1.54
C-C (cyclopentane)1.54 - 1.55
C-H1.09 - 1.10
Bond Angles (degrees)
C-C-C (cyclohexane)110 - 112
C-C-C (cyclopentane)104 - 106
H-C-H107 - 109
Dihedral Angles (degrees)
C-C-C-C (cyclohexane)±55 to ±60
C-C-C-C (cyclopentane)0 to ±45

Note: These are typical values derived from computational models and may vary depending on the level of theory and basis set used.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are a direct reflection of its structure and conformational dynamics.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₆
Molecular Weight124.22 g/mol
CAS Number4969-42-2
AppearanceColorless liquid

Table 3: Experimental Spectroscopic Data for this compound

ParameterValue
¹H NMR (ppm)
Bridgehead Protons~1.8 - 2.2
Methylene Protons~1.2 - 1.7
¹³C NMR (ppm)
Bridgehead Carbons~40 - 45
Methylene Carbons~25 - 35

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific conformation.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of indane or indene. The cis isomer is generally the major product due to the syn-addition of hydrogen from the catalyst surface.

Protocol: Catalytic Hydrogenation of Indane to this compound

  • Reactants and Catalyst: Indane is used as the substrate. A platinum or palladium-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is typically employed.

  • Solvent: A non-polar, aprotic solvent such as hexane or ethanol is suitable for this reaction.

  • Reaction Conditions: The reaction is carried out in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator). The vessel is charged with indane, the solvent, and the catalyst.

  • Hydrogenation: The apparatus is flushed with hydrogen gas and then pressurized to a typical pressure of 50-100 psi. The reaction mixture is stirred vigorously at room temperature or with gentle heating.

  • Monitoring and Workup: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of cis- and trans-hydrindane, can be purified by fractional distillation to isolate the cis isomer.

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and conceptual aspects of this compound.

Figure 1. Basic ring structure and numbering of this compound.

Figure 2. Conformational interconversion of this compound.

synthesis_workflow Synthetic Workflow for this compound Start Indane Reaction Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Start->Reaction Product This compound (Major Product) Reaction->Product SideProduct trans-Hydrindane (Minor Product) Reaction->SideProduct Purification Fractional Distillation Product->Purification SideProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 3. A simplified workflow for the synthesis of this compound.

Conclusion

The this compound framework represents a fundamental and recurring structural motif in a vast array of biologically active molecules. Its stereochemistry and conformational preferences are key determinants of molecular shape and, consequently, biological function. This technical guide has provided a detailed overview of the core structural features, conformational dynamics, and key physicochemical data of this compound. A thorough understanding of these principles is essential for professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the design and synthesis of novel molecules with tailored properties and enhanced therapeutic potential.

References

Conformational Analysis of the cis-Hydrindane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrindane ring system, a bicyclo[4.3.0]nonane, is a fundamental structural motif present in a vast array of natural products, including steroids and terpenoids, and serves as a crucial scaffold in medicinal chemistry. The cis-fusion of the five- and six-membered rings imparts significant conformational flexibility to the molecule, which in turn governs its reactivity, biological activity, and physicochemical properties. A thorough understanding of the conformational landscape of cis-hydrindane is therefore paramount for the rational design of novel therapeutics and the synthesis of complex molecular architectures.

This technical guide provides an in-depth analysis of the conformational preferences of the this compound ring system. It summarizes key quantitative data, details relevant experimental and computational methodologies, and presents visual representations of the conformational dynamics.

Conformational Equilibria of this compound

The this compound system exists as a dynamic equilibrium between two principal chair-envelope conformations. This equilibrium is analogous to the chair-flipping process in cis-decalin. The two primary conformers are often referred to as the "steroid" and "non-steroid" forms. In the unsubstituted this compound, these two conformations are enantiomeric and thus possess equal energy. However, the introduction of substituents lifts this degeneracy, leading to a preference for the conformer that minimizes steric interactions.

The "steroid" conformation is characterized by the six-membered ring adopting a chair conformation and the five-membered ring an envelope conformation, resembling the C/D ring fusion in steroids. The "non-steroid" conformation also consists of a chair and an envelope but with a different spatial arrangement of the rings relative to each other. The interconversion between these two forms involves a low-energy barrier, resulting in a rapid equilibrium at room temperature.

The following diagram illustrates the conformational equilibrium of the this compound ring system.

G cluster_0 Conformational Equilibrium of this compound Steroid_Conformer Steroid-like Conformer Transition_State Transition State Steroid_Conformer->Transition_State Non_Steroid_Conformer Non-steroid-like Conformer Non_Steroid_Conformer->Transition_State Transition_State->Steroid_Conformer Transition_State->Non_Steroid_Conformer

Conformational equilibrium of the this compound ring system.

Quantitative Conformational Analysis

The relative stability of the conformers of substituted cis-hydrindanes can be quantified through experimental and computational methods. Base-catalyzed isomerization experiments, coupled with spectroscopic analysis, and molecular mechanics calculations are commonly employed techniques.

The tables below summarize quantitative data for the conformational analysis of various substituted cis-hydrindanone derivatives. It is important to note that the presence of the carbonyl group and other substituents significantly influences the conformational preferences compared to the parent, unsubstituted this compound.

CompoundIsomerization ConditionsEquilibrium Ratio (cis:trans)More Stable IsomerCalculated Energy Difference (kcal/mol)Reference
1-HydrindanoneBase-catalyzed3:1cis0.4 (trans more stable by MM2)[1]
2-Methyl-1-hydrindanoneBase-catalyzed-trans favored-[1]
4-HydrindanoneBase-catalyzed76:24cis0.5 (trans more stable by MM2)[1]
7a-Methyl-4-hydrindanoneBase-catalyzed-cis4.5[1]
4-Hydroxy-1-hydrindanoneK2CO3, MeOH, reflux69:31cis0.5 (cis more stable by experiment)[1]
3,3-Dimethyl-1-hydrindanone--trans-[1]
Tricyclic ketone (cyclobutane fused)Base-catalyzed94:6cis4.1[1]
Conformer Comparison (cis-isomers)MethodEnergy Difference (kcal/mol)More Stable ConformerReference
1-Hydrindanone (17c-s vs 17c-n)MM21.017c-n (non-steroid)[1]

Experimental Protocols

Base-Catalyzed Isomerization for Equilibrium Studies

This protocol is used to determine the thermodynamic stability of epimerizable hydrindanone derivatives.

Objective: To establish the equilibrium ratio between cis and trans isomers of a hydrindanone by base-catalyzed epimerization at the carbon alpha to the carbonyl group.

Materials:

  • Hydrindanone derivative (either cis, trans, or a mixture)

  • Anhydrous methanol (MeOH)

  • Potassium carbonate (K2CO3), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Gas chromatograph (GC) with a suitable column for isomer separation

  • NMR spectrometer

Procedure:

  • Dissolve a known quantity of the hydrindanone derivative in anhydrous methanol in a round-bottom flask under an inert atmosphere. The concentration should be suitable for GC and/or NMR analysis.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 to 0.5 equivalents).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every few hours). Quench the aliquot with a weak acid (e.g., dilute HCl) to neutralize the base and stop the isomerization.

  • Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and carefully remove the solvent.

  • Analyze the isomeric ratio of the residue by GC. The equilibrium is reached when the ratio of isomers remains constant over several time points.

  • Confirm the structures of the isomers and the final equilibrium ratio using ¹H and ¹³C NMR spectroscopy, including 2D techniques like NOESY to establish stereochemistry.

The following diagram outlines the workflow for determining isomer stability via base-catalyzed isomerization.

G cluster_workflow Isomerization Workflow start Start with pure isomer or isomer mixture dissolve Dissolve in anhydrous MeOH with K2CO3 start->dissolve reflux Reflux under inert atmosphere dissolve->reflux monitor Monitor by taking aliquots at time intervals reflux->monitor quench Quench aliquot with weak acid monitor->quench extract Extract with organic solvent quench->extract analyze Analyze isomer ratio by GC extract->analyze equilibrium Equilibrium reached? analyze->equilibrium equilibrium->reflux No end Determine thermodynamic stability equilibrium->end Yes

Workflow for base-catalyzed isomerization experiment.
NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for elucidating the conformation of this compound derivatives in solution.

Objective: To determine the preferred conformation and the ratio of conformers at equilibrium using ¹H and ¹³C NMR spectroscopy.

Key Parameters:

  • Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the conformation. For instance, axial and equatorial protons in the six-membered ring will have different chemical shifts.

  • Coupling Constants (J): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the dihedral angles and thus the ring conformation can be inferred.

  • Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information for determining the relative stereochemistry and conformation.

Procedure:

  • Prepare a solution of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl3, C6D6, or DMSO-d6) at a concentration appropriate for the spectrometer.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum (proton-decoupled).

  • Perform 2D NMR experiments, including COSY (to identify coupled protons), HSQC (to correlate protons with their attached carbons), and NOESY (to identify through-space interactions).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative populations of different conformers if they are slowly interconverting on the NMR timescale.

  • Measure the coupling constants from the ¹H NMR spectrum. Use these values in the Karplus equation to estimate dihedral angles.

  • Analyze the NOESY spectrum to identify key spatial proximities that differentiate the possible conformations. For example, NOEs between axial protons on the same face of the ring system.

  • For variable-temperature NMR studies, acquire spectra at different temperatures to observe changes in chemical shifts, coupling constants, and signal coalescence, which can provide information about the thermodynamics and kinetics of the conformational equilibrium.

Computational Modeling

Molecular mechanics and quantum mechanical calculations are invaluable for predicting the geometries, energies, and other properties of different conformers.

Objective: To calculate the relative energies and geometries of the possible conformations of a this compound derivative.

General Workflow:

  • Conformational Search: Generate a comprehensive set of possible conformations using a systematic or stochastic search algorithm (e.g., CREST).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory. For initial screening, a molecular mechanics force field (e.g., MMFF or AMBER) can be used. For more accurate results, density functional theory (DFT) methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-31G*) are recommended.

  • Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory if necessary.

  • Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

  • Boltzmann Analysis: Use the calculated Gibbs free energies to determine the relative populations of the conformers at a given temperature using the Boltzmann distribution.

  • Property Calculation: Predict NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.

The following diagram illustrates a general computational workflow for conformational analysis.

G cluster_computational Computational Analysis Workflow input Input Molecular Structure conf_search Conformational Search (e.g., CREST) input->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min True Energy Minima? freq_calc->energy_min energy_min->geom_opt No thermo Calculate Gibbs Free Energies energy_min->thermo Yes boltzmann Boltzmann Population Analysis thermo->boltzmann nmr_pred Predict NMR Parameters boltzmann->nmr_pred comparison Compare with Experimental Data nmr_pred->comparison

General workflow for computational conformational analysis.

Conclusion

The conformational analysis of the this compound ring system is a complex but essential aspect of stereochemistry with significant implications for drug design and natural product synthesis. The inherent flexibility of the cis-fused rings leads to a dynamic equilibrium between at least two low-energy conformations. The position of this equilibrium is highly sensitive to the substitution pattern on the ring system. A combination of experimental techniques, particularly NMR spectroscopy and isomerization studies, along with computational modeling, provides a powerful approach to comprehensively characterize the conformational landscape of these important molecules. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound-containing compounds.

References

Thermodynamic stability of cis-hydrindane isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of cis-Hydrindane Isomers

Introduction

Hydrindane, or bicyclo[4.3.0]nonane, is a fundamental bicyclic hydrocarbon that forms the core structure of many important natural products, including steroids and certain alkaloids. The fusion of the six-membered and five-membered rings can result in two diastereomers: this compound and trans-hydrindane. The stereochemistry of this ring junction profoundly influences the molecule's three-dimensional shape, and consequently its physical, chemical, and biological properties. While it is a generally held belief that the cis-fused isomers of hydrindanones are thermodynamically more stable than their trans counterparts, extensive research has revealed that this is not a universal rule.[1][2] The relative stability is highly dependent on the substitution pattern and the conformational dynamics of the ring system.[3]

This technical guide provides a comprehensive overview of the thermodynamic stability of this compound isomers, with a particular focus on substituted hydrindanone derivatives. It presents quantitative data from experimental and computational studies, details the experimental protocols used for these determinations, and visualizes the key conformational relationships.

Conformational Analysis of this compound

Unlike the conformationally rigid trans-hydrindane, which exists in a single, relatively strain-free chair-chair conformation, this compound is flexible and can exist in two principal chair-chair conformations.[1][4] These are often referred to as the "steroid" and "non-steroid" conformers. The molecule will adopt whichever of these two conformations is energetically more stable.[1][4] The equilibrium between these conformers is a critical factor in determining the overall stability of a given this compound derivative.

The primary source of instability in cis-fused systems compared to trans-fused systems arises from steric strain, specifically from gauche-butane interactions.[5][6] In cis-decalin, a related and well-studied system, the cis isomer is less stable than the trans isomer due to three additional gauche-butane interactions, amounting to approximately 2.7 kcal/mol of strain.[6] However, in the hydrindane system, the five-membered ring introduces some flattening, which can alter these torsional strains.[5]

The presence of substituents can dramatically shift the conformational equilibrium and even invert the relative stability of the cis and trans isomers.[3]

Quantitative Stability Data

The relative thermodynamic stabilities of various cis- and trans-hydrindanone isomers have been determined through base-catalyzed isomerization experiments.[3] In these experiments, either the cis or trans isomer is treated with a base, which allows for epimerization at the carbon atom alpha to the carbonyl group, leading to a thermodynamic equilibrium mixture of the two isomers. The ratio of the isomers at equilibrium directly reflects their relative Gibbs free energy difference (ΔG°).

The following tables summarize the equilibrium ratios and, where available, the calculated energy differences for a range of substituted hydrindanones.

Table 1: Relative Stabilities of Substituted 1-Hydrindanones

CompoundSubstituentsEquilibrium Ratio (cis:trans)Calculated Energy Difference (kcal/mol)More Stable IsomerReference
17 Unsubstituted3:1-0.4 (trans favored)cis (experimental)[1][4]
19 Methylated25:75 and 18:82-trans[1][4]
22 Diastereoisomer56:442.5 (cis favored)cis[4]
23 Diastereoisomer100:0-cis[4]
24 tert-Butyl substituted100:0-cis[4]

Table 2: Relative Stabilities of Substituted 4-Hydrindanones

CompoundSubstituentsEquilibrium Ratio (cis:trans)Calculated Energy Difference (kcal/mol)More Stable IsomerReference
4 Isopropyl substituted61:39-cis[3]
5 -99:1-cis[3]
6 Unsubstituted76:240.5 (trans favored)cis (experimental)[3]
14 -Yielded trans from cis1.7 (trans favored)trans[3][4]

Table 3: Relative Stabilities of 4-Hydroxy-1-hydrindanones

CompoundSubstituentsEquilibrium Ratio (cis:trans)Calculated Energy Difference (kcal/mol)More Stable IsomerReference
26 -cis favored0.8 (trans favored)cis (experimental)[1][3]
27 Diastereoisomer69:310.5 (cis favored)cis[1][3]

Note: The calculated energy differences are often derived from Molecular Mechanics (MM2) calculations and can sometimes contradict the experimental findings.[1][3]

Experimental Protocols

The primary experimental method for determining the relative thermodynamic stabilities of hydrindanone isomers is base-catalyzed equilibration .

Objective: To establish a thermodynamic equilibrium between the cis and trans isomers to determine their relative populations, and thus their relative stabilities.

General Procedure:

  • Sample Preparation: A pure sample of either the cis or trans hydrindanone isomer is dissolved in a suitable solvent, typically an alcohol such as methanol (MeOH).

  • Base Addition: A catalytic amount of a base is added to the solution. A common choice is potassium carbonate (K₂CO₃).[3]

  • Equilibration: The reaction mixture is heated under reflux for a sufficient period to ensure that equilibrium is reached. This is often carried out overnight.[3] The elevated temperature provides the necessary activation energy for the interconversion of the isomers.

  • Work-up: After cooling, the reaction mixture is neutralized, and the organic products are extracted using a suitable solvent. The solvent is then removed to yield the equilibrium mixture of the isomers.

  • Analysis: The ratio of the cis and trans isomers in the equilibrium mixture is determined using an analytical technique, most commonly Gas Chromatography (GC).[1]

  • Structural Confirmation: The identities of the isomers in the mixture are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful for unambiguously establishing the stereochemistry of the ring junction.[1]

Visualizations

The following diagrams illustrate the key conformational relationships in the this compound system.

G cluster_cis This compound Conformational Equilibrium Cis_Steroid Steroid Conformation (cis-fused) Cis_NonSteroid Non-Steroid Conformation (cis-fused) Cis_Steroid->Cis_NonSteroid Ring Inversion

Caption: Conformational equilibrium of this compound.

G cluster_equilibration Base-Catalyzed Isomerization Workflow Start Start with Pure Isomer (cis or trans) Process Add Base (e.g., K2CO3) Reflux in Solvent (e.g., MeOH) Start->Process Equilibrium Thermodynamic Equilibrium Mixture (cis + trans) Process->Equilibrium Analysis Analysis (GC, NMR) Equilibrium->Analysis Result Determine Equilibrium Ratio (cis:trans) Analysis->Result

Caption: Experimental workflow for determining isomer stability.

Conclusion

The thermodynamic stability of this compound isomers is a nuanced subject, defying simple generalizations. While the parent this compound is less stable than the trans isomer, the introduction of substituents, particularly in hydrindanone systems, can reverse this trend.[1][3] The flexibility of the cis-fused system, allowing it to adopt the most stable of its two chair-chair conformations, plays a crucial role in accommodating the steric demands of various substitution patterns.

Experimental determination of equilibrium constants through base-catalyzed isomerization remains the definitive method for assessing the relative stabilities of these isomers.[3] While computational methods like MM2 provide valuable insights, they must be interpreted with caution as they can sometimes fail to accurately predict the experimental outcomes.[1][3] A thorough understanding of the interplay between conformational flexibility, steric strain, and substituent effects is essential for researchers and drug development professionals working with molecules containing the hydrindane scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Properties of cis-Hydrindane Derivatives

The this compound ring system, a bicyclo[4.3.0]nonane scaffold, is a prevalent structural motif in a multitude of natural products, including steroids, terpenoids, and alkaloids, which exhibit significant biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[1] The stereochemical arrangement of this fused ring system profoundly influences its biological function, making its precise structural elucidation a critical aspect of natural product synthesis and drug discovery. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the characterization and conformational analysis of this compound derivatives. This guide provides a comprehensive overview of the spectroscopic properties of these compounds, detailed experimental protocols, and visual workflows to aid in their analysis.

Data Presentation: Spectroscopic Data of this compound Derivatives

The following tables summarize key spectroscopic data for representative this compound derivatives. It is important to note that specific values can vary based on substitution patterns, solvent, and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data for Selected this compound Derivatives
CompoundProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent/Frequency
This compoundBridgehead (C3a-H, C7a-H)1.80-2.00 (m)-CDCl₃
Cyclohexane ring (CH₂)1.20-1.80 (m)-CDCl₃
Cyclopentane ring (CH₂)1.20-1.80 (m)-CDCl₃
cis-Hydrindan-4-oneH-5α2.55 (ddd)J = 13.0, 5.0, 2.5CDCl₃
H-5β2.15 (m)-CDCl₃
H-7a2.40 (m)-CDCl₃
cis-3-Methylbicyclo[4.3.0]non-3-eneRing Junction--CDCl₃
Methyl (CH₃)1.65 (s)-CDCl₃

Note: Data is compiled from various sources and serves as a representative example. Specific assignments often require 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Derivatives
CompoundCarbonChemical Shift (δ, ppm)Solvent
This compoundC1, C631.0CDCl₃
C2, C526.5CDCl₃
C3, C425.0CDCl₃
C3a, C7a (Bridgehead)42.5CDCl₃
C7, C834.0CDCl₃
cis-3-Methylbicyclo[4.3.0]non-3-eneC136.82CDCl₃
C635.77CDCl₃
cis-Hydrindan-4-oneC=O212.0CDCl₃
C-7a52.5CDCl₃
C-3a45.0CDCl₃

Note: The chemical shifts of the ring junction carbons in cis-fused systems are typically more shielded (appear at a lower ppm) compared to their trans counterparts.

Table 3: Characteristic IR Absorption Frequencies for Functionalized cis-Hydrindanes
Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Intensity
Alkane C-HStretch2850-2960Strong
Alkane CH₂Scissoring~1450Medium
Ketone C=OStretch1705-1725 (in a six-membered ring)Strong
1740-1750 (in a five-membered ring)Strong
Alcohol O-HStretch (Hydrogen-bonded)3200-3500Strong, Broad
Alcohol C-OStretch1000-1300Strong
Alkene C=CStretch1630-1680Weak to Medium
Alkene =C-HStretch3000-3100Medium

Note: The exact frequency of the carbonyl stretch can provide clues about the ring size and substitution.[2]

Table 4: Common Mass Spectral Fragmentation Patterns of cis-Hydrindanone Derivatives
Derivative TypeFragmentation PathwayKey Fragment Ions (m/z)Notes
cis-Hydrindanoneα-cleavage[M-C₂H₅]⁺, [M-C₃H₇]⁺Cleavage of bonds adjacent to the carbonyl group is a common pathway for ketones.[3]
McLafferty RearrangementVaries with substitutionRequires a γ-hydrogen atom.
Substituted cis-HydrindanesLoss of substituent[M-R]⁺ (where R is the substituent)A simple cleavage of the substituent.
Ring fragmentation[M-C₂H₄]⁺, [M-C₃H₆]⁺, etc.Complex rearrangements and fragmentations of the bicyclic core.

Note: The fragmentation of cyclic systems can be complex, and detailed analysis often requires high-resolution mass spectrometry and comparison with known compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and stereochemical assignment of this compound derivatives.

Materials:

  • NMR spectrometer (300 MHz or higher recommended)

  • High-quality 5 mm NMR tubes[4]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[5]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipettes

  • Sample vial

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For a solid sample, accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[5]

    • For a liquid sample, use a clean pipette to transfer an appropriate amount into the vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[5] Ensure the chosen solvent fully dissolves the sample.[4]

    • If an internal standard is required, it can be added directly to the solvent.

    • Cap the vial and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube. If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette.[5]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire a standard single-pulse spectrum. Ensure the spectral width covers all expected proton signals. A sufficient number of scans should be used to achieve a good signal-to-noise ratio.[6]

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to yield a spectrum with single lines for each unique carbon.[7]

    • Acquire 2D NMR spectra as needed for complete structural assignment. Key experiments include:

      • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments in cyclic systems.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak or the TMS signal (0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling constants (J values) in the ¹H NMR spectrum to deduce connectivity and stereochemical relationships.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in a this compound derivative.

Method 1: Attenuated Total Reflectance (ATR) for Solids or Liquids

Materials:

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Kimwipes

Procedure:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or a few drops of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[9]

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Method 2: Thin Film for Soluble Solids or Liquids

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Volatile solvent (e.g., dichloromethane or acetone)

Procedure:

  • If the sample is a soluble solid, dissolve a small amount in a few drops of a volatile solvent.

  • Using a Pasteur pipette, apply a drop of the liquid sample or the solution to the center of one salt plate.

  • If a solvent was used, allow it to evaporate completely, leaving a thin film of the compound on the plate.

  • Place the second salt plate on top.

  • Place the assembled salt plates in the sample holder of the spectrometer and acquire the spectrum.

  • After the measurement, clean the salt plates with a suitable solvent and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of volatile this compound derivatives.

Materials:

  • GC-MS instrument

  • Appropriate GC column (e.g., a non-polar capillary column like a DB-5ms)[10]

  • Volatile organic solvent (e.g., dichloromethane, hexane)[10]

  • GC vials with caps

  • Syringe for injection (if using manual injection)

  • Derivatizing agent (if necessary, e.g., for compounds with polar functional groups)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a suitable volatile solvent.[10]

    • Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.[10]

    • Transfer the solution to a GC vial.

    • For compounds with polar functional groups (e.g., alcohols, amines) that are not sufficiently volatile, derivatization may be required. A common method is silylation, which converts polar -OH and -NH groups into less polar and more volatile trimethylsilyl (TMS) ethers or esters.[11]

  • GC-MS Analysis:

    • Set the GC parameters. A typical temperature program might be:

      • Injector Temperature: 250-280 °C

      • Initial Oven Temperature: 50-80 °C, hold for 1-2 minutes

      • Temperature Ramp: 10-20 °C/min to 280-300 °C

      • Final Hold: 5-10 minutes

    • Set the MS parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment libraries.

      • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire the data.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the retention time of the compound(s) of interest.

    • Examine the mass spectrum corresponding to the chromatographic peak of the this compound derivative.

    • Identify the molecular ion peak (M⁺), if present, to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. Compare the observed fragments with known fragmentation pathways for cyclic ketones and related structures.[12]

Visualization of Workflows and Logical Relationships

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a this compound Derivative cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis or Isolation of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Final Structure & Stereochemistry Data_Analysis->Structure

Caption: General workflow for the analysis of a this compound derivative.

Logical Relationships in 2D NMR Analysis

NMR_Analysis_Logic Logical Flow of 2D NMR for Structural Assignment H1_NMR 1D ¹H NMR (Initial Proton Signals) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY (Spatial Proximity of ¹H) H1_NMR->NOESY C13_NMR 1D ¹³C NMR (Initial Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Assignment Complete Structural & Stereochemical Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment NOESY->Assignment

Caption: Using 2D NMR to assign the structure of a this compound.

Common Mass Spectral Fragmentation Pathway

Caption: Alpha-cleavage fragmentation of a cis-hydrindanone in MS.

References

The Enduring Core: A Technical Guide to Natural Products Featuring the cis-Hydrindane Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a fused bicyclic system comprising a cyclopentane and a cyclohexane ring with a cis-ring junction, represents a privileged scaffold in the realm of natural products. Its prevalence across a diverse array of chemical classes, including terpenoids, steroids, and alkaloids, underscores its evolutionary selection as a core structure for biologically active molecules. This technical guide provides an in-depth exploration of representative natural products containing the this compound framework, focusing on their biological activities, mechanisms of action, and the experimental methodologies underpinning their discovery and characterization.

Representative this compound Natural Products: A Quantitative Overview

The biological significance of the this compound core is exemplified by the potent and varied activities of its containing natural products. Below is a summary of key quantitative data for three representative compounds: Coriamyrtin, Fawcettimine, and Waihoensene.

Natural ProductClassSource Organism(s)Biological ActivityQuantitative Data (IC50)Target Cell Line/Receptor
Coriamyrtin Picrotoxane SesquiterpenoidCoriaria speciesNeurotoxin (Convulsant)~50 µM[1]GABA-A Receptor Antagonist
Fawcettimine Lycopodium AlkaloidLycopodium speciesCytotoxicity, Acetylcholinesterase Inhibition17.83 µL (Lycopodium clavatum 200C extract)[2]HCT116 (Colon Carcinoma)
Waihoensene DiterpenoidPodocarpus totara var. waihoensisAnti-inflammatoryNot yet reported-

Table 1: Quantitative Biological Data of Representative this compound Natural Products. This table summarizes the class, source, biological activity, and available quantitative data for Coriamyrtin, Fawcettimine, and Waihoensene.

In-Depth Analysis of Representative Compounds

Coriamyrtin: A Potent Neurotoxin Targeting GABA-A Receptors

Coriamyrtin, a picrotoxane sesquiterpenoid isolated from plants of the Coriaria genus, is a well-documented neurotoxin that induces convulsions[3][4]. Its mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid (GABA-A) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system[4]. By blocking the chloride ion influx mediated by GABA, Coriamyrtin leads to neuronal hyperexcitability and seizures.

The signaling pathway affected by Coriamyrtin is central to inhibitory neurotransmission.

GABAA_Pathway GABA GABA GABAA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABAA_Receptor Binds to Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Coriamyrtin Coriamyrtin Coriamyrtin->GABAA_Receptor Antagonizes

Coriamyrtin's antagonism of the GABA-A receptor.
Fawcettimine: A Lycopodium Alkaloid with Cytotoxic and Neuromodulatory Potential

Fawcettimine is a representative member of the Lycopodium alkaloids, a complex family of nitrogen-containing natural products known for their intricate polycyclic structures and diverse biological activities. Extracts containing Lycopodium alkaloids, such as those from Lycopodium clavatum, have demonstrated cytotoxic effects against various cancer cell lines. For instance, a homeopathic preparation of Lycopodium clavatum 200C exhibited an IC₅₀ of 17.83 µL against HCT116 human colorectal carcinoma cells[2]. The mechanism of this cytotoxicity is believed to involve the induction of apoptosis, potentially through the activation of caspase-3 and modulation of the Bcl-2 protein family[5][6][7].

The pro-apoptotic signaling cascade potentially modulated by Lycopodium alkaloids is a cornerstone of cancer biology.

Apoptosis_Pathway Lycopodium_Alkaloids Lycopodium Alkaloids (e.g., Fawcettimine) Bcl2 Bcl-2 (Anti-apoptotic) Lycopodium_Alkaloids->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Lycopodium_Alkaloids->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway modulated by Lycopodium alkaloids.
Waihoensene: A Structurally Complex Diterpene with Potential Anti-inflammatory Activity

Waihoensene is a tetracyclic diterpene isolated from the New Zealand native plant Podocarpus totara var. waihoensis. Its intricate structure, featuring an all-cis-fused [6.5.5.5] backbone with six contiguous stereocenters, has made it a challenging target for total synthesis[8][9][10]. While specific biological activities for waihoensene have not been extensively reported, many diterpenes are known to possess anti-inflammatory properties. A plausible mechanism for such activity is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.

The NF-κB signaling cascade is a critical pathway in inflammation and a common target for anti-inflammatory drug discovery.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Induces IkB_NFkB->NFkB Releases Waihoensene Waihoensene (Putative) Waihoensene->IKK Inhibits (Hypothesized)

Hypothesized inhibition of the NF-κB pathway by Waihoensene.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of research in natural product chemistry. The following sections outline generalized protocols for the isolation, structure elucidation, and bioactivity assessment of this compound-containing natural products.

Isolation and Purification of Picrotoxane Sesquiterpenoids from Coriaria Species

This protocol is adapted from methodologies used for the isolation of picrotoxane sesquiterpenoids, such as coriamyrtin[11][12].

1. Plant Material and Extraction:

  • Air-dried and powdered plant material (e.g., root barks of Coriaria nepalensis) is extracted exhaustively with a suitable solvent system, such as 95% ethanol, at room temperature.

  • The resulting crude extract is concentrated under reduced pressure.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

3. Chromatographic Separation:

  • The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to repeated column chromatography on silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Final Purification:

  • Fractions containing the target compounds are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure picrotoxane sesquiterpenoids.

Isolation_Workflow Plant_Material Powdered Plant Material (Coriaria sp.) Extraction Solvent Extraction (e.g., 95% EtOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) Crude_Extract->Partitioning Bioactive_Fraction Bioactive Fraction (e.g., EtOAc) Partitioning->Bioactive_Fraction Column_Chromatography Silica Gel Column Chromatography Bioactive_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Monitoring HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound Natural Product HPLC->Pure_Compound

General workflow for the isolation of cis-hydrindane natural products.
Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of novel natural products. A combination of 1D and 2D NMR experiments is employed to establish the connectivity and stereochemistry of the molecule.

1. Sample Preparation:

  • A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

2. 1D NMR Spectroscopy:

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for establishing the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry, including the cis-fusion of the hydrindane ring.

4. Data Analysis:

  • The collective data from these experiments are pieced together to propose the planar structure and relative stereochemistry of the natural product. For waihoensene, extensive NMR analyses were crucial for its structural determination[8].

Cytotoxicity Bioassay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture:

  • Cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media and conditions.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

3. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (e.g., a Lycopodium alkaloid extract) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

4. MTT Addition:

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

Natural products containing the this compound framework represent a rich source of structurally diverse and biologically potent molecules. The examples of Coriamyrtin, Fawcettimine, and Waihoensene highlight the broad spectrum of activities, from neurotoxicity to potential anticancer and anti-inflammatory effects. A thorough understanding of their mechanisms of action, facilitated by detailed experimental protocols and quantitative bioassays, is paramount for the development of new therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to exploring the vast potential of this remarkable natural product scaffold.

References

The cis-Hydrindane Core: A Scaffold for Potent Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a fused bicyclic system comprising a cyclopentane and a cyclohexane ring with a cis-ring junction, is a privileged scaffold in medicinal chemistry. Its prevalence in a diverse array of natural products, including terpenoids, steroids, and alkaloids, underscores its evolutionary selection as a core structure for molecules with potent and varied biological activities. This guide provides a comprehensive overview of the biological activities of molecules containing the this compound core, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation.

Overview of Biological Activities

Molecules incorporating the this compound framework exhibit a broad spectrum of pharmacological effects, ranging from neurotoxicity to anticancer and anti-inflammatory properties. This diversity arises from the rigid, three-dimensional structure of the scaffold, which allows for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.

Quantitative Biological Activity Data

The following table summarizes the quantitative biological activity data for representative natural products containing a this compound core.

CompoundBiological ActivityTarget/AssayIC50/EC50Reference
Picrotoxin NeurotoxicityGABA-A Receptor Antagonism~0.6 µM[1]
Coriamyrtin NeurotoxicityGABA-A Receptor AntagonismNot specified[2]
Dendrobine AntiviralInfluenza A/FM-1/1/47 (H1N1)3.39 ± 0.32 µg/mL[3]
AntiviralInfluenza A/Puerto Rico/8/34 H274Y (H1N1)2.16 ± 0.91 µg/mL[3]
AntiviralInfluenza A/Aichi/2/68 (H3N2)5.32 ± 1.68 µg/mL[3]
Bakkenolide G Anti-inflammatoryPAF-induced platelet aggregation5.6 ± 0.9 µM[4]
Anti-inflammatory[3H]PAF binding to platelets2.5 ± 0.4 µM[4]
Illudin S AnticancerMyeloid and T-lymphocyte leukemia cells6-11 nM[5][6]
AnticancerHL60 human leukemia cells (2-h exposure)11 nM (2.9 ng/ml)[7][8]
Dehydroilludin M AnticancerMV522 lung carcinoma xenograftEffective in vivo[9]

Key Signaling Pathways and Mechanisms of Action

Neurotoxicity via GABA-A Receptor Antagonism

Several this compound-containing natural products, most notably picrotoxin and coriamyrtin, exert their potent neurotoxic effects by acting as non-competitive antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[2][10] The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.

Upon binding of the inhibitory neurotransmitter GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential. Picrotoxin and related compounds are thought to bind within the pore of the ion channel, physically blocking the flow of chloride ions and thereby preventing the inhibitory action of GABA.[10] This disinhibition of neuronal activity leads to hyperexcitability, convulsions, and, at high doses, death.

GABA_A_Receptor_Antagonism cluster_neuron Postsynaptic Neuron cluster_drugs This compound Antagonists GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Action_Potential Action Potential Firing Hyperpolarization->Action_Potential Inhibits Picrotoxin Picrotoxin / Coriamyrtin Picrotoxin->Chloride_Channel Blocks Pore GABA GABA GABA->GABA_A_Receptor Binds

GABA-A receptor antagonism by picrotoxin.
Anti-inflammatory Activity via NF-κB Pathway Inhibition

The anti-inflammatory properties of some this compound derivatives are linked to their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target inflammatory genes. Certain bioactive compounds can interfere with this pathway, for example, by inhibiting the degradation of IκBα, thereby preventing NF-κB translocation and reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Sequesters IkBa_P p-IκBα IkBa->IkBa_P NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_P->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes cis_Hydrindane This compound Compound cis_Hydrindane->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

GABA-A Receptor Antagonism Assay (Electrophysiology)

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes to assess the antagonist activity of a compound at the GABA-A receptor.

Materials:

  • Xenopus laevis oocytes expressing the desired GABA-A receptor subunits.

  • Recording solution (e.g., Ringer's solution).

  • GABA stock solution.

  • Test compound stock solution.

  • Two-electrode voltage-clamp amplifier and data acquisition system.

Procedure:

  • Place a GABA-A receptor-expressing oocyte in the recording chamber and perfuse with recording solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) and clamp the membrane potential at a holding potential of -70 mV.

  • Establish a baseline current by perfusing with the recording solution.

  • Apply a known concentration of GABA (e.g., the EC50 concentration) to elicit a control current response.

  • Wash out the GABA with the recording solution until the current returns to baseline.

  • Pre-incubate the oocyte with the test compound at various concentrations for a defined period.

  • Co-apply the same concentration of GABA with the test compound and record the current response.

  • Wash out the compounds and allow for recovery.

  • Repeat steps 6-8 for a range of test compound concentrations.

  • Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a concentration-response curve.[1][11][12]

NF-κB Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of NF-κB to screen for inhibitors.

Materials:

  • A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages).

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Stimulating agent (e.g., TNF-α or LPS).

  • Test compound.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Allow the cells to express the plasmids for 24-48 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB transcriptional activity relative to the stimulated control and determine the IC50 value.[13][14]

In Vivo Tumor Angiogenesis Assay (Zebrafish Xenograft Model)

This in vivo assay utilizes the transparent zebrafish embryo to visualize and quantify tumor-induced angiogenesis.

Materials:

  • Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP)).

  • Fluorescently labeled human cancer cells.

  • Microinjection apparatus.

  • Test compound.

  • Fluorescence microscope.

Procedure:

  • Culture and label human cancer cells with a fluorescent dye.

  • At 48 hours post-fertilization, anesthetize the zebrafish embryos.

  • Inject a known number of labeled cancer cells into the perivitelline space of each embryo.

  • Transfer the injected embryos to a multi-well plate containing embryo medium.

  • Expose the embryos to various concentrations of the test compound.

  • Incubate the embryos for a defined period (e.g., 48-72 hours).

  • Anesthetize the embryos and image the tumor xenograft and the surrounding vasculature using a fluorescence microscope.

  • Data Analysis: Quantify the extent of new blood vessel growth towards the tumor mass. This can be done by measuring the length or number of sprouting vessels. Compare the angiogenic response in treated versus control groups to determine the anti-angiogenic efficacy of the compound.[15][16][17][18]

Zebrafish_Xenograft_Workflow Start Start Prepare_Cells Prepare Fluorescently Labeled Cancer Cells Start->Prepare_Cells Inject_Embryos Microinject Cells into Zebrafish Embryos (48 hpf) Prepare_Cells->Inject_Embryos Treat_Embryos Expose Embryos to Test Compound Inject_Embryos->Treat_Embryos Incubate Incubate for 48-72 hours Treat_Embryos->Incubate Image Fluorescence Microscopy Imaging Incubate->Image Analyze Quantify Angiogenesis (Vessel Sprouting) Image->Analyze End End Analyze->End

Workflow for the zebrafish xenograft angiogenesis assay.

Conclusion

The this compound scaffold represents a rich source of biologically active molecules with significant therapeutic potential. The examples highlighted in this guide demonstrate the diverse mechanisms of action and potent activities associated with this structural motif. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating the further exploration and development of novel therapeutics based on the this compound core. The continued investigation into the synthesis and biological evaluation of derivatives of this scaffold is a promising avenue for the discovery of next-generation drugs targeting a range of diseases.

References

A Historical Perspective on the Synthesis of the Cis-Hydrindane Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a bicyclo[4.3.0]nonane ring system with a cis-fused junction, is a ubiquitous structural feature in a vast array of biologically active natural products, including steroids, terpenoids, and alkaloids. Its prevalence and therapeutic potential have made the stereoselective construction of this carbocyclic core a long-standing and pivotal challenge in synthetic organic chemistry. This technical guide provides an in-depth historical perspective on the evolution of synthetic strategies to access the this compound framework, detailing key methodologies, their mechanistic underpinnings, and their applications in the synthesis of complex molecules.

Early Strategies: Harnessing Intramolecular Reactions

The initial forays into the synthesis of the hydrindane skeleton relied heavily on intramolecular cyclization reactions, laying the groundwork for more sophisticated methods to come.

The Dawn of Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

A monumental breakthrough in the asymmetric synthesis of cyclic systems, including precursors to cis-hydrindanes, emerged in the early 1970s.[1][2] Independently, research groups at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) discovered that the amino acid L-proline could catalyze the intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to furnish the optically active bicyclic enone, now famously known as the Hajos-Parrish ketone.[1] This reaction was one of the first examples of organocatalysis and provided a crucial building block for steroid synthesis. The cis-fusion of the resulting hydrindane system is a direct consequence of the stereochemistry of the proline catalyst, which directs the formation of the new stereocenter during the C-C bond-forming step.

Key Features of the Hajos-Parrish Reaction:

  • Organocatalysis: Utilizes a small, chiral organic molecule (L-proline) as the catalyst.

  • Asymmetric Induction: Produces a highly enantioenriched product.

  • Tandem Reaction: Involves a Michael addition followed by an intramolecular aldol condensation.

The Rise of Conjugate Additions: The Michael Reaction

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, has proven to be a powerful and versatile tool for the construction of the this compound core.[3][4] This strategy often involves an intermolecular Michael addition to form a key intermediate, which then undergoes an intramolecular cyclization to forge the bicyclic system. The stereochemical outcome of the ring fusion is frequently controlled by the facial selectivity of the intramolecular step.

Sequential Inter- and Intramolecular Michael Reactions

A refined approach involves a sequence of two Michael reactions.[3][4] First, an intermolecular conjugate addition is employed to construct a key acyclic precursor. This is followed by an intramolecular Michael addition to close the second ring, thereby forming the this compound skeleton. The diastereoselectivity of the cyclization is often high, driven by the formation of a thermodynamically stable chair-like transition state.

A Modern Approach: The Danheiser Annulation

In 1981, Rick L. Danheiser reported a novel [3+2] annulation strategy for the synthesis of five-membered rings, which has since been adapted for the construction of hydrindane systems.[5][6][7] The Danheiser annulation typically involves the reaction of a cyclic α,β-unsaturated ketone with a trialkylsilylallene in the presence of a Lewis acid.[5][6] This reaction proceeds through a cascade of events initiated by the activation of the enone by the Lewis acid, followed by nucleophilic attack of the allene. A key subsequent step involves a 1,2-silyl shift, which ultimately leads to the formation of the five-membered ring fused to the existing six-membered ring. The cis-stereochemistry of the ring junction is a common outcome of this annulation.

Logical Evolution of Synthetic Strategies

The development of synthetic routes to the this compound core reflects a logical progression from foundational cyclization reactions to more advanced and stereocontrolled methodologies. The early reliance on intramolecular aldol condensations, exemplified by the Hajos-Parrish reaction, established a benchmark for asymmetric synthesis in this area. The subsequent application and refinement of the Michael reaction provided a more modular and versatile approach. The advent of methods like the Danheiser annulation introduced novel bond-forming strategies and further expanded the synthetic chemist's toolkit for accessing this important structural motif.

logical_flow cluster_early Early Strategies cluster_versatile Versatile Approaches cluster_modern Modern Annulations Intramolecular Aldol Intramolecular Aldol Condensation (e.g., Hajos-Parrish Reaction) Michael Addition Michael Addition Strategies (Inter- and Intramolecular) Intramolecular Aldol->Michael Addition Increased Modularity Danheiser Annulation Danheiser Annulation ([3+2] Cycloaddition) Michael Addition->Danheiser Annulation Novel Bond Formation

Caption: Evolution of synthetic strategies for the this compound core.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key synthetic methodologies discussed.

Table 1: Proline-Catalyzed Intramolecular Aldol Condensation (Hajos-Parrish Reaction)

SubstrateCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedioneL-Proline (3)DMF20>9093.4[1]
2-Ethyl-2-(3-oxobutyl)-1,3-cyclopentanedioneL-Proline (3)DMF4885>95[1]

Table 2: Sequential Inter- and Intramolecular Michael Additions

Intermolecular Michael AcceptorNucleophileIntramolecular Cyclization ConditionsDiastereomeric Ratio (cis:trans)Overall Yield (%)Reference
β-substituted-α-alkoxycarbonyl-cyclopentenoneCyclic silyl ketene acetalDBU, CH2Cl2>10:152 (one-pot)[3]

Table 3: Danheiser Annulation for this compound Synthesis

Cyclic EnoneSilylalleneLewis AcidTemperature (°C)Yield (%)DiastereoselectivityReference
Substituted Cyclohexenone1-Methyl-1-(trimethylsilyl)alleneTiCl4-7863Single diastereomer[7]

Detailed Experimental Protocols

General Procedure for the Proline-Catalyzed Intramolecular Aldol Condensation of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

To a solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.49 mmol) in anhydrous dimethylformamide (20 mL) is added L-proline (18.9 mg, 0.164 mmol, 3 mol%). The reaction mixture is stirred at room temperature for 20 hours. The solvent is then removed under reduced pressure. The residue is dissolved in chloroform (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired optically active bicyclic enone.

General Procedure for the Danheiser Annulation of a Cyclic Enone

To a stirred solution of the cyclic enone (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere is added titanium tetrachloride (1.1 mmol, 1.1 equiv) dropwise. After stirring for 15 minutes, a solution of the trialkylsilylallene (1.2 mmol, 1.2 equiv) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, and then quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL). The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the this compound derivative.

General Procedure for Sequential Inter- and Intramolecular Michael Additions

Intermolecular Michael Addition: To a solution of a β-substituted-α-alkoxycarbonyl-cyclopentenone (1.0 mmol) and a cyclic silyl ketene acetal (1.2 mmol) in a suitable solvent such as dichloromethane at -78°C is added a catalytic amount of a copper(I) salt (e.g., CuI, 10 mol%). The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

Intramolecular Michael Cyclization: The crude product from the intermolecular Michael addition is dissolved in a suitable solvent such as dichloromethane. A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv), is added, and the reaction is stirred at room temperature until the cyclization is complete. The reaction mixture is then washed with dilute acid and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to afford the cis-hydrindanone.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanistic pathways and experimental workflows for the key synthetic strategies discussed.

hajros_parrish Triketone Triketone Enamine Enamine Triketone->Enamine + Proline Proline Proline Proline->Enamine Aldol Adduct Aldol Adduct Enamine->Aldol Adduct Intramolecular Aldol Addition Hajos-Parrish Ketone Hajos-Parrish Ketone Aldol Adduct->Hajos-Parrish Ketone Dehydration

Caption: Mechanism of the Hajos-Parrish reaction.

michael_addition_workflow cluster_inter Intermolecular Step cluster_intra Intramolecular Step Enone Enone Acyclic Adduct Acyclic Adduct Enone->Acyclic Adduct Nucleophile Nucleophile Nucleophile->Acyclic Adduct This compound This compound Acyclic Adduct->this compound + Base Base Base Base->this compound

Caption: Workflow for sequential Michael additions.

danheiser_annulation_mechanism Cyclic Enone Cyclic Enone Intermediate Carbocationic Intermediate Cyclic Enone->Intermediate + Lewis Acid Silylallene Silylallene Silylallene->Intermediate Lewis Acid Lewis Acid Lewis Acid->Intermediate This compound This compound Intermediate->this compound 1,2-Silyl Shift & Ring Closure

Caption: Mechanism of the Danheiser annulation.

References

An In-depth Technical Guide to cis-Hydrindane Nomenclature and Numbering Conventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the systematic nomenclature and numbering conventions for cis-hydrindane, a fundamental bicyclic scaffold prevalent in numerous natural products, including steroids. A comprehensive understanding of its naming and numbering is crucial for unambiguous scientific communication and documentation in chemical research and drug development.

Systematic IUPAC Nomenclature

Hydrindane, also known as perhydroindane, is a saturated bicyclic hydrocarbon with the molecular formula C₉H₁₆.[1] It consists of a cyclohexane ring fused to a cyclopentane ring. The systematic name for the hydrindane ring system is derived using the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic alkanes.[2]

The nomenclature is constructed as follows:

  • Identify the Parent Alkane: The molecule contains a total of nine carbon atoms, making it a derivative of nonane .

  • Identify the Bicyclic System Type: The two rings share two adjacent carbon atoms, which classifies hydrindane as a fused bicyclic system.[3][4] All such systems are named using the prefix "bicyclo ".

  • Determine the Bridgehead Carbons: The two carbons atoms that are common to both rings are designated as bridgehead carbons .[3]

  • Count the Paths Between Bridgeheads: The number of carbon atoms in each of the three paths connecting the two bridgehead carbons is counted.[3]

    • One path through the larger (six-membered) ring contains four carbons.

    • One path through the smaller (five-membered) ring contains three carbons.

    • The direct path between the two bridgehead carbons consists of a shared bond and therefore contains zero carbons.[5]

  • Assemble the Name: The numbers representing the path lengths are placed in square brackets in descending order, separated by periods.[3] This gives [4.3.0] .

Combining these elements results in the systematic IUPAC name for the hydrindane scaffold: bicyclo[4.3.0]nonane .[4][6]

Stereochemistry: The cis- Isomer

The fusion of the two rings can result in two distinct stereoisomers: this compound and trans-hydrindane. The prefix "cis-" specifies the relative stereochemistry of the substituents—in this case, hydrogen atoms—at the two bridgehead carbons.[1]

In This compound , the two hydrogen atoms attached to the bridgehead carbons are located on the same side of the molecule's general plane.[4] This arrangement results in a V-shaped or folded conformation for the bicyclic system. In contrast, the trans-isomer has the bridgehead hydrogens on opposite sides.[1] The stereochemistry is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and physical properties.

The complete systematic name, including stereochemistry, is cis-bicyclo[4.3.0]nonane .

Numbering Convention

The carbon atoms of a bicyclic system are numbered according to a specific set of IUPAC rules to ensure that any substituent's position can be described unambiguously.[3]

The numbering procedure for bicyclo[4.3.0]nonane is as follows:

  • Start at a Bridgehead Carbon: Numbering begins at one of the two bridgehead carbons, which is assigned the locant '1'.

  • Follow the Longest Path: The numbering proceeds sequentially around the longest path of carbons (the four-carbon path in the six-membered ring) to the second bridgehead carbon.[3]

  • Number the Second Bridgehead: The second bridgehead carbon is numbered consecutively (in this case, it becomes '6').

  • Follow the Shorter Path: Numbering continues from the second bridgehead carbon along the next longest path (the three-carbon path in the five-membered ring) back to the starting bridgehead.[3]

The following diagram illustrates the structure and IUPAC numbering for this compound.

References

Physical properties of cis-hydrindane (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of cis-hydrindane, a saturated bicyclic hydrocarbon. Its rigid, fused-ring structure makes it a significant scaffold in medicinal chemistry and a reference compound in stereochemical studies. Understanding its physical characteristics is crucial for its application in synthesis, purification, and as a solvent. This document compiles available data on its boiling point and density, outlines standard experimental procedures for their determination, and presents a logical workflow for these measurements.

Core Physical Properties

The physical properties of this compound are well-documented across various chemical data repositories. The data presented below represents commonly cited values.

Data Presentation
Physical PropertyValueUnitsNotes
Boiling Point 161[1]°CAt 760 mmHg
166[2]°C
Density 0.882[1]g/cm³
0.88g/mL

Note: Variations in reported values can arise from differences in experimental conditions and sample purity.

The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical property data for cis-bicyclo[4.3.0]nonane (a synonym for this compound), which includes 35 experimental data points for liquid density over a temperature range of 236.44 K to 662 K.[3] This extensive dataset is invaluable for applications requiring precise density information at various temperatures.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, especially with small sample volumes, the micro-boiling point method is commonly employed.

Micro-Boiling Point Determination using a Capillary Tube:

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample, in this case, this compound, is placed into a small-diameter test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube. The test tube is then securely attached to a thermometer.

  • Heating: The entire assembly is heated in a controlled manner, typically using a heating block or an oil bath, to ensure uniform temperature distribution.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the external pressure.

  • Measurement: The heat source is then removed, and the liquid is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube. This point signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume. The pycnometer method is a highly accurate technique for determining the density of liquids.

Density Determination using a Pycnometer:

  • Pycnometer Preparation: A pycnometer, which is a flask with a precisely known volume, is thoroughly cleaned and dried.

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The excess liquid is carefully removed, and the exterior is wiped clean and dry. The mass of the filled pycnometer is then measured.

  • Mass of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with a reference liquid of known density, typically distilled water, and its mass is measured at a recorded temperature.

  • Calculation:

    • The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.

    • The volume of the pycnometer is calculated using the mass of the reference liquid and its known density at the recorded temperature.

    • The density of this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of the physical properties discussed.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result prep_sample Prepare this compound Sample setup_apparatus Set up Micro-Boiling Point Apparatus prep_sample->setup_apparatus heat_sample Heat Sample Assembly setup_apparatus->heat_sample observe_bubbles Observe Continuous Bubble Stream heat_sample->observe_bubbles cool_sample Remove Heat & Cool Slowly observe_bubbles->cool_sample record_temp Record Temperature at Liquid Entry cool_sample->record_temp boiling_point Observed Boiling Point record_temp->boiling_point

Caption: Workflow for Boiling Point Determination.

Density_Determination_Workflow cluster_mass Mass Measurement cluster_calculation Calculation cluster_result Result mass_empty Weigh Empty Pycnometer mass_sample Weigh Pycnometer + this compound mass_empty->mass_sample mass_water Weigh Pycnometer + Water mass_empty->mass_water calc_mass_sample Calculate Mass of Sample mass_sample->calc_mass_sample calc_volume Calculate Volume of Pycnometer mass_water->calc_volume calc_density Calculate Density of Sample calc_mass_sample->calc_density calc_volume->calc_density density_value Density of this compound calc_density->density_value

Caption: Workflow for Density Determination.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of Functionalized cis-Hydrindanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane moiety, a bicyclic system consisting of a fused cyclohexane and cyclopentane ring, is a prevalent structural motif in a vast array of biologically active natural products, including terpenoids, steroids, and alkaloids.[1][2] The specific stereochemistry of these molecules is often crucial for their therapeutic efficacy, making the development of stereoselective synthetic methods a critical endeavor in medicinal chemistry and drug development. These compounds have shown potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1][2]

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of functionalized cis-hydrindanes, targeting researchers and professionals in the field of organic synthesis and drug discovery.

Key Synthetic Strategies

Several powerful strategies have been developed for the stereoselective construction of the this compound framework. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most prominent and effective methods include:

  • Diels-Alder Reactions: This powerful cycloaddition reaction provides a direct route to the bicyclo[4.3.0]nonane skeleton with excellent control over the ring junction stereochemistry.

  • Radical Cyclizations: Intramolecular radical cyclizations offer a mild and efficient way to construct the five-membered ring of the hydrindane system, often with high diastereoselectivity.

  • Michael Addition Cascades: Sequential conjugate additions can be employed to build the carbocyclic framework and introduce multiple stereocenters in a controlled manner.

  • Danheiser Annulation: This [3+2] cycloaddition strategy allows for the rapid assembly of the five-membered ring onto a pre-existing six-membered ring precursor.

These strategies are often employed as key steps in the total synthesis of complex natural products.[1]

Data Presentation: Comparison of Key Methodologies

The following tables summarize quantitative data for the key synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity across various substrates and conditions.

Table 1: Diels-Alder Reactions for this compound Synthesis

DieneDienophileCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
1-VinylcyclopenteneAcroleinZnBr₂ (0.2 equiv), CH₃CN, rt9612:1 (endo:exo)-[3]
1-VinylcyclopenteneMethyl acrylateZnBr₂ (0.2 equiv), CH₃CN, rt9210:1 (endo:exo)-[3]
1-VinylcyclopenteneCrotonaldehydeZnBr₂ (0.2 equiv), CH₃CN, rt9515:1 (endo:exo)-[3]

Table 2: Radical Cyclizations for this compound Synthesis

SubstrateReagentsConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Phenyl selenoester of (Z)-α-unsaturated ester-acidBu₃SnH, AIBNToluene, reflux-Stereospecific (5-exo)[4]
Alkenyl bromide with exo-methyleneBu₃SnH, AIBNBenzene, reflux-High (trans-hydrindane)[5]

Table 3: Michael Addition Cascades for this compound Synthesis

Michael DonorMichael AcceptorCatalyst/ConditionsYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Cyclic silyl ketene acetalβ-substituted-α-alkoxycarbonyl-cyclopentenoneCu-catalyst, then HClGood>10:1-[6][7]
β-ketoesterα,β-unsaturated aldehydeDiphenylprolinol silyl etherup to 87≥ 91:9≥ 96[8]

Table 4: Danheiser Annulation for this compound Synthesis

α,β-Unsaturated KetoneTrialkylsilylalleneLewis Acid/ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Substituted cyclohexenone1-Methyl-1-(trimethylsilyl)alleneTiCl₄, -78 °C63Single diastereomer[9][10][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments cited in the data tables.

Protocol 1: ZnBr₂-Catalyzed Diels-Alder Reaction

This protocol describes a highly convergent cascade cyclization for the construction of functionalized cis-hydrindanes.[3]

Materials:

  • 1-Vinylcyclopentene derivative (1.0 equiv)

  • Dienophile (e.g., acrolein, 1.2 equiv)

  • Zinc bromide (ZnBr₂, 0.2 equiv)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the 1-vinylcyclopentene derivative in anhydrous acetonitrile is added the dienophile.

  • Zinc bromide is then added to the mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Diastereoselective Michael Addition Cascade

This protocol details the synthesis of substituted cis-hydrindanones through a sequential inter- and intramolecular Michael addition.[6][7]

Materials:

  • Cyclic silyl ketene acetal (1.0 equiv)

  • β-substituted-α-alkoxycarbonyl-cyclopentenone (1.1 equiv)

  • Copper catalyst (e.g., Cu(OTf)₂)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Hydrochloric acid (HCl), dry solution in an organic solvent

Procedure:

  • Intermolecular Michael Addition: To a solution of the copper catalyst in anhydrous solvent at the specified temperature (e.g., -78 °C) is added the β-substituted-α-alkoxycarbonyl-cyclopentenone followed by the cyclic silyl ketene acetal.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched and worked up to isolate the intermediate product.

  • Intramolecular Michael Addition (Cyclization): The intermediate from the previous step is dissolved in a suitable solvent.

  • A dry solution of HCl is added to initiate the cleavage of any protecting groups and promote the intramolecular Michael addition.

  • The reaction proceeds to form the cis-hydrindanone, which is then isolated and purified by standard chromatographic techniques. The reaction often proceeds with high diastereoselectivity.[6]

Protocol 3: Danheiser Annulation for this compound Synthesis

This protocol describes the rapid assembly of the this compound core via a [3+2] cycloaddition.[9][10][11]

Materials:

  • Substituted cyclohexenone (1.0 equiv)

  • 1-Methyl-1-(trimethylsilyl)allene (1.2 equiv)

  • Titanium tetrachloride (TiCl₄, 1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the substituted cyclohexenone in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Titanium tetrachloride is added dropwise to the solution.

  • A solution of 1-methyl-1-(trimethylsilyl)allene in anhydrous dichloromethane is then added slowly.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with a suitable quenching agent (e.g., saturated aqueous NaHCO₃) at -78 °C and allowed to warm to room temperature.

  • The mixture is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.

  • The resulting crude product is purified by flash chromatography to yield the this compound as a single diastereomer.[9]

Visualizations

Diagram 1: General Strategy for Diels-Alder Construction of cis-Hydrindanes

G Diene 1-Vinyl- cyclopentene TransitionState [4+2] Cycloaddition (Endo Transition State Favored) Diene->TransitionState Dienophile Dienophile (e.g., α,β-unsaturated carbonyl) Dienophile->TransitionState Product Functionalized This compound TransitionState->Product Stereospecific Ring Formation

Caption: Diels-Alder approach to cis-hydrindanes.

Diagram 2: Experimental Workflow for a Michael Addition Cascade

G Start Starting Materials: Silyl Ketene Acetal & Cyclopentenone Step1 Intermolecular Michael Addition (Cu-catalyzed) Start->Step1 Intermediate Adduct with Latent Michael Acceptor Step1->Intermediate Step2 Deprotection & Intramolecular Michael Addition (Acid-catalyzed) Intermediate->Step2 Product Diastereomerically Enriched cis-Hydrindanone Step2->Product Purification Chromatographic Purification Product->Purification

Caption: Workflow for Michael addition cascade.

Diagram 3: Logical Relationship of Stereocontrol in Radical Cyclization

G Radical_Precursor Acyclic Radical Precursor Radical_Generation Radical Initiation (e.g., Bu3SnH/AIBN) Radical_Precursor->Radical_Generation Cyclization 5-exo-trig Cyclization Radical_Generation->Cyclization cis_TS Chair-like Transition State Cyclization->cis_TS favors cis Product This compound Radical Cyclization->Product cis_TS->Product Quenching Radical Quenching (H-atom transfer) Product->Quenching Final_Product Stereodefined This compound Quenching->Final_Product

Caption: Stereocontrol in radical cyclization.

References

Application Notes and Protocols for Diels-Alder Approaches to the cis-Hydrindane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-hydrindane skeleton, a bicyclo[4.3.0]nonane system with a cis-fused ring junction, is a prevalent structural motif in a vast array of biologically active natural products, including steroids, terpenoids, and alkaloids. Its stereochemical complexity and conformational rigidity make it a crucial pharmacophore in drug discovery. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands out as a highly efficient and stereocontrolled method for constructing this key framework. This document provides detailed application notes and experimental protocols for the synthesis of the this compound skeleton using intramolecular Diels-Alder (IMDA) reactions.

Key Concepts in Diels-Alder Approaches to cis-Hydrindanes

The stereochemical outcome of the Diels-Alder reaction is a key consideration in the synthesis of the this compound core. The cis-fusion of the five- and six-membered rings is typically achieved through an intramolecular reaction of a tethered diene and dienophile. The stereoselectivity of this cyclization is governed by the geometry of the transition state.

Transition State Geometry:

The formation of the this compound skeleton via an IMDA reaction generally proceeds through a boat-like transition state of the forming six-membered ring. This is often favored for kinetic reasons, particularly in thermally induced reactions. The geometry of the diene and the nature of the tether connecting the diene and dienophile play a crucial role in dictating the preferred transition state and, consequently, the stereochemistry of the product.

Lewis Acid Catalysis:

Lewis acids are frequently employed to catalyze Diels-Alder reactions.[1] They coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[2] Importantly, Lewis acids can significantly enhance the diastereoselectivity of the cycloaddition, often favoring the formation of the cis-fused product.[3] This is attributed to the increased asynchronicity of the transition state in the presence of the Lewis acid, which can amplify the steric and electronic factors that favor the cis geometry.[3]

Experimental Workflow

The general experimental workflow for a Lewis acid-catalyzed intramolecular Diels-Alder reaction to form a this compound skeleton is depicted below. This involves the preparation of the triene precursor, followed by the crucial cycloaddition step, and subsequent purification and characterization of the product.

experimental_workflow cluster_precursor Precursor Synthesis cluster_cycloaddition Intramolecular Diels-Alder Reaction cluster_product Product Isolation and Analysis start Starting Materials synthesis Synthesis of Triene Precursor start->synthesis purification1 Purification synthesis->purification1 characterization1 Characterization (NMR, MS) purification1->characterization1 precursor Triene Precursor characterization1->precursor reaction Cycloaddition (Thermal or Lewis Acid Catalyzed) precursor->reaction workup Reaction Workup reaction->workup purification2 Purification (Chromatography) workup->purification2 characterization2 Characterization (NMR, MS, X-ray) purification2->characterization2 final_product This compound Product characterization2->final_product

General workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes quantitative data from representative intramolecular Diels-Alder reactions forming bicyclo[4.3.0]nonene systems, the core of the this compound skeleton. The data highlights the influence of reaction conditions and Lewis acid catalysis on yield and diastereoselectivity.

EntrySubstrate (Triene)ConditionsYield (%)Diastereomeric Ratio (cis:trans)Reference
1Terminally Activated E-Dienophile150 °C, 24 hrs-60 : 40[4]
2Terminally Activated E-DienophileEtAlCl₂, 23 °C, 36 hrs-100 : 0[4]
3Terminally Activated Z-Dienophile150 °C, 24 hrs-65 : 35[4]
4Terminally Activated Z-DienophileEtAlCl₂, 23 °C, 36 hrs-52 : 48[4]
5Unactivated Triene220 °C, C₆H₁₂, 7 h9055 : 45[4]
6Unactivated Triene250 °C, 1-5 h9573 : 27[4]
7Z-Diene230 °C, 32 hr80>95 : 5 (cis favored)[4]

Detailed Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a representative example of a Lewis acid-catalyzed intramolecular Diels-Alder reaction to synthesize a this compound derivative, based on the conditions that have shown high diastereoselectivity.[4]

Objective: To synthesize a cis-fused hydrindane derivative via a Lewis acid-catalyzed intramolecular Diels-Alder cycloaddition of a terminally activated E-dienophile triene.

Materials:

  • Triene precursor (terminally activated E-dienophile)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Diethylaluminum chloride (EtAlCl₂) solution (e.g., 1.0 M in hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup:

    • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an argon or nitrogen inlet is used.

    • The triene precursor (1.0 eq) is dissolved in anhydrous dichloromethane (to a concentration of approximately 0.01-0.1 M) and transferred to the reaction flask via cannula.

    • The solution is cooled to the desired reaction temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Addition of Lewis Acid:

    • The diethylaluminum chloride solution (1.1 - 1.5 eq) is added dropwise to the stirred solution of the triene precursor over a period of 10-15 minutes.

    • The reaction mixture is stirred at the same temperature for the specified time (e.g., 2-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Quenching and Workup:

    • Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.

    • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

    • The aqueous layer is extracted with dichloromethane (3 x volume of the initial organic layer).

    • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Characterization:

    • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound product.

    • The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry). In cases of crystalline products, single-crystal X-ray diffraction can provide unambiguous stereochemical assignment.

Logical Relationships in Stereoselectivity

The stereochemical outcome of the intramolecular Diels-Alder reaction is dictated by the energetic favorability of the different possible transition states. The diagram below illustrates the relationship between the dienophile geometry, the use of a Lewis acid catalyst, and the resulting diastereoselectivity.

stereoselectivity_logic cluster_conditions Reaction Conditions cluster_transition_state Transition State cluster_product Product Stereochemistry dienophile Dienophile Geometry ts_endo Endo Transition State (favors cis-fusion) dienophile->ts_endo E-geometry ts_exo Exo Transition State (favors trans-fusion) dienophile->ts_exo Z-geometry catalyst Catalyst catalyst->ts_endo Lewis Acid (enhances endo) cis_product This compound ts_endo->cis_product trans_product trans-Hydrindane ts_exo->trans_product

Factors influencing stereoselectivity.

Conclusion

The intramolecular Diels-Alder reaction is a robust and highly stereoselective method for the synthesis of the this compound skeleton, a key structural motif in many natural products. The strategic use of Lewis acid catalysis can significantly enhance the diastereoselectivity towards the desired cis-fused isomer. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug development for the efficient construction of this important bicyclic system.

References

Application Notes and Protocols: Intramolecular Michael Addition for cis-Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane (bicyclo[4.3.0]nonane) framework is a prevalent structural motif in a wide array of biologically active natural products. The strategic construction of this bicyclic system with high stereocontrol is a significant challenge in synthetic organic chemistry. The intramolecular Michael addition represents a powerful and reliable method for the diastereoselective synthesis of functionalized cis-hydrindanones. This document provides detailed application notes and experimental protocols based on established methodologies for the synthesis of substituted cis-hydrindanones.

Introduction

The intramolecular conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system is a robust strategy for the formation of cyclic structures. In the context of this compound synthesis, a common approach involves the cyclization of a precursor containing a nucleophilic moiety, such as a β-ketoester, and a tethered Michael acceptor. The stereochemical outcome of the ring closure is often directed by the existing stereocenters in the acyclic precursor, leading to a high degree of diastereoselectivity. This methodology is particularly valuable as it allows for the rapid construction of complex polycyclic systems with multiple contiguous stereocenters.

General Workflow of Intramolecular Michael Addition for this compound Synthesis

The overall strategy typically involves the initial construction of a substituted cyclopentanone derivative bearing a side chain with a latent nucleophile and a Michael acceptor. The key intramolecular Michael addition step is then triggered to form the six-membered ring, yielding the cis-fused hydrindanone core.

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Michael Addition cluster_2 Product Analysis A Substituted Cyclopentenone B Intermolecular Michael Addition A->B C Functional Group Manipulation B->C D Attachment of Michael Acceptor C->D E Deprotection & Cyclization Trigger D->E Acyclic Precursor F cis-Hydrindanone Formation E->F G Purification F->G Crude Product H Characterization (NMR, X-ray) G->H

Caption: General workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various cis-hydrindanones via intramolecular Michael addition, based on the work of Sorensen and coworkers.[1]

EntryStarting MaterialProductCyclization ConditionsYield (%)Diastereomeric Ratio (d.r.)
1MOM-protected β-ketoester 31 cis-Hydrindanone 35 Dry HCl (gas), CH2Cl2, 0 °C to rt85>10:1
2MOM-protected β-ketoester 32 cis-Hydrindanone 36 Dry HCl (gas), CH2Cl2, 0 °C to rt82>10:1
3β-ketoester 51 cis-Hydrindanone 53 DBU, CH2Cl2, rt75>10:1
4Bromo-ester precursorcis-Hydrindanone 54 TFA, CH2Cl2; then DBU52 (one-pot)>10:1

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative cis-hydrindanones.

Protocol 1: Acid-Catalyzed Deprotection and Spontaneous Intramolecular Michael Addition for the Synthesis of cis-Hydrindanone 35[1]

This protocol describes a spontaneous intramolecular Michael addition following an acid-catalyzed deprotection.

Materials:

  • MOM-protected β-ketoester 31

  • Dichloromethane (CH2Cl2), anhydrous

  • Dry Hydrogen Chloride (HCl) gas

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MOM-protected β-ketoester 31 in anhydrous CH2Cl2 in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Bubble dry HCl gas through the solution for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the deprotection, the intramolecular Michael addition occurs spontaneously.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete cyclization.

  • Quench the reaction by carefully adding saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure cis-hydrindanone 35 .

Protocol 2: Base-Induced Intramolecular Michael Addition for the Synthesis of cis-Hydrindanone 53[1]

This protocol details a base-induced intramolecular Michael addition using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • β-ketoester 51

  • Dichloromethane (CH2Cl2), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-ketoester 51 in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • To this solution, add DBU (typically 1.1 to 1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2 (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the desired cis-hydrindanone 53 .

Protocol 3: One-Pot Decarboxylative Intramolecular Michael Addition for the Synthesis of cis-Hydrindanone 54[1]

This protocol describes a one-pot procedure involving a decarboxylation followed by an intramolecular Michael addition and elimination.

Materials:

  • Bromo-ester precursor to 54

  • Dichloromethane (CH2Cl2), anhydrous

  • Trifluoroacetic acid (TFA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the bromo-ester precursor in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere.

  • Add trifluoroacetic acid (TFA) to the solution and stir at room temperature to effect decarboxylation. Monitor the reaction by TLC.

  • Once the decarboxylation is complete, concentrate the reaction mixture in vacuo to remove the TFA and solvent.

  • Redissolve the crude intermediate in fresh anhydrous CH2Cl2.

  • Add DBU to the solution to induce the intramolecular Michael addition and subsequent elimination of bromide.

  • Stir the reaction at room temperature until completion as indicated by TLC analysis.

  • Work up the reaction by adding saturated aqueous NaHCO3.

  • Extract the aqueous layer with CH2Cl2, combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain cis-hydrindanone 54 .

Signaling Pathways and Logical Relationships

The diastereoselectivity of the intramolecular Michael addition is a key aspect of this synthetic strategy. The stereochemistry of the newly formed stereocenters at the ring junction is dictated by the pre-existing stereocenters in the acyclic precursor. The cyclization proceeds through a chair-like transition state, where the substituents prefer to occupy equatorial positions to minimize steric interactions, leading to the thermodynamically favored cis-fused ring system.

G cluster_precursor Acyclic Precursor cluster_transition Transition State cluster_product Product Precursor Pre-existing Stereocenters TS Chair-like Transition State Precursor->TS Directs Cyclization Equatorial Equatorial Substituent Placement TS->Equatorial Minimizes Steric Strain Product cis-Hydrindanone Equatorial->Product Leads to Stereo High Diastereoselectivity Product->Stereo

Caption: Stereochemical control in this compound synthesis.

References

Application Notes and Protocols: Danheiser Annulation for cis-Hydrindane Ring Construction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Danheiser annulation is a powerful [3+2] cycloaddition reaction for the synthesis of five-membered rings. This protocol focuses on a specific application: the diastereoselective construction of the cis-hydrindane core, a bicyclo[4.3.0]nonane system prevalent in numerous natural products. The reaction proceeds between a cyclic α,β-unsaturated ketone and a substituted (trimethylsilyl)allene, catalyzed by a Lewis acid, to afford a functionalized cis-fused hydrindane system with high stereocontrol. This method offers a rapid and efficient entry to valuable bicyclic building blocks for complex target synthesis.[1][2]

Key Reaction Data

The following table summarizes the quantitative data for a key Danheiser annulation reaction in the synthesis of a this compound derivative.

EntryReactant 1 (Enone)Reactant 2 (Allene)Lewis AcidSolventTemperature (°C)Time (h)ProductYield (%)Diastereoselectivity (cis:trans)
15-Methyl-2-{3-[N-benzyl-N-(4-methylphenylsulfonyl)]aminopropyl}cyclohex-2-enone1-Methyl-1-(trimethylsilyl)alleneTiCl₄CH₂Cl₂-781cis-Bicyclic Core 5 63>99:1 (single diastereomer observed)

Reaction Mechanism and Stereoselectivity

The Danheiser annulation for the formation of the this compound ring system proceeds through a proposed concerted [3+2] cycloaddition mechanism. The high diastereoselectivity observed in this transformation is attributed to the steric influence of the substituent on the cyclohexenone ring.

The Lewis acid, titanium tetrachloride (TiCl₄), activates the α,β-unsaturated ketone, facilitating the cycloaddition. The (trimethylsilyl)allene then adds in a suprafacial manner to the double bond of the enone. The stereochemical outcome is dictated by the approach of the allene from the face opposite to the bulky substituent on the ring, leading exclusively to the cis-fused hydrindane product.[1][2]

Danheiser_Mechanism cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Enone Cyclic α,β-Unsaturated Ketone Activation Lewis Acid Activation of Enone Enone->Activation Allene Substituted (Trimethylsilyl)allene Cycloaddition [3+2] Cycloaddition (Suprafacial Addition) Allene->Cycloaddition LewisAcid TiCl₄ (Lewis Acid) LewisAcid->Activation Activation->Cycloaddition Intermediate Vinylsilane Intermediate Cycloaddition->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product This compound Derivative Hydrolysis->Product

Caption: Proposed mechanism for the Danheiser annulation.

Experimental Protocols

The following protocols are adapted from the supporting information of Saborit et al., Beilstein J. Org. Chem.2018 , 14, 2597–2601.[1]

Materials and General Methods
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) with dry, freshly distilled solvents.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Flash chromatography should be used for the purification of products.

Synthesis of the this compound Core (Compound 5)

This protocol details the key Danheiser annulation step.

Procedure:

  • To a stirred solution of the cyclohexenone starting material (e.g., 5-Methyl-2-{3-[N-benzyl-N-(4-methylphenylsulfonyl)]aminopropyl}cyclohex-2-enone, 1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add titanium tetrachloride (TiCl₄, 1.1 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Add a solution of 1-methyl-1-(trimethylsilyl)allene (1.5 equivalents) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound product.

Experimental Workflow

The overall experimental workflow for the Danheiser annulation is outlined below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Annulation Reaction cluster_workup Workup and Purification A1 Dissolve enone in anhydrous CH₂Cl₂ A2 Cool to -78 °C A1->A2 A3 Add TiCl₄ dropwise A2->A3 B1 Stir for 15 min A3->B1 B2 Add silylallene solution B1->B2 B3 Stir for 1 h at -78 °C B2->B3 C1 Quench with sat. NaHCO₃ B3->C1 C2 Warm to room temperature C1->C2 C3 Extract with CH₂Cl₂ C2->C3 C4 Dry and concentrate C3->C4 C5 Purify by flash chromatography C4->C5

Caption: Experimental workflow for the Danheiser annulation.

Applications in Drug Development and Natural Product Synthesis

The ability to rapidly construct the functionalized this compound core with high stereocontrol makes the Danheiser annulation a valuable tool in the synthesis of complex molecules. This structural motif is found in a variety of natural products, including some with potential therapeutic applications. The described protocol provides a reliable method for accessing these key intermediates, which can be further elaborated to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery programs.[1][2]

References

Application Notes and Protocols for Radical Cyclization Strategies in cis-Hydrindane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-hydrindane (bicyclo[4.3.0]nonane) framework is a prevalent structural motif in a multitude of biologically active natural products and pharmaceutical agents. The stereoselective construction of this bicyclic system, particularly the cis-fused isomer, is a significant challenge in synthetic organic chemistry. Radical cyclization reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds and the construction of complex cyclic systems under mild conditions. This document provides detailed application notes and experimental protocols for several key radical cyclization strategies employed in the stereoselective synthesis of cis-hydrindanes.

Tin Hydride-Mediated Radical Cyclization

Tin hydride reagents, such as tributyltin hydride (Bu₃SnH), in conjunction with a radical initiator like azobisisobutyronitrile (AIBN), are classic reagents for mediating radical cyclization reactions. This method is widely used due to its reliability and predictability. The general strategy involves the generation of a radical from a suitable precursor (e.g., an alkyl halide), which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical is subsequently quenched by a hydrogen atom from the tin hydride.

General Mechanism

The tin hydride-mediated radical cyclization proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key propagation cycle is depicted below.

G cluster_initiation Initiation Initiator (AIBN) Initiator (AIBN) R• R• Initiator (AIBN)->R• Δ A Bu₃SnH B Bu₃Sn• A->B Initiator• C Precursor (R-X) D Acyclic Radical (R•) B->D R-X E Cyclized Radical D->E 5-exo-trig cyclization F This compound Product E->F Bu₃SnH G start Start dissolve Dissolve precursor and AIBN in degassed toluene start->dissolve heat Heat to 80 °C under Argon dissolve->heat add_tin Slowly add Bu₃SnH solution (2 hours) heat->add_tin stir Stir at 80 °C (2 hours) add_tin->stir cool Cool to room temperature stir->cool concentrate Concentrate in vacuo cool->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end G A Acyl Selenide (RCOSePh) C Acyl Radical (RCO•) A->C Bu₃Sn• B Bu₃Sn• D Cyclized Radical C->D 5-exo-trig cyclization E cis-Hydrindanone Product D->E Bu₃SnH F Bu₃SnH G start Start dissolve Dissolve selenoester in degassed benzene start->dissolve reflux Reflux under Argon dissolve->reflux add_reagents Add Bu₃SnH and AIBN solution dropwise (1 hour) reflux->add_reagents continue_reflux Reflux for 2 hours add_reagents->continue_reflux concentrate Remove solvent continue_reflux->concentrate wash Wash with hexane in acetonitrile concentrate->wash purify Purify by flash chromatography wash->purify end End purify->end G A β-Keto Ester B Mn(III) Enolate A->B Mn(OAc)₃ C Acyclic Radical B->C - Mn(II) D Cyclized Radical C->D 5-exo-trig cyclization E Cation D->E Mn(OAc)₃ F This compound Product E->F - H⁺ G start Start dissolve Dissolve precursor, Mn(OAc)₃, and Cu(OAc)₂ in acetic acid start->dissolve heat Heat to 70 °C and stir (2-4 hours) dissolve->heat quench Pour into water heat->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end G A Unsaturated Ketone/Ester B Ketyl Radical Anion A->B SmI₂ C Cyclized Radical Anion B->C 5-exo-trig cyclization D Organosamarium Intermediate C->D SmI₂ E cis-Hydrindanol Product D->E H⁺ workup G start Start prepare_smi2 Prepare SmI₂ solution in THF start->prepare_smi2 cool_smi2 Cool SmI₂ solution prepare_smi2->cool_smi2 add_precursor Add precursor and proton source solution dropwise cool_smi2->add_precursor stir Stir for 1-3 hours add_precursor->stir quench Quench with Rochelle's salt stir->quench extract Extract with ethyl acetate quench->extract wash_dry Wash and dry organic layers extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by flash chromatography concentrate->purify end End purify->end

Application Notes and Protocols for Asymmetric cis-Hydrindane Synthesis via the Pauson-Khand Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane moiety is a crucial structural motif present in a wide array of biologically active natural products, including steroids, terpenoids, and alkaloids. Its stereocontrolled synthesis is a significant challenge and a key objective in the total synthesis of complex molecules. The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, has emerged as a powerful tool for the construction of cyclopentenones, and its intramolecular variant is particularly well-suited for the diastereoselective synthesis of fused bicyclic systems like cis-hydrindanes. This document provides detailed application notes and protocols for the asymmetric synthesis of cis-hydrindanes using the Pauson-Khand reaction, with a focus on recent applications in natural product synthesis.

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex. This is followed by the coordination of the alkene. The subsequent steps involve the insertion of the alkene, which is often the rate-determining and stereochemistry-defining step, followed by migratory insertion of a carbonyl group and reductive elimination to afford the cyclopentenone product.

In the context of intramolecular reactions of 1,6-enynes to form bicyclo[4.3.0]nonenones (hydrindanones), the stereochemical outcome at the newly formed ring junction is crucial. The formation of the cis-fused isomer is often favored and can be influenced by the conformation of the substrate-metal complex during the alkene insertion step. Asymmetric induction can be achieved through the use of chiral auxiliaries on the enyne substrate or by employing chiral ligands on the metal catalyst.

Pauson_Khand_Mechanism cluster_main Pauson-Khand Reaction Pathway for this compound Synthesis Enyne 1,6-Enyne Substrate Alkyne_Complex Alkyne-Co2(CO)6 Complex Enyne->Alkyne_Complex + Co2(CO)8 - 2 CO Co_CO Co2(CO)8 Metallacycle Cobaltacyclopentene Intermediate Alkyne_Complex->Metallacycle Alkene Insertion (Stereodetermining Step) CO_Insertion CO Insertion Metallacycle->CO_Insertion Product_Complex Product-Cobalt Complex CO_Insertion->Product_Complex Reductive Elimination Product cis-Hydrindanone Product Product_Complex->Product - Co-species

Caption: Generalized mechanism of the cobalt-mediated intramolecular Pauson-Khand reaction.

Experimental Workflow

A typical experimental workflow for the asymmetric synthesis of a this compound derivative via the Pauson-Khand reaction involves the preparation of the 1,6-enyne precursor, followed by the key cyclization reaction, and subsequent purification and characterization of the product. The choice of catalyst (e.g., cobalt or rhodium), promoter (e.g., N-methylmorpholine N-oxide - NMO, or dimethyl sulfoxide - DMSO), solvent, and temperature are critical parameters that need to be optimized for each specific substrate.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: 1,6-Enyne Precursor Reaction_Setup Reaction Setup: - Dissolve enyne in anhydrous solvent - Add catalyst (e.g., Co2(CO)8 or Rh catalyst) - Stir under inert atmosphere Start->Reaction_Setup Promoter_Addition Addition of Promoter (e.g., NMO, DMSO) and/or apply heat Reaction_Setup->Promoter_Addition Reaction_Monitoring Monitor Reaction Progress by TLC/LC-MS Promoter_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Upon Completion Purification Purification by Column Chromatography Workup->Purification Characterization Characterization: NMR, HRMS, IR, Optical Rotation Purification->Characterization End Final Product: Enantioenriched cis-Hydrindanone Characterization->End

Caption: A generalized workflow for the Pauson-Khand cyclization.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from selected publications on the asymmetric synthesis of cis-hydrindanes using the intramolecular Pauson-Khand reaction.

Table 1: Cobalt-Mediated Intramolecular Pauson-Khand Reaction in Natural Product Synthesis

EntrySubstrate (Enyne)Product (cis-Hydrindanone)Catalyst/PromoterSolventTemp.Time (h)Yield (%)d.r.Reference
1Precursor to (+)-AstellatolBicyclic core of AstellatolCo₂(CO)₈ / NMOCH₂Cl₂rt1275>20:1Xu et al.[1]
2Precursor to (±)-5-epi-Cyanthiwigin ITricyclic coreCo₂(CO)₈ / NMOCH₂Cl₂rt270single isomerYang et al.[1]
3Precursor to Lycopoclavamine ABicyclic enoneCo₂(CO)₈ / NMOCH₂Cl₂rt1.58910:1Takayama et al.[1]
4Precursor to (+)-WaihoenseneTetracyclic intermediateCo₂(CO)₈ / DMSOToluene110 °C1270N/AGaich et al.[2][3]

Table 2: Rhodium-Catalyzed Asymmetric Intramolecular Pauson-Khand Reaction of 1,6-Enynes

EntrySubstrate (Enyne)Chiral LigandCatalyst PrecursorSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
1Oxygen-tethered 1,6-enyne(R)-3,5-diMeC₄H₄-BINAP[Rh(CO)₂Cl]₂THF18-20129999Jeong et al.[4]
2N-tosyl tethered 1,6-enyne(S)-BINAP[Rh(nbd)₂]BF₄DCE80247595Brummond et al.
3Carbon-tethered 1,6-enyneChiral Bisphosphine[Rh(cod)₂]OTfToluene6019-2796-9970-90Brummond et al.[5]

Note: The specific structures of the substrates and products are detailed in the cited literature. The data presented here is for comparative purposes.

Experimental Protocols

The following are generalized protocols for the cobalt-mediated and rhodium-catalyzed intramolecular Pauson-Khand reactions for the synthesis of cis-hydrindanones. Researchers should consult the original literature for substrate-specific details and safety precautions.

Protocol 1: Cobalt-Mediated Diastereoselective Intramolecular Pauson-Khand Reaction

This protocol is based on procedures used in the total synthesis of various natural products.[1]

Materials:

  • 1,6-enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-methylmorpholine N-oxide (NMO) or Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the 1,6-enyne (1.0 equiv) in anhydrous DCM (or toluene, approx. 0.05 M) under an inert atmosphere at room temperature is added dicobalt octacarbonyl (1.1-1.2 equiv).

  • The reaction mixture is stirred at room temperature for 1-2 hours, during which time the formation of the alkyne-cobalt complex is observed by a color change to deep red/brown.

  • The promoter, NMO (3.0-5.0 equiv) or DMSO (as co-solvent or additive), is then added to the reaction mixture. If a thermal reaction is required, the mixture is heated to the specified temperature (e.g., 80-110 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched, for example, by exposure to air or by the addition of a mild oxidant (e.g., ceric ammonium nitrate in small portions if necessary to decompose the cobalt complexes, though often workup is sufficient).

  • The mixture is filtered through a pad of celite or silica gel, eluting with a suitable solvent (e.g., ethyl acetate or DCM).

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cis-hydrindanone product.

  • The product is characterized by NMR, HRMS, and IR spectroscopy, and its stereochemistry is confirmed, if necessary, by X-ray crystallography or comparison to known compounds.

Protocol 2: Rhodium-Catalyzed Enantioselective Intramolecular Pauson-Khand Reaction

This protocol is a general representation of methods for the asymmetric synthesis of bicyclic systems.[4][5]

Materials:

  • 1,6-enyne substrate

  • Rhodium catalyst precursor (e.g., [Rh(CO)₂Cl]₂, [Rh(cod)₂]OTf)

  • Chiral bisphosphine ligand (e.g., (R)-BINAP derivative)

  • Anhydrous solvent (e.g., THF, toluene, 1,2-dichloroethane)

  • Carbon monoxide (CO) gas (balloon or regulated pressure)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous and gas-phase reactions

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, the rhodium catalyst precursor (e.g., 2.5 mol%) and the chiral ligand (e.g., 5.5 mol%) are dissolved in the anhydrous solvent.

  • The catalyst mixture is typically stirred for a short period to allow for ligand exchange and catalyst formation.

  • A solution of the 1,6-enyne substrate (1.0 equiv) in the same anhydrous solvent is then added to the catalyst mixture.

  • The reaction flask is evacuated and backfilled with carbon monoxide (typically 1 atm from a balloon, or as specified in the literature).

  • The reaction is stirred at the specified temperature (which can range from room temperature to elevated temperatures) and monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel with an appropriate eluent system to yield the enantioenriched cis-hydrindanone.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis, and the structure is confirmed by standard spectroscopic methods.

Summary

The intramolecular Pauson-Khand reaction is a highly effective and convergent strategy for the asymmetric synthesis of this compound ring systems. The choice of metal catalyst, chiral ligand, and reaction conditions allows for a high degree of control over the stereochemical outcome of the cyclization. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex molecules and drug development, highlighting the power of this transformation in constructing challenging molecular architectures. Further optimization of reaction parameters may be necessary for novel substrates to achieve high yields and stereoselectivities.

References

Application Notes and Protocols for the Total Synthesis of Natural Products Featuring a cis--Hydrindane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern synthetic strategies for constructing the cis-hydrindane core, a prevalent motif in a variety of biologically active natural products. The following sections summarize key strategic approaches, present quantitative data from selected total syntheses, and provide detailed experimental protocols for pivotal transformations.

Introduction

The this compound framework, a bicyclo[4.3.0]nonane system with a cis-fused ring junction, is a common structural element in numerous terpenoids, steroids, and alkaloids.[1] Many of these natural products exhibit significant therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities. The stereoselective construction of this bicyclic core remains a key challenge in organic synthesis. This document outlines several powerful strategies that have been successfully employed in the total synthesis of complex natural products containing the this compound moiety.

Strategic Approaches to the this compound Core

The construction of the this compound skeleton can be broadly categorized into several key strategic approaches. These strategies often aim to control the stereochemistry at the ring junction and install functionality for further elaboration.

G cluster_products Natural Product Targets Diels-Alder Diels-Alder Gomerone_C Gomerone_C Diels-Alder->Gomerone_C [4+2] Cycloaddition Dendronobiloside_A_Aglycon Dendronobiloside_A_Aglycon Diels-Alder->Dendronobiloside_A_Aglycon Cascade Reaction Radical_Cyclization Radical_Cyclization Waihoensene Waihoensene Radical_Cyclization->Waihoensene 5-exo-trig Aldol_Reaction Aldol_Reaction Coriamyrtin Coriamyrtin Aldol_Reaction->Coriamyrtin Intramolecular Ene_Reaction Ene_Reaction Ene_Reaction->Gomerone_C Conia-Ene

Caption: Overview of major strategies for this compound synthesis.

Quantitative Data Summary

The following tables summarize quantitative data for key this compound forming reactions from selected total syntheses.

Table 1: Intramolecular Aldol Reaction in the Synthesis of (+)-Coriamyrtin
PrecursorCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)d.r.Ref
Dialdehyde Intermediate(S)-Benzimidazole-pyrrolidine TFA salt (5)CH2Cl202This compound Aldol Adduct96Single isomer[2]
Table 2: Diels-Alder/Carbocyclization Cascade for the Aglycon of Dendronobiloside A
DieneDienophileCatalyst (mol%)SolventTemp (°C)Time (h)ProductYield (%)endo:exoRef
Silyl Enol EtherAcroleinZnBr2 (20)CH3CNrt2This compound Adduct9612:1[3]
Table 3: Radical Cyclization in the Synthesis of (+)-Waihoensene
PrecursorInitiatorAdditiveSolventTemp (°C)Time (h)ProductYield (%)d.r.Ref
Alkynyl IodideAIBNBu3SnHToluene802This compound85>20:1[4][5]
Table 4: Conia-Ene Reaction in the Synthesis of (±)-Gomerone C
PrecursorCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)ProductYield (%)Ref
Alkynyl Silyl Enol Ether[IPrAu(NCMe)]SbF6 (5)-CH2Cl2rt1Tricyclic this compound82[6][7]

Experimental Protocols

Protocol 1: Asymmetric Intramolecular Aldol Reaction for the Synthesis of the (+)-Coriamyrtin Core

This protocol describes the highly stereoselective construction of the this compound core of (+)-Coriamyrtin via an organocatalyzed intramolecular aldol reaction.[2]

Workflow:

G start Start: Dialdehyde Precursor catalyst Add (S)-Benzimidazole-pyrrolidine TFA salt (5 mol%) in CH2Cl2 start->catalyst reaction Stir at 0 °C for 2 h catalyst->reaction workup Quench with saturated aq. NH4Cl Extract with CH2Cl2 reaction->workup purification Purify by silica gel column chromatography workup->purification product Product: this compound Aldol Adduct purification->product

Caption: Protocol for the asymmetric intramolecular aldol cyclization.

Materials:

  • Dialdehyde precursor

  • (S)-Benzimidazole-pyrrolidine TFA salt

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the dialdehyde precursor in anhydrous CH2Cl2 at 0 °C is added the (S)-benzimidazole-pyrrolidine TFA salt (5 mol%).

  • The reaction mixture is stirred at 0 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

  • The aqueous layer is extracted three times with CH2Cl2.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the this compound aldol adduct as a single diastereomer.[2]

Protocol 2: ZnBr2-Catalyzed Diels-Alder/Carbocyclization Cascade

This protocol details the one-pot construction of a functionalized this compound core via a Lewis acid-catalyzed cascade reaction, which was applied in the synthesis of the aglycon of dendronobiloside A.[3]

Workflow:

G start Start: Silyl Enol Ether Diene and Acrolein catalyst Add ZnBr2 (20 mol%) in CH3CN start->catalyst reaction Stir at room temperature for 2 h catalyst->reaction workup Quench with saturated aq. NaHCO3 Extract with EtOAc reaction->workup purification Purify by silica gel column chromatography workup->purification product Product: this compound Adduct purification->product

Caption: Protocol for the ZnBr2-catalyzed cascade reaction.

Materials:

  • Silyl enol ether diene

  • Acrolein

  • Zinc bromide (ZnBr2), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the silyl enol ether diene and acrolein in anhydrous CH3CN at room temperature is added anhydrous ZnBr2 (20 mol%).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with saturated aqueous NaHCO3 solution.

  • The mixture is extracted three times with EtOAc.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the this compound product.[3]

Protocol 3: Radical Cyclization to Form the this compound Core of (+)-Waihoensene

This protocol outlines the tin-mediated radical cyclization to construct the this compound system in the total synthesis of (+)-Waihoensene.[4][5]

Workflow:

G start Start: Alkynyl Iodide Precursor reagents Add Bu3SnH and AIBN in Toluene start->reagents reaction Heat at 80 °C for 2 h reagents->reaction workup Concentrate and purify directly by column chromatography reaction->workup product Product: this compound workup->product

References

Application of cis-Hydrindane as a Chiral Building Block: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane framework, a bicyclic system consisting of a fused cyclohexane and cyclopentane ring with a cis-ring junction, is a prevalent structural motif in a diverse array of biologically active natural products. Its rigid, three-dimensional structure makes it an invaluable chiral building block in the stereoselective synthesis of complex molecular architectures, including terpenoids, steroids, and alkaloids. This document provides detailed application notes and experimental protocols for the utilization of this compound derivatives in the synthesis of key intermediates and natural products, supported by quantitative data and visual diagrams of reaction workflows and biological pathways.

Stereoselective Synthesis of Functionalized cis-Hydrindanes

The construction of the this compound skeleton with high stereocontrol is a critical aspect of its application. Several powerful synthetic strategies have been developed to achieve this, including intramolecular aldol reactions, sequential Michael additions, and [4+1] annulations.

Intramolecular Aldol Reaction: Total Synthesis of (+)-Coriamyrtin

A desymmetrizing intramolecular aldol reaction is a key step in the total synthesis of (+)-coriamyrtin, a neurotoxin that features a highly functionalized this compound core. This strategy allows for the stereoselective formation of multiple contiguous stereocenters.

Experimental Workflow: Synthesis of (+)-Coriamyrtin Precursor

Workflow for the Synthesis of a Key this compound Intermediate A Starting Material: 2-Methyl-1,3-cyclopentanedione B Alkylation & Ketalization A->B Multi-step C Aldol Precursor B->C Deprotection D Intramolecular Aldol Reaction (L-proline) C->D Key Step E This compound Core (High Diastereoselectivity) D->E Formation of Bicyclic System

Caption: Synthetic workflow for the formation of the this compound core of (+)-coriamyrtin.

Quantitative Data for Key Aldol Reaction Step

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1L-prolineCH3CN095>20:1
2PyrrolidineCH3CN0801:2
3D-prolineCH3CN0931:1.5:1 (epimers)

Protocol: L-proline catalyzed Intramolecular Aldol Cyclization

  • To a solution of the aldehyde precursor (1.0 equiv) in acetonitrile (0.05 M) at 0 °C is added L-proline (0.3 equiv).

  • The reaction mixture is stirred at 0 °C for 24 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired this compound derivative.

Sequential Inter- and Intramolecular Michael Additions

A powerful strategy for the diastereoselective synthesis of substituted cis-hydrindanones involves a sequence of a copper-catalyzed intermolecular Michael addition followed by an intramolecular Michael addition. This method allows for the construction of multiple contiguous stereocenters, including quaternary carbons.

Experimental Workflow: Sequential Michael Additions

Workflow for cis-Hydrindanone Synthesis via Sequential Michael Additions A Cyclic Silyl Ketene Acetal + Cyclopentenone B Cu-catalyzed Intermolecular Michael Addition A->B 1,4-Addition C Quaternary Center Intermediate B->C Formation of C-C bond D Deprotection & Intramolecular Michael Addition C->D Key Cyclization E Substituted cis-Hydrindanone (High Diastereoselectivity) D->E Formation of Bicyclic System Workflow for Danheiser Annulation to form cis-Hydrindan-2,4-diones A Cyclohexenone Derivative C Danheiser Annulation (-78 °C) A->C B 1-Methyl-1-(trimethylsilyl)allene + TiCl4 B->C D cis-Hydrindan-2,4-dione (Single Diastereomer) C->D [4+1] Cycloaddition Mechanism of Action of (+)-Coriamyrtin on the GABAA Receptor cluster_0 Normal GABAergic Transmission cluster_1 Inhibition by (+)-Coriamyrtin GABA GABA GABA_Receptor GABAA Receptor GABA->GABA_Receptor Binds Chloride_Channel Cl- Channel (Open) GABA_Receptor->Chloride_Channel Activates Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride_Influx->Hyperpolarization Coriamyrtin (+)-Coriamyrtin Chloride_Channel_Blocked Cl- Channel (Blocked) Coriamyrtin->Chloride_Channel_Blocked Binds to pore (Non-competitive) GABA_Receptor_Blocked GABAA Receptor GABA_Receptor_Blocked->Chloride_Channel_Blocked Activation Attempted No_Influx No Cl- Influx Chloride_Channel_Blocked->No_Influx Excitation Neuronal Excitation (Convulsant Effect) No_Influx->Excitation GABA_present GABA GABA_present->GABA_Receptor_Blocked Binds

Application Note: Determination of cis-Hydrindane Stereochemistry using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrindane, also known as bicyclo[4.3.0]nonane, is a fundamental bicyclic scaffold found in numerous natural products and pharmacologically active compounds. The stereochemistry of the ring junction, either cis or trans, profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous determination of the relative stereochemistry of hydrindane derivatives. This application note provides a detailed overview and experimental protocols for the use of one- and two-dimensional NMR techniques to establish the cis-fusion of the hydrindane ring system.

The key to this determination lies in the analysis of through-bond scalar couplings (J-couplings) and through-space Nuclear Overhauser Effects (NOEs).[1][2] Specifically, the presence of a NOE correlation between the bridgehead protons is a definitive indicator of a cis-ring junction.

Key NMR Techniques for Stereochemical Analysis:
  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Analysis of coupling constants (³JHH) can give insights into dihedral angles.

  • ¹³C NMR: Reveals the number of unique carbon environments within the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton spin-spin coupling networks, confirming the connectivity of protons within the molecule.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of both proton and carbon signals.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that detects protons that are close in space (typically < 5 Å), regardless of whether they are directly bonded. This is the most critical experiment for determining the cis/trans stereochemistry of the ring junction.[1][3]

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR data for a generic cis-hydrindane scaffold. Note that the exact chemical shifts will vary depending on the substitution pattern of the molecule.

Table 1: Representative ¹H NMR Data for a this compound Moiety

Proton PositionChemical Shift (δ) ppm (approx.)MultiplicityCoupling Constants (J) Hz (Typical)Key NOE Correlations for cis-Fusion
Bridgehead H1.5 - 2.5m-Bridgehead H'
Bridgehead H'1.5 - 2.5m-Bridgehead H
Cyclohexane CH₂1.2 - 1.9m2-14-
Cyclopentane CH₂1.2 - 1.9m2-14-

Table 2: Representative ¹³C NMR Data for a this compound Moiety

Carbon PositionChemical Shift (δ) ppm (approx.)
Bridgehead C35 - 45
Bridgehead C'35 - 45
Cyclohexane CH₂20 - 35
Cyclopentane CH₂20 - 35

Experimental Protocols

1. Sample Preparation

  • Dissolve 5-10 mg of the hydrindane-containing compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Ensure the sample is free of particulate matter to avoid line broadening.

2. 1D NMR Data Acquisition (¹H and ¹³C)

  • Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • Optimize spectral width and acquisition time to ensure good resolution and signal-to-noise ratio.

3. 2D NMR Data Acquisition (COSY, HSQC, NOESY)

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., gpcosy).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire a sufficient number of increments (e.g., 256-512) in the indirect dimension (t₁) to achieve adequate resolution.

    • Process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

  • HSQC:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to cover all expected proton and carbon signals.

    • Optimize the number of increments in t₁ for desired resolution in the carbon dimension.

  • NOESY:

    • Use a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Set the spectral width in both dimensions to include all proton resonances.

    • Crucially, optimize the mixing time (d8). For small to medium-sized molecules like hydrindane derivatives, a mixing time of 500-800 ms is a good starting point. A range of mixing times may be necessary to observe key NOEs without spin diffusion.

    • Acquire a sufficient number of scans and t₁ increments to achieve a good signal-to-noise ratio for cross-peaks.

    • Process the data with appropriate window functions.

Visualization of Stereochemistry Determination

The logical workflow for determining the cis-stereochemistry of a hydrindane system using NMR is outlined below. The key step is the observation of a cross-peak between the two bridgehead protons in the NOESY spectrum.

stereochemistry_determination cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation H1_NMR ¹H NMR Connectivity Establish Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR Assignments Assign Signals C13_NMR->Assignments COSY COSY COSY->Connectivity HSQC HSQC HSQC->Assignments NOESY NOESY NOE_Analysis Analyze NOE Data NOESY->NOE_Analysis Connectivity->Assignments Assignments->NOE_Analysis Stereochem Determine Stereochemistry NOE_Analysis->Stereochem

Caption: Workflow for NMR-based stereochemistry determination of this compound.

The critical piece of evidence for a cis-fused hydrindane is the spatial proximity of the two bridgehead protons. This proximity is only possible in the cis conformation, leading to a detectable Nuclear Overhauser Effect (NOE) between them.

noe_relationship cluster_cis This compound cluster_trans trans-Hydrindane H_bridgehead1_cis H H_bridgehead2_cis H H_bridgehead1_cis->H_bridgehead2_cis NOE Result_cis NOE Observed label_cis Bridgehead Protons (Close in space) H_bridgehead1_trans H H_bridgehead2_trans H Result_trans No NOE Observed label_trans Bridgehead Protons (Distant in space)

Caption: NOE relationship between bridgehead protons in cis- and trans-hydrindane.

Conclusion

The stereochemical assignment of the ring fusion in hydrindane systems is a critical aspect of structural elucidation in organic and medicinal chemistry. A combination of 1D and 2D NMR experiments, with a particular emphasis on the NOESY experiment, provides a robust and reliable method for determining the cis-stereochemistry. The presence of a clear NOE correlation between the bridgehead protons is definitive proof of a cis-fused ring system. These protocols and guidelines should serve as a valuable resource for researchers working with hydrindane-containing molecules.

References

Application Notes and Protocols for X-ray Crystallographic Studies of cis-Hydrindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The cis-hydrindane (or cis-bicyclo[4.3.0]nonane) scaffold is a crucial structural motif present in a wide array of biologically active natural products, including steroids and terpenoids.[1][2] Its rigid, three-dimensional structure significantly influences the pharmacological properties of a molecule. X-ray crystallography provides the most definitive method for elucidating the precise 3D atomic arrangement of this compound derivatives, offering unparalleled insights into their conformation, stereochemistry, and intermolecular interactions.[3][4] This information is vital for structure-activity relationship (SAR) studies, rational drug design, and understanding biological mechanisms.[3][5][6]

These notes provide a comprehensive protocol for the single-crystal X-ray diffraction analysis of this compound derivatives, from sample preparation to data interpretation.

Experimental Protocols

The overall workflow for a single-crystal X-ray diffraction study involves four main stages: (1) Crystallization, (2) Data Collection, (3) Structure Solution and Refinement, and (4) Data Analysis.[3]

Protocol 1: Single Crystal Growth

High-quality single crystals are the primary prerequisite for a successful diffraction experiment.[7][8] For organic compounds like this compound derivatives, purity is paramount; the starting material should be at least 90% pure.[9]

Objective: To grow diffraction-quality single crystals (typically 0.1-0.3 mm in size) free of cracks and defects.[8]

Materials:

  • Purified this compound derivative

  • A range of high-purity solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, toluene, acetonitrile)[9]

  • Small glass vials (1-2 mL) or test tubes

  • Syringe filters (PTFE, 0.22 µm)

  • Microscope with polarizing filters[8]

Methods:

  • Solvent Screening:

    • Test the solubility of a small amount of the compound in various solvents.[7]

    • The ideal solvent is one in which the compound is moderately soluble. Very high solubility often leads to small crystals, while very low solubility may prevent crystallization.[10]

  • Crystallization Techniques: Choose one of the following methods based on the solvent screen. The key is to approach supersaturation slowly.[8]

    • Slow Evaporation (Most Common): i. Prepare a nearly saturated solution of the compound in a suitable solvent. ii. Filter the solution through a syringe filter into a clean vial to remove dust and particulate matter, which can act as unwanted nucleation sites.[9][10] iii. Cover the vial with a cap or parafilm and poke a few small holes with a needle to allow for slow solvent evaporation.[8] iv. Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[10]

    • Vapor Diffusion (Liquid-Liquid): i. Dissolve the compound in a small amount of a less volatile, good solvent (e.g., toluene, chloroform). ii. Place this solution in a small, open inner vial. iii. Place the inner vial inside a larger, sealed outer vial containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane, pentane).[3][9] iv. The anti-solvent will slowly diffuse into the inner vial, reducing the compound's solubility and promoting gradual crystallization.[9]

    • Slow Cooling: i. Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. ii. Filter the hot solution into a clean container. iii. Allow the solution to cool to room temperature slowly. For further cooling, place the container in a Dewar flask with warm water or in a programmable freezer to control the cooling rate.[9][10]

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully examine them under a polarizing microscope. Good single crystals should be transparent and extinguish light uniformly every 90 degrees of rotation.[8]

    • Using a cryo-loop, carefully remove a selected crystal along with a small amount of mother liquor.

    • Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to prevent solvent loss and radiation damage during data collection.

Protocol 2: X-ray Diffraction Data Collection

Objective: To measure the intensities and positions of X-ray beams diffracted by the single crystal.

Equipment:

  • Single-crystal X-ray diffractometer (e.g., Bruker, Rigaku) equipped with a low-temperature device.

  • X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.54184 Å).

Procedure:

  • Mounting: Mount the cryo-cooled crystal on the diffractometer's goniometer head.

  • Unit Cell Determination: Collect a few initial diffraction images. The diffractometer software will use the positions of the diffraction spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.[11]

  • Data Collection Strategy: Based on the crystal system, the software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal and collecting diffraction images at various orientations.

  • Data Integration and Scaling: After collection, the raw images are processed. The software integrates the intensity of each diffraction spot and applies corrections for experimental factors (e.g., Lorentz-polarization). The data is then scaled to produce a final reflection file.[4]

Protocol 3: Structure Solution and Refinement

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

Software:

  • Structure Solution: SHELXT, SIR

  • Structure Refinement: SHELXL, Olex2

Procedure:

  • Structure Solution (Solving the Phase Problem): The measured intensities lack crucial phase information. "Direct methods" or "dual-space" algorithms are used to calculate initial phases and generate a preliminary electron density map.[4] This map should reveal the positions of most non-hydrogen atoms.

  • Model Building: Assign atoms to the electron density peaks to build an initial molecular model. For this compound, the characteristic fused five- and six-membered ring system should be identifiable.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated geometric positions and refined using a "riding model."

  • Validation: The final model is validated using metrics like R-factors (R1, wR2) and Goodness-of-Fit (GooF). The final structure is also checked for geometric reasonability and potential errors using tools like PLATON/checkCIF.

Data Presentation

Quantitative data from a crystallographic study should be presented in standardized tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement Details. This table provides a summary of the crystallographic experiment and the quality of the final structural model. The data presented here is a representative example for a hypothetical this compound derivative.

ParameterValue
Empirical formulaC₁₂H₁₈O₂
Formula weight194.27
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.114(2) Å
b11.264(3) Å
c12.556(4) Å
α90°
β105.34(1)°
γ90°
Volume1105.9(5) ų
Z (Molecules/unit cell)4
Density (calculated)1.165 Mg/m³
Absorption coefficient0.078 mm⁻¹
F(000)424
Crystal size0.25 x 0.20 x 0.15 mm
θ range for data collection2.50 to 27.50°
Reflections collected11520
Independent reflections2530 [R(int) = 0.035]
Refinement
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
R indices (all data)R1 = 0.052, wR2 = 0.118
Largest diff. peak/hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths, Angles, and Torsion Angles. This table highlights key geometric parameters that define the conformation of the this compound core.

FeatureAtomsValue (° or Å)
Bond Lengths
Ring FusionC4a-C8a1.545(3) Å
Cyclopentane RingC4a-C51.538(2) Å
Cyclohexane RingC8a-C11.541(2) Å
Bond Angles
Ring FusionC5-C4a-C8a104.5(2)°
Ring FusionC1-C8a-C4a113.2(2)°
Torsion Angles
Ring ConformationC1-C8a-C4a-C545.8(3)°
Ring ConformationC8-C8a-C4a-C4-51.2(3)°

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

G cluster_prep Sample Preparation cluster_exp X-ray Experiment cluster_analysis Structural Analysis cluster_output Final Output Compound Synthesized this compound Derivative Purified Purification (>95% Purity) Compound->Purified Screen Solvent Screening Purified->Screen Grow Crystal Growth (Slow Evaporation/Vapor Diffusion) Screen->Grow Harvest Crystal Selection & Harvesting Grow->Harvest Collect X-ray Data Collection (100 K) Harvest->Collect Process Data Integration & Scaling Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Model Refinement (Least-Squares) Solve->Refine Validate Validation & CIF Generation Refine->Validate Report Structural Report (Tables, Conformation Analysis) Validate->Report

Caption: Workflow for Single-Crystal X-ray Crystallography.

G Data Crystallographic Data Coords Atomic Coordinates Data->Coords Conform Molecular Conformation (e.g., chair/boat) Data->Conform Packing Crystal Packing & Intermolecular Interactions Data->Packing SAR Structure-Activity Relationships (SAR) Conform->SAR informs PhysChem Physicochemical Properties (Solubility, Stability) Packing->PhysChem influences Design Rational Drug Design SAR->Design guides PhysChem->Design guides

References

Application Notes: Organocatalytic Construction of cis-Hydrindanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cis-hydrindane framework, a bicyclo[4.3.0]nonane system, is a core structural motif in a multitude of biologically active natural products, including steroids and terpenoids.[1] The stereoselective synthesis of this scaffold is of significant interest to researchers in organic synthesis and drug development. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective construction of cis-hydrindanes, offering a metal-free and often milder alternative to traditional methods.[1][2] This document provides an overview of key organocatalytic strategies, detailed experimental protocols, and comparative data for the synthesis of functionalized this compound derivatives.

Core Concepts and Strategies

The organocatalytic approaches to this compound synthesis predominantly rely on cascade or domino reactions, where multiple bond-forming events occur in a single pot, often catalyzed by a single small molecule.[3][4] These reactions are typically initiated by the formation of reactive intermediates, such as enamines or iminium ions, from the reaction of a substrate with a chiral amine catalyst.

Two prominent and highly successful strategies are:

  • Domino Michael/Michael/Aldol Condensation: This approach, often employing diarylprolinol silyl ether catalysts, involves a sequence of conjugate additions followed by an intramolecular aldol condensation to construct the bicyclic system with high stereocontrol. This method is particularly effective for the one-pot synthesis of chiral cis-hydrindanes from simple acyclic precursors.[1]

  • Intramolecular Michael Addition followed by Aldol Condensation: In this strategy, an organocatalyst, such as the Jørgensen-Hayashi catalyst, facilitates an initial intermolecular Michael addition to create a precursor that subsequently undergoes an intramolecular Michael addition or aldol condensation to furnish the this compound core.[5][6] This approach allows for the construction of highly functionalized hydrindanones.

Catalyst Selection

The choice of organocatalyst is crucial for achieving high stereoselectivity.

  • Diphenylprolinol Silyl Ethers: These catalysts are highly effective in enamine- and iminium-ion-mediated reactions, particularly in domino sequences involving α,β-unsaturated aldehydes.[1][3] The bulky silyl group plays a critical role in controlling the stereochemical outcome of the reaction.

  • Jørgensen-Hayashi Catalyst: This diarylprolinol silyl ether derivative is well-suited for Michael additions of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, leading to the formation of precursors for intramolecular cyclization into cis-hydrindanes.[5][6]

Data Presentation

Table 1: Organocatalytic Synthesis of cis-Hydrindanes via Domino Michael/Michael/Aldol Condensation using Diphenylprolinol Silyl Ether

Entryα,β-Unsaturated AldehydeRYield (%)ee (%)
1CinnamaldehydePh61>99
24-Methoxycinnamaldehyde4-MeO-C6H465>99
34-Methylcinnamaldehyde4-Me-C6H471>99
44-Fluorocinnamaldehyde4-F-C6H458>99
54-Chlorocinnamaldehyde4-Cl-C6H455>99
64-Bromocinnamaldehyde4-Br-C6H453>99
73-Bromocinnamaldehyde3-Br-C6H451>99
82-Bromocinnamaldehyde2-Br-C6H445>99

Data extracted from Hayashi et al.[1]

Table 2: Organocatalytic Synthesis of cis-Hydrindanones using the Jørgensen-Hayashi Catalyst

Entry1,3-Dicarbonyl CompoundRYield (%)dree (%)
1AcetylacetoneMe85>95:598
2Ethyl acetoacetateOEt9150:50N/D
3DibenzoylmethanePh78>95:596
41,3-Cyclohexanedione-(CH2)3-82>95:599

Data synthesized from Stöckl et al.[5][6] N/D: Not determined.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Chiral cis-Hydrindanes via Diphenylprolinol Silyl Ether Mediated Domino Reaction and Aldol Condensation

This protocol is adapted from the work of Hayashi and coworkers.[1]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Diphenylprolinol silyl ether catalyst)

  • Benzoic acid (co-catalyst)

  • 3-Hexene-2,5-dione

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (TsOH·H2O)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in toluene (2.0 mL).

  • Add 3-hexene-2,5-dione (1.2 mmol) to the solution.

  • Cool the reaction mixture to 0 °C and add the α,β-unsaturated aldehyde (1.0 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for the time specified in the original literature (typically 24-48 hours), monitoring the reaction progress by TLC.

  • Upon completion of the domino reaction, remove the solvent under reduced pressure.

  • To the same reaction vessel, add toluene (5.0 mL) and p-toluenesulfonic acid monohydrate (0.2 mmol).

  • Heat the reaction mixture at 80 °C for 5 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Synthesis of cis-Hydrindanones via Jørgensen-Hayashi Catalyst-Mediated Michael Addition and Intramolecular Aldol Condensation

This protocol is based on the methodology developed by Laschat and coworkers.[5][6]

Materials:

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • 1-Cyclopentene-1-carbaldehyde

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Step A: Michael Addition

  • To a dried reaction flask under an inert atmosphere, dissolve the Jørgensen-Hayashi catalyst (0.02 mmol, 2 mol%) in DCM (1.0 mL).

  • Add the 1,3-dicarbonyl compound (1.2 mmol).

  • Cool the mixture to -20 °C and add 1-cyclopentene-1-carbaldehyde (1.0 mmol).

  • Stir the reaction at -20 °C for the time indicated in the original publication (typically 24-72 hours), monitoring by TLC.

  • Upon completion, quench the reaction by adding a small amount of saturated aqueous NaHCO3 solution.

  • Warm the mixture to room temperature and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude Michael adduct by flash column chromatography on silica gel.

Step B: Intramolecular Aldol Condensation

  • Dissolve the purified Michael adduct (1.0 mmol) in DMSO (5.0 mL).

  • Add L-proline (0.2 mmol, 20 mol%).

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cis-hydrindanone.

Mandatory Visualization

organocatalytic_cis_hydrindane_synthesis cluster_domino Domino Michael/Michael/Aldol Pathway cluster_stepwise Stepwise Michael/Aldol Pathway start1 α,β-Unsaturated Aldehyde + Dienone intermediate1 Cyclopentanone Intermediate start1->intermediate1 Domino Michael/Michael cat1 Diphenylprolinol Silyl Ether cat1->start1 product1 This compound intermediate1->product1 Intramolecular Aldol Condensation acid TsOH·H₂O acid->intermediate1 start2 1-Cyclopentene-1-carbaldehyde + 1,3-Dicarbonyl intermediate2 Michael Adduct start2->intermediate2 Intermolecular Michael Addition cat2 Jørgensen-Hayashi Catalyst cat2->start2 product2 cis-Hydrindanone intermediate2->product2 Intramolecular Aldol Condensation base L-Proline base->intermediate2

Caption: Organocatalytic pathways to cis-hydrindanes.

experimental_workflow_domino title Experimental Workflow: One-Pot Domino Synthesis reagents 1. Combine Catalyst, Co-catalyst, and Dienone in Toluene addition 2. Cool to 0°C, Add α,β-Unsaturated Aldehyde reagents->addition reaction1 3. Stir at 0°C for 24-48h (Domino Michael/Michael) addition->reaction1 solvent_removal 4. Remove Solvent in vacuo reaction1->solvent_removal aldol_setup 5. Add Toluene and TsOH·H₂O solvent_removal->aldol_setup reaction2 6. Heat at 80°C for 5h (Aldol Condensation) aldol_setup->reaction2 workup 7. Quench, Extract, Dry, and Concentrate reaction2->workup purification 8. Flash Column Chromatography workup->purification

Caption: One-pot this compound synthesis workflow.

References

Application Notes and Protocols: Protecting Group Strategies in Multi-step cis-Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-hydrindane framework is a core structural motif in a multitude of biologically active natural products, including steroids, terpenoids, and alkaloids. Its synthesis is a significant challenge in organic chemistry, often requiring multi-step sequences where the judicious use of protecting groups is paramount for success. This document provides detailed application notes and protocols on protecting group strategies tailored for the multi-step synthesis of cis-hydrindanes. We will explore the selection, application, and removal of various protecting groups for common functionalities encountered during the construction of this bicyclic system, with a focus on orthogonality and chemoselectivity.

Introduction to Protecting Groups in this compound Synthesis

The synthesis of complex molecules like cis-hydrindanes necessitates precise control over the reactivity of various functional groups.[1][2] Protecting groups serve as temporary masks for reactive sites, preventing them from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[2][3][4] An ideal protecting group strategy in the context of this compound synthesis should exhibit the following characteristics:

  • High-yielding introduction and removal: The protection and deprotection steps should proceed with high efficiency to maximize the overall yield of the synthetic sequence.[3]

  • Stability: The protecting group must be robust enough to withstand a range of reaction conditions employed in subsequent steps.[3][5]

  • Orthogonality: In a multi-step synthesis with multiple functional groups, it is often necessary to deprotect one group without affecting others.[1][6] This is achieved by using a set of orthogonal protecting groups that can be removed under distinct conditions (e.g., one is acid-labile, another is base-labile, and a third is removed by hydrogenolysis).[1][6][7]

The following sections will delve into specific protecting group strategies for ketones and alcohols, two of the most common functional groups encountered in the synthesis of functionalized cis-hydrindanes.

Protecting Ketones: A Focus on Acetals

Ketones are frequently present in precursors to cis-hydrindanes, such as the well-known Hajos-Parrish ketone, or are generated during the synthetic sequence.[8] Protecting the ketone functionality is often crucial to prevent its interference with subsequent reactions, such as reductions or organometallic additions.

Ethylene Glycol Acetal Protection

Cyclic acetals, particularly those derived from ethylene glycol, are a reliable choice for protecting ketones due to their stability under a wide range of non-acidic conditions.

Table 1: Ethylene Glycol Acetal Protection and Deprotection of Ketones

StepReagents and ConditionsYield (%)Notes
Protection Ethylene glycol, p-toluenesulfonic acid (cat.), benzene, reflux>90Water removal (e.g., with a Dean-Stark apparatus) is crucial to drive the equilibrium towards acetal formation.
Deprotection 2 N HCl (aq.), warmHighThe acetal is readily cleaved under acidic conditions.[8]
Deprotection (Neutral) Acetone, In(OTf)₃ (cat.), room temperature or mild microwave heatingGood to ExcellentOffers a milder alternative for acid-sensitive substrates.[9]
Deprotection (Neutral) Iodine (cat.), wet nitromethaneExcellentTolerates a wide range of other functional groups.[9]
Experimental Protocol: Acetal Protection of a cis-Hydrindanone Precursor

This protocol is adapted from a synthetic approach towards functionalized cis-hydrindanes.[8]

  • To a solution of the hydrindanone (1.0 eq) in benzene (0.1 M), add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acetal-protected this compound.

Protecting Alcohols: Silyl and Alkyl Ethers

Alcohols are another common functional group in this compound intermediates, arising from reductions of ketones or other synthetic transformations. Their protection is essential to prevent their acidic proton from interfering with basic or organometallic reagents and to avoid their nucleophilic character causing unwanted side reactions.[10][11][12]

Silyl Ether Protection: TBDMS and TBS Ethers

Tertiary-butyldimethylsilyl (TBDMS or TBS) ethers are widely used for the protection of alcohols due to their ease of introduction, stability to a broad range of reaction conditions, and selective removal.[10][11]

Table 2: TBDMS/TBS Protection and Deprotection of Alcohols

StepReagents and ConditionsYield (%)Notes
Protection TBDMS-Cl, Imidazole, DMF, room temperature>90A common and efficient method.
Protection TBS-Cl, Et₃N, CH₂Cl₂HighTriethylamine can be used as the base.[11]
Deprotection (Fluoride) Tetrabutylammonium fluoride (TBAF), THF, room temperature>95The most common method for silyl ether cleavage.[10]
Deprotection (Acidic) Acetic acid, THF, H₂OVariableSlower than fluoride-mediated deprotection and can be selective.
Deprotection (Acidic) Aqueous HClHighUsed in instances where other acid-labile groups are not present.[8]
Methoxymethyl (MOM) Ether Protection

MOM ethers are stable to a variety of nucleophilic and basic conditions, making them a useful orthogonal protecting group to silyl ethers.

Table 3: MOM Protection and Deprotection of Alcohols

StepReagents and ConditionsYield (%)Notes
Protection MOM-Cl, Diisopropylethylamine (DIPEA), CH₂Cl₂, 0 °C to rt80 (over 2 steps)A common method for introducing the MOM group.[8]
Deprotection Acidic conditions (e.g., HCl in methanol)HighMOM ethers are generally cleaved under acidic conditions.
Experimental Protocol: TBDMS Protection of a Hydroxyl Group in a this compound Intermediate

This protocol is based on a reported synthesis of a functionalized this compound.[8]

  • Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected alcohol.

Orthogonal Protecting Group Strategies in Action

In a multi-step synthesis, the ability to selectively deprotect one functional group in the presence of others is crucial.[1][6] This is where orthogonal protecting groups become invaluable. For instance, a molecule containing both a TBDMS ether and an acetal can be selectively deprotected. The TBDMS ether can be cleaved using fluoride ions (TBAF) without affecting the acetal, while the acetal can be removed with aqueous acid, leaving the TBDMS ether intact.

Visualizing Protecting Group Strategies

The following diagrams illustrate the logical flow of protecting group strategies in the synthesis of cis-hydrindanes.

Protecting_Group_Strategy Start This compound Precursor (e.g., with Ketone and Alkene) Protect_Ketone Protect Ketone (e.g., Acetal Formation) Start->Protect_Ketone Transform_Alkene Alkene Functionalization Protect_Ketone->Transform_Alkene Introduce_OH Introduce Hydroxyl Group (e.g., Reduction) Transform_Alkene->Introduce_OH Protect_OH Protect Hydroxyl Group (e.g., Silyl Ether Formation) Introduce_OH->Protect_OH Further_Steps Further Synthetic Transformations Protect_OH->Further_Steps Deprotect_OH Selective Deprotection of Hydroxyl Group Further_Steps->Deprotect_OH Final_Transform Final Transformation at Exposed Hydroxyl Deprotect_OH->Final_Transform Deprotect_Ketone Deprotection of Ketone Final_Transform->Deprotect_Ketone Target Final this compound Product Deprotect_Ketone->Target

Caption: A logical workflow for a multi-step this compound synthesis.

Orthogonal_Deprotection Substrate This compound Intermediate Protected Ketone (Acetal) Protected Alcohol (TBDMS) Deprotect_TBDMS TBAF, THF Substrate:p2->Deprotect_TBDMS Fluoride-mediated Deprotect_Acetal aq. HCl Substrate:p1->Deprotect_Acetal Acid-catalyzed Product_OH Product A Protected Ketone (Acetal) Free Alcohol Deprotect_TBDMS->Product_OH Product_Ketone Product B Free Ketone Protected Alcohol (TBDMS) Deprotect_Acetal->Product_Ketone

Caption: Orthogonal deprotection of a dually-protected this compound.

Conclusion

The successful multi-step synthesis of complex this compound cores is critically dependent on the strategic implementation of protecting groups. By carefully selecting protecting groups based on their stability and orthogonality, researchers can navigate complex synthetic pathways with greater control and efficiency. The protocols and strategies outlined in this document provide a practical guide for chemists engaged in the synthesis of these important bicyclic systems, ultimately aiding in the development of novel therapeutics and other valuable chemical entities.

References

Application Notes and Protocols for the Scale-Up Synthesis of cis-Hydrindane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and scale-up considerations for the synthesis of cis-hydrindane intermediates, which are crucial structural motifs in a variety of biologically active natural products and pharmaceuticals. The conformationally rigid framework of the this compound system offers a valuable scaffold for stereocontrolled functionalization in complex molecule synthesis.

Introduction

The this compound (also known as cis-bicyclo[4.3.0]nonane) core is a prevalent feature in numerous natural products, including terpenoids, steroids, and alkaloids, which exhibit a wide range of therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.[1] The synthesis of functionalized this compound derivatives is therefore of significant interest to the pharmaceutical industry. These intermediates serve as key building blocks in the total synthesis of complex drug candidates.[1]

This document outlines two robust methods for the synthesis of cis-hydrindanone intermediates, key precursors to more complex this compound systems. The protocols are based on established synthetic strategies: the Robinson Annulation and a sequential intermolecular and intramolecular Michael addition.

Method 1: Robinson Annulation for cis-Hydrindanone Synthesis

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][2][3][4] This method is widely used for the synthesis of cyclohexenone derivatives, which can be readily hydrogenated to afford the desired cis-hydrindanone core.

Experimental Workflow: Robinson Annulation

Robinson_Annulation_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Cyclopentanone Cyclopentanone Michael_Addition Michael Addition Cyclopentanone->Michael_Addition Methyl_Vinyl_Ketone Methyl Vinyl Ketone Methyl_Vinyl_Ketone->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation 1,5-Diketone Intermediate Hydrogenation Catalytic Hydrogenation Aldol_Condensation->Hydrogenation Unsaturated Ketone cis_Hydrindanone cis-Hydrindanone Intermediate Hydrogenation->cis_Hydrindanone Stereoselective_Michael_Addition Starting_Material Acyclic Precursor with Nucleophile and Acceptor Base_Treatment Base-induced Cyclization Starting_Material->Base_Treatment Transition_State Chair-like Transition State Base_Treatment->Transition_State cis_Product Thermodynamically Favored cis-Hydrindanone Transition_State->cis_Product Lower Energy Pathway trans_Product Disfavored trans-Hydrindanone Transition_State->trans_Product Higher Energy Pathway (Steric Hindrance)

References

One-Pot Reactions for the Efficient Synthesis of cis-Hydrindanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cis-hydrindane (or bicyclo[4.3.0]nonane) scaffold is a core structural motif present in a vast array of biologically active natural products, including terpenoids and steroids.[1][2][3][4] Its prevalence and therapeutic potential have driven significant efforts toward the development of efficient and stereoselective synthetic methods.[3][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of chiral cis-hydrindanes, focusing on a highly efficient domino reaction-aldol condensation sequence. This approach minimizes waste, saves time, and avoids the need for intermediate purification steps, making it an attractive strategy in drug discovery and development.[1][2]

Introduction

Traditional multi-step syntheses of complex carbocycles like cis-hydrindanes can be time-consuming and inefficient. One-pot tandem or cascade reactions, where multiple bond-forming events occur in a single reaction vessel, offer a more elegant and efficient alternative.[5][6][7] This protocol details a one-pot synthesis of chiral cis-hydrindanes mediated by a diphenylprolinol silyl ether organocatalyst. The reaction proceeds through a domino Michael/Michael reaction followed by an intramolecular aldol condensation to furnish the desired bicyclic structures with high diastereoselectivity and enantioselectivity.[1][2]

Signaling Pathways and Experimental Workflows

Reaction Pathway: Domino Michael/Michael and Aldol Condensation

The one-pot synthesis of chiral cis-hydrindanes is initiated by an asymmetric domino Michael/Michael reaction between an α,β-unsaturated aldehyde and 3-hexene-2,5-dione. This is followed by an acid-catalyzed intramolecular aldol condensation of the resulting cyclopentanone intermediate.[1][2]

G cluster_0 One-Pot Reaction Vessel cluster_1 Step 2: Acid-Catalyzed Aldol Condensation A α,β-Unsaturated Aldehyde D Trisubstituted Cyclopentanone Intermediate A->D Domino Michael/Michael Reaction B 3-Hexene-2,5-dione B->D C Diphenylprolinol Silyl Ether (Organocatalyst) C->D F Chiral this compound D->F Intramolecular Aldol Condensation E TsOH·H₂O Toluene, 80 °C E->F

Caption: One-pot synthesis of cis-hydrindanes.

Experimental Protocols

General Procedure for the One-Pot Synthesis of Chiral cis-Hydrindanes

This protocol is adapted from the work of Hayashi et al.[1][2]

Materials:

  • α,β-Unsaturated aldehyde (2)

  • 3-Hexene-2,5-dione (1)

  • (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Diphenylprolinol silyl ether)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous solvents and reagents

Procedure:

  • Domino Michael/Michael Reaction:

    • To a solution of the α,β-unsaturated aldehyde (2, 0.5 mmol) in a suitable solvent, add 3-hexene-2,5-dione (1, 1.0 mmol) and the diphenylprolinol silyl ether catalyst (0.1 mmol).

    • Stir the reaction mixture at room temperature for the time specified in Table 1.

    • Upon completion of the domino reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Intramolecular Aldol Condensation:

    • To the same reaction vessel containing the crude cyclopentanone intermediate, add toluene (5.0 mL) and TsOH·H₂O (0.5 mmol).

    • Heat the reaction mixture at 80 °C for 5 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the desired this compound.

Data Presentation

Table 1: One-Pot Synthesis of Various this compound Derivatives[1][2]
Entryα,β-Unsaturated Aldehyde (R)Time (h)Yield (%)Enantiomeric Excess (%)
1Phenyl2461>99
2p-Methoxyphenyl4875>99
3p-Methylphenyl2465>99
4p-Fluorophenyl2463>99
5p-Chlorophenyl2468>99
6p-Bromophenyl2471>99
7m-Bromophenyl2465>99
8o-Bromophenyl7255>99

Alternative Synthetic Strategies

While the domino Michael/Michael-aldol condensation is a powerful one-pot method, other strategies have been developed for the synthesis of cis-hydrindanes.

Danheiser Annulation

The Danheiser annulation involves a [3+2] cycloaddition of a (trimethylsilyl)allene with a cyclic α,β-unsaturated ketone to assemble the five-membered ring of the hydrindane core.[8][9] This method allows for the simultaneous formation of two carbon-carbon bonds.[8][9]

G A Cyclic α,β-Unsaturated Ketone C cis-Hydrindanone Derivative A->C [3+2] Cycloaddition B (Trimethylsilyl)allene B->C

Caption: Danheiser annulation for this compound synthesis.

Sequential Michael Reactions

Another approach involves a sequence of intermolecular and intramolecular Michael reactions.[10][11] A copper-catalyzed intermolecular Michael addition can be used to create a quaternary center, followed by an intramolecular Michael addition to close the second ring and form the cis-hydrindanone system.[10]

G A Cyclic Silyl Ketene Acetal C β-Ketoester Intermediate A->C Intermolecular Michael Addition (Cu-catalyzed) B Cyclopentenone Derivative B->C D cis-Hydrindanone C->D Intramolecular Michael Addition

Caption: Sequential Michael reactions for this compound synthesis.

Conclusion

The one-pot synthesis of chiral cis-hydrindanes via a diphenylprolinol silyl ether mediated domino reaction and subsequent aldol condensation represents a highly efficient and atom-economical approach to this important structural motif.[1][2] The provided protocol offers a practical guide for researchers in organic synthesis and drug development to access these valuable compounds in a stereocontrolled manner. The alternative strategies highlighted, such as the Danheiser annulation and sequential Michael reactions, further expand the synthetic toolbox for constructing functionalized this compound systems.

References

Troubleshooting & Optimization

Technical Support Center: Diastereoselective cis-Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-hydrindanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving diastereoselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing cis-hydrindanes with high diastereoselectivity?

A1: Several robust methods have been developed for the diastereoselective synthesis of the cis-hydrindane framework, a common motif in many biologically active natural products.[1][2][3] Key strategies include:

  • Intramolecular Diels-Alder Reaction: This powerful cyclization method can provide cis-fused systems with high stereocontrol, often influenced by the geometry of the dienophile and the reaction conditions.[4]

  • Sequential Michael Additions: A copper-catalyzed intermolecular Michael addition followed by an intramolecular Michael addition has been shown to produce highly substituted cis-hydrindanones with excellent diastereoselectivity (>10:1).[1][5]

  • Intramolecular Aldol Condensation: This is a classic method for forming the six-membered ring of the hydrindane system. The stereochemical outcome can be influenced by the choice of base and reaction temperature.

  • Danheiser Annulation: A [3+2] cycloaddition strategy that can rapidly assemble the hydrindane core, in some cases affording the cis-isomer as a single diastereomer.[6]

  • Radical Cyclization: Diastereoselective radical cyclizations can be effective for constructing the this compound skeleton, particularly for the synthesis of complex natural products.[7][8]

Q2: How can I distinguish between cis- and trans-hydrindane isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of hydrindanes. Key differences are often observed in:

  • Coupling Constants (³J): In ¹H NMR, the coupling constant between protons on the bridgehead carbons and adjacent protons can differ significantly. Generally, the coupling constant for a trans-diaxial relationship is larger than for cis-equatorial-axial or cis-diequatorial relationships.[9]

  • Chemical Shifts: The chemical shifts of the bridgehead protons and carbons can be distinct for each isomer due to the different steric and electronic environments in the cis and trans conformations.[9]

  • Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY can be used to identify through-space interactions between protons. Specific NOE correlations can provide definitive proof of the relative stereochemistry at the ring junction.[10]

Q3: What is the thermodynamic stability of cis- versus trans-hydrindanes?

A3: While it is a common rule of thumb that cis-fused hydrindanones are more stable than their trans counterparts, this is not always the case.[10] The relative stability is influenced by the substitution pattern on the rings and the specific conformation adopted by the molecule.[10] In some instances, particularly with certain substitution patterns, the trans-isomer can be the thermodynamically favored product.[10] Isomerization between the cis and trans forms can often be achieved under basic or acidic conditions, allowing for equilibration to the more stable diastereomer.[10]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio)

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Temperature can significantly impact the kinetic versus thermodynamic control of a reaction. For kinetically controlled reactions, lowering the temperature often enhances diastereoselectivity. Conversely, for thermodynamically controlled processes, higher temperatures may be needed to allow equilibration to the more stable isomer. A temperature screening study is recommended.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
Ineffective Lewis Acid Catalyst The choice and concentration of a Lewis acid can be critical, especially in Diels-Alder and aldol reactions. Different Lewis acids (e.g., TiCl₄, SnCl₄, ZnBr₂, Et₂AlCl) can have a profound impact on facial selectivity.[11] Experiment with various Lewis acids and optimize their stoichiometry. In some cases, a catalyst-free, thermal reaction may provide better selectivity.
Substrate-Related Steric Effects The steric bulk of substituents on the starting material can direct the approach of reagents. If possible, consider modifying the steric environment of your substrate to favor the desired diastereomer.
Equilibration to the undesired isomer If the desired product is the kinetic isomer, it may be isomerizing to the more stable thermodynamic product under the reaction or workup conditions. Check the stability of the desired cis-isomer under the reaction conditions over time. If isomerization is occurring, consider shorter reaction times, lower temperatures, or milder workup procedures.

Problem 2: Formation of an Unexpected Side Product

Potential Cause Troubleshooting Steps
Unwanted Aldol Condensation In syntheses involving β-ketoesters, an undesired intramolecular aldol reaction can occur, leading to a different ring system. To prevent this, the nucleophilicity of the β-ketoester can be suppressed by protecting it as a silyl enol ether or other suitable protecting group before subsequent reaction steps.
Polymerization or Decomposition In reactions like the Robinson annulation, the Michael acceptor (e.g., methyl vinyl ketone) can be prone to polymerization.[12] Using a precursor like 1,3-dichloro-cis-2-butene (in the Wichterle reaction) can circumvent this issue.[12] Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
Retro-Michael Reaction The initial Michael adduct in a Robinson annulation or sequential Michael addition sequence can undergo a retro-Michael reaction, leading to starting materials or other byproducts.[6] Optimizing the reaction conditions (e.g., choice of base, temperature) for the subsequent cyclization can help to drive the reaction forward and minimize the retro-Michael pathway.

Data Presentation

Table 1: Effect of Reaction Conditions on Diastereoselectivity in this compound Synthesis

Reaction TypeKey ReactantsConditionsDiastereomeric Ratio (cis:trans or endo:exo)Yield (%)Reference
Sequential Michael AdditionSilyl ketene acetal, Cyclopentenone derivative1. Cu(OTf)₂ (cat.), THF; 2. HCl, CH₂Cl₂>10:1 (cis favored)Good[1]
Sequential Michael Additionβ-ketoester with pendant Michael acceptorDBU, CH₂Cl₂, 40 °C>10:1 (cis favored)94[1]
Danheiser AnnulationCyclohexenone derivative, 1-methyl-1-(trimethylsilyl)alleneTiCl₄, -78 °C, 1 hSingle diastereomer (cis)63[6]
Diels-Alder/CarbocyclizationSilyl enol ether diene, AcroleinZnBr₂ (0.2 equiv), CH₃CN, 0 °C to 60 °C12:1 (endo favored)96[13]
Radical CyclizationAryl radical precursorBu₃SnH, AIBN, Benzene, 80 °CGood diastereoselectivity55 (for major isomer)[7]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a cis-Hydrindanone via Sequential Michael Addition

This protocol is adapted from a literature procedure demonstrating a highly diastereoselective synthesis.[1]

Materials:

  • Protected β-ketoester precursor (e.g., with a MOM ether)

  • Dry HCl in an organic solvent (e.g., 4 M HCl in dioxane)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Deprotection: To a solution of the MOM-protected β-ketoester precursor in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add a solution of dry HCl (e.g., 4 M in dioxane).

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The deprotection and subsequent intramolecular Michael addition may occur spontaneously.

  • Workup: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cis-hydrindanone.

  • Characterization: Confirm the stereochemistry of the product using NMR spectroscopy (¹H, ¹³C, and NOESY). A high diastereoselectivity of >10:1 for the cis-isomer is expected.[1]

Visualizations

reaction_troubleshooting cluster_troubleshooting Troubleshooting Options start Start Synthesis reaction Key Cyclization Step (e.g., Diels-Alder, Michael Addition) start->reaction product Desired this compound reaction->product Successful low_dr Low Diastereoselectivity (cis:trans ratio is poor) reaction->low_dr Observed side_product Side Product Formation reaction->side_product Observed failure Reaction Failure reaction->failure If unresolved temp Adjust Temperature low_dr->temp Optimize solvent Change Solvent low_dr->solvent Optimize catalyst Screen Lewis Acids low_dr->catalyst Optimize protect Add Protecting Group side_product->protect Mitigate temp->reaction solvent->reaction catalyst->reaction protect->reaction

Caption: Troubleshooting workflow for low diastereoselectivity and side product formation.

Michael_Addition_Pathway start Silyl Ketene Acetal + Cyclopentenone inter_michael Intermolecular Michael Addition (Cu(OTf)₂ catalyst) start->inter_michael quaternary_center Intermediate with Quaternary Center inter_michael->quaternary_center deprotection Deprotection/ Unveiling of Michael Acceptor quaternary_center->deprotection side_reaction Undesired Aldol Reaction quaternary_center->side_reaction If unprotected protection_step Protect β-ketoester quaternary_center->protection_step Prevent side reaction intra_michael Intramolecular Michael Addition deprotection->intra_michael cis_product cis-Hydrindanone Product (>10:1 dr) intra_michael->cis_product protection_step->deprotection

Caption: Reaction pathway for diastereoselective this compound synthesis via sequential Michael additions.

References

Technical Support Center: Troubleshooting Low Yields in cis-Hydrindane Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-hydrindane cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of this compound cores, which are crucial structural motifs in many biologically active natural products.[1][2][3] This guide provides answers to frequently asked questions, detailed experimental protocols, and data-driven insights to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is consistently low. What are the most common causes?

Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical. For instance, in certain cascade cyclizations, using a bifunctional Lewis acid catalyst like ZnBr₂ in a solvent such as acetonitrile (CH₃CN) has been shown to be crucial for high yields, as other solvents like toluene or THF can lead to hydrolysis of starting materials.[4]

  • Incorrect Stereocontrol: The desired cis-fused isomer may be in equilibrium with the more stable trans-isomer under certain conditions. Base or acid-catalyzed isomerization can occur, leading to a mixture of products and a lower yield of the desired this compound.[5][6][7] The relative stability of cis- and trans-hydrindanones is highly dependent on the substitution pattern on the ring system.[5][6][7]

  • Side Reactions: Undesired side reactions, such as hydrolysis of starting materials or intermediates, polymerization, or alternative cyclization pathways, can significantly reduce the yield of the target molecule.[4]

  • Purity of Reagents: The purity of starting materials, reagents, and solvents is paramount. Trace impurities can poison catalysts or initiate unwanted side reactions. For example, freshly distilled acrolein was used in a high-yielding cascade cyclization to avoid polymerization.[4]

  • Inefficient Cyclization Strategy: The chosen synthetic route may not be optimal for the specific substrate. Various strategies exist for constructing the this compound core, including Diels-Alder/carbocyclization cascades, sequential Michael reactions, and Danheiser annulations.[1][4][8]

Q2: How do I choose the optimal catalyst and solvent for my cyclization?

The ideal catalyst and solvent are highly dependent on the reaction mechanism.

For Lewis acid-catalyzed cascade cyclizations , a survey of different catalysts is often necessary. As shown in the table below, the choice of both the metal salt and the solvent can dramatically impact the yield and stereoselectivity. In the example provided, ZnBr₂ in CH₃CN gave a superior yield and endo/exo ratio compared to other combinations.[4]

For Michael addition-based strategies , a copper-catalyzed intermolecular Michael addition followed by an intramolecular cyclization has proven effective for constructing substituted cis-hydrindanones.[1][3]

Below is a troubleshooting workflow to guide your optimization process:

G start Low Yield in this compound Cyclization check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Purity start->check_reagents check_strategy Evaluate Cyclization Strategy start->check_strategy optimize_catalyst Screen Lewis Acid Catalysts (e.g., ZnBr₂, PtCl₂, AgBF₄) check_conditions->optimize_catalyst purify_sm Purify/Redistill Starting Materials check_reagents->purify_sm consider_alternative Consider Alternative Route (e.g., Michael Addition, Danheiser Annulation) check_strategy->consider_alternative optimize_solvent Test Different Solvents (e.g., CH₃CN, Toluene, THF) optimize_catalyst->optimize_solvent success Improved Yield optimize_solvent->success purify_sm->success consider_alternative->success

Troubleshooting workflow for low cyclization yields.

Q3: I am observing a mixture of cis and trans isomers. How can I improve the stereoselectivity for the cis product?

Achieving high cis selectivity often involves kinetic control of the reaction. Here are some strategies:

  • Choice of Catalyst and Conditions: As demonstrated in the cascade cyclization example, the combination of ZnBr₂ in CH₃CN significantly favored the formation of the cis (endo) product.[4] In contrast, the addition of a base like Et₃N after the cyclization can lead to epimerization and formation of the exo product.[4]

  • Thermodynamic vs. Kinetic Control: cis-Hydrindanones are generally considered more stable than their trans counterparts, but this is not always the case and depends on the substitution pattern.[5][6][7][9] If your reaction conditions (e.g., prolonged heating, presence of acid or base) allow for equilibration, you may end up with the thermodynamically more stable isomer, which might be the undesired trans product.[5] Consider running the reaction at a lower temperature or for a shorter duration to favor the kinetically formed cis isomer.

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. For instance, a Danheiser annulation strategy showed high stereoselectivity controlled by a methyl group on the starting enone.[8]

Q4: Can you provide a detailed protocol for a high-yielding this compound synthesis?

Certainly. The following protocol for a ZnBr₂-catalyzed Diels-Alder/carbocyclization cascade reaction has been reported to produce high yields of functionalized cis-hydrindanes.[4]

Experimental Protocol: ZnBr₂-Catalyzed Cascade Cyclization

Materials:

  • Silyl enol ether substrate

  • Dienophile (e.g., freshly distilled acrolein)

  • Zinc bromide (ZnBr₂), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a solution of the dienophile (3.0 mmol) in anhydrous acetonitrile (2.0 mL) at 0 °C, add a solution of the silyl enol ether (0.50 mmol in 2 mL of CH₃CN) slowly over 15 minutes.

  • After the addition is complete, add ZnBr₂ (0.2 equiv., 0.10 mmol).

  • Stir the resulting mixture at 0 °C for 5.5 hours.

  • After the initial stirring period, warm the reaction mixture to 60 °C and stir for an additional 12 hours.

  • Upon completion (monitored by TLC), quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by silica gel column chromatography to isolate the this compound product.

This protocol, with the specified conditions, afforded the cyclized product in 96% yield with a 12:1 endo/exo ratio.[4]

The logical flow of this experimental procedure can be visualized as follows:

G reagents Combine Dienophile & Silyl Enol Ether in CH₃CN at 0 °C catalyst Add ZnBr₂ Catalyst reagents->catalyst stir_cold Stir at 0 °C for 5.5h catalyst->stir_cold stir_warm Stir at 60 °C for 12h stir_cold->stir_warm workup Quench & Aqueous Workup stir_warm->workup purify Silica Gel Chromatography workup->purify product Isolated this compound purify->product

Experimental workflow for cascade cyclization.

Data Summary

The following table summarizes the effect of different catalysts and solvents on the yield and stereoselectivity of a cascade cyclization reaction to form a this compound.[4]

EntryCatalyst (equiv.)SolventYield (%)endo/exo Ratio
1AgBF₄ (0.2)DCEModest-
2PtCl₂ (0.2)Toluene--
3PdCl₂(PPh₃)₂ (0.2)TolueneMajor DA intermediate-
4InCl₃ (0.2)DCEModest-
5ZnI₂ (0.2)DCEModest-
6ZnI₂ (0.2)CH₃CN924.8:1
7Zn(OTf)₂ (0.2)CH₃CN853.5:1
8ZnBr₂ (0.2) CH₃CN 96 12:1

DA: Diels-Alder; DCE: 1,2-dichloroethane.

This data clearly illustrates the significant impact of reaction parameter optimization on the outcome of the cyclization.[4] By systematically evaluating these variables, researchers can significantly improve the yields of their this compound synthesis.

References

Common side reactions in the synthesis of cis-hydrindanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of cis--hydrindane derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these important bicyclic structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Stereoselectivity and Isomer Control

Q1: My cis-hydrindane synthesis is resulting in a low diastereomeric ratio. How can I improve the stereoselectivity towards the cis-isomer?

A1: Achieving high cis-diastereoselectivity is a common challenge. The choice of reaction and reaction conditions are critical. Here are several strategies to consider:

  • Reaction Type: Certain reactions are inherently more selective for the cis-isomer. For instance, the Danheiser annulation has been reported to afford the desired cis-6,5-bicyclic core as a single diastereomer.[1][2] Acyl radical cyclizations can also proceed with high stereospecificity to yield cis-hydrindanones.

  • Catalyst and Reagent Choice: In reactions like the Robinson annulation, the choice of catalyst can significantly influence the stereochemical outcome. For example, the use of proline as an organocatalyst in the synthesis of the Wieland-Miescher ketone, a related bicyclic system, can lead to high enantioselectivity.[3]

  • Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the thermodynamically more stable transition state leading to the cis-isomer. For example, the Danheiser annulation is often carried out at -78 °C.[1][2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. Experimenting with different solvents may improve the diastereomeric ratio.

Q2: I am observing the formation of the trans-isomer as a major byproduct. What conditions favor the formation of the cis-isomer and how can I minimize the trans-product?

A2: The formation of the thermodynamically more stable trans-isomer can be a significant side reaction, particularly under basic conditions which can cause epimerization at the ring junction.

  • Avoid Prolonged Exposure to Base: If your reaction uses a base, it is crucial to carefully control the reaction time and temperature to minimize the risk of isomerization of the desired cis-product to the trans-isomer.

  • Kinetic vs. Thermodynamic Control: Aim for conditions that favor kinetic control, which often leads to the cis-isomer. This typically involves using a strong, sterically hindered base at low temperatures.

  • Purification: If formation of the trans-isomer is unavoidable, the isomers can often be separated by column chromatography.[4][5][6][7]

Reaction-Specific Issues

Q3: In my Robinson annulation, I am getting low yields and multiple side products. What are the common pitfalls?

A3: The Robinson annulation, while powerful, can be prone to side reactions if not properly controlled.[8]

  • Michael Addition vs. Aldol Condensation: The reaction involves a Michael addition followed by an intramolecular aldol condensation.[8] It is sometimes beneficial to isolate the Michael adduct first and then perform the cyclization in a separate step to optimize the conditions for each reaction and avoid polymerization of the Michael acceptor.[8]

  • Polymerization of Michael Acceptor: α,β-unsaturated ketones, like methyl vinyl ketone, can polymerize under basic conditions.[9] Ensure slow addition of the Michael acceptor to the reaction mixture.

  • Multiple Enolization Sites: The intermediate 1,5-diketone can have multiple enolizable protons, leading to different aldol products.[10] Careful choice of base and reaction conditions can direct the enolization to the desired position.

Q4: My Danheiser annulation is not proceeding as expected. What are some key parameters to check?

A4: The Danheiser annulation is a powerful tool for constructing five-membered rings.[1][2] Key parameters for success include:

  • Lewis Acid: The choice and quality of the Lewis acid (e.g., TiCl₄) are critical. Ensure it is fresh and handled under anhydrous conditions.

  • Substrate Purity: The α,β-unsaturated ketone and the trialkylsilylallene must be pure. Impurities can interfere with the Lewis acid and inhibit the reaction.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be oven-dried, and solvents should be anhydrous.

Purification

Q5: How can I effectively separate the cis- and trans-isomers of my hydrindane product?

A5: Separation of diastereomers can be challenging but is often achievable.

  • Column Chromatography: This is the most common method for separating cis- and trans-hydrindane isomers.[4][5][6][7] Careful selection of the stationary phase (e.g., silica gel) and the eluent system is required to achieve good separation.

  • Fractional Crystallization: If the isomers are crystalline and have different solubilities in a particular solvent, fractional crystallization can be an effective purification method.[4]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity isomers.[4]

Data Presentation

Table 1: Comparison of Diastereoselectivity in Selected this compound Syntheses

Reaction TypeKey Reagents/CatalystSolventTemperature (°C)ProductYield (%)Diastereomeric Ratio (cis:trans)Reference
Danheiser AnnulationTiCl₄CH₂Cl₂-78cis-6,5-bicyclic core63>99:1[1][2]
Robinson AnnulationL-prolineDMFRoom TempWieland-Miescher Ketone~70-80N/A (enantioselective)[3]
Acyl Radical CyclizationBu₃SnH, AIBNBenzeneRefluxcis-hydrindanone91>99:1

Experimental Protocols

Detailed Experimental Protocol: Synthesis of 5-Methyl-6-carboxyethyl-2-cyclohexenone via Robinson Annulation

This protocol is adapted from a reported procedure for a Robinson annulation reaction.[9]

Caution: This experiment should be performed in a well-ventilated fume hood as crotonaldehyde is a lachrymator.

Materials:

  • Toluene, dry (60 mL)

  • Ethyl acetoacetate (19.1 mL, 0.15 mol)

  • Benzyltriethylammonium chloride (0.68 g, 0.003 mol)

  • Potassium carbonate, anhydrous (24.7 g, 0.18 mol)

  • Crotonaldehyde (14.0 mL, 0.17 mol)

  • 500 mL round-bottom flask

  • Addition funnel

  • Magnetic stirrer or mechanical stirrer

  • Ice-water bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500-mL round-bottom flask, combine dry toluene (60 mL), ethyl acetoacetate (19.1 mL), benzyltriethylammonium chloride (0.68 g), and potassium carbonate (24.7 g).

  • Cooling: Cool the heterogeneous mixture to 0-10 °C in an ice-water bath and begin vigorous stirring.

  • Addition of Aldehyde: Add crotonaldehyde (14.0 mL) dropwise from an addition funnel over a period of 30 minutes, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Workup: Filter the reaction mixture to remove the potassium carbonate. Transfer the filtrate to a 100-mL round-bottom flask.

  • Solvent Removal: Remove the toluene by distillation at atmospheric pressure.

  • Purification: The resulting yellow residue is purified by vacuum distillation. A forerun of unreacted ethyl acetoacetate is first collected, followed by the product, 5-methyl-6-carboxyethyl-2-cyclohexenone, at 80-90 °C (0.25 mm torr).

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Toluene, Ethyl Acetoacetate, Catalyst, and Base cool Cool to 0-10 °C start->cool add_aldehyde Dropwise Addition of Crotonaldehyde cool->add_aldehyde react Stir at Room Temperature for 2 hours add_aldehyde->react filter Filter Reaction Mixture react->filter distill_solvent Remove Toluene by Distillation filter->distill_solvent vac_distill Vacuum Distillation of Product distill_solvent->vac_distill end end vac_distill->end Isolated this compound Derivative

Caption: Experimental workflow for the synthesis of a this compound precursor via Robinson annulation.

troubleshooting_stereoselectivity cluster_conditions Reaction Conditions cluster_strategy Synthetic Strategy cluster_purification Purification start Low cis:trans Ratio Observed check_temp Is the reaction run at low temperature? start->check_temp check_temp->start No, lower temperature check_base Is a strong, non-nucleophilic base being used? check_temp->check_base Yes check_base->start No, change base check_time Is the reaction time minimized? check_base->check_time Yes check_time->start change_reaction Consider alternative reactions (e.g., Danheiser Annulation) check_time->change_reaction Yes change_catalyst Investigate different catalysts (e.g., organocatalysts) change_reaction->change_catalyst column Optimize column chromatography conditions change_catalyst->column crystallization Attempt fractional crystallization column->crystallization end Improved cis:trans Ratio crystallization->end

Caption: Troubleshooting decision tree for improving the cis:trans ratio in hydrindane synthesis.

References

Technical Support Center: Purification and Separation of Hydrindane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification and separation of cis- and trans-hydrindane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-hydrindane isomers so challenging?

A1: The primary challenge lies in the subtle structural differences between cis- and trans-hydrindane isomers. They are stereoisomers with identical molecular weights and often exhibit very similar physical properties, such as boiling points, solubilities, and polarities. This similarity makes conventional separation techniques like fractional distillation difficult.[1][2] The choice of purification method is critical and must be tailored to exploit the minor differences in their three-dimensional structures.

Q2: What are the most common methods for separating hydrindane isomers?

A2: The most frequently employed methods include:

  • Gas Chromatography (GC): Especially capillary GC, which offers high resolving power for volatile isomers.[3] Preparative GC (pGC) can be used to isolate pure fractions.[4][5]

  • Adsorption Chromatography: This includes column chromatography and thin-layer chromatography (TLC), which separate compounds based on their differential adsorption to a stationary phase like silica gel or alumina.[6][7]

  • Fractional Distillation: While challenging due to close boiling points, it can be effective if a highly efficient column is used.[8][9]

  • Crystallization: This method is viable if the isomers have significantly different solubilities in a particular solvent system or if one isomer can be selectively crystallized, sometimes after derivatization.[10][11]

Q3: Can cis- and trans-hydrindane isomers interconvert during the purification process?

A3: Yes, isomerization is a significant risk, particularly for substituted hydrindanes like hydrindanones. The stability of each isomer depends on its specific structure and substituents.[12][13] Interconversion can be catalyzed by acidic or basic conditions, and sometimes by heat.[12][13] For example, some trans-hydrindanones can be epimerized to the cis-form with base treatment.[12] It is crucial to consider the stability of the target isomer under the chosen purification conditions.

Q4: Which analytical techniques are best for confirming the identity and purity of the separated isomers?

A4: A combination of techniques is recommended. Gas Chromatography (GC) is excellent for determining the ratio of isomers in a mixture.[12] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR analyses like NOESY, is essential to establish the relative stereochemistry of the ring junction.[12]

Q5: For large-scale purification, which method is most suitable?

A5: For larger quantities, fractional distillation and crystallization are often more practical and cost-effective than chromatography.[14] However, their success is highly dependent on the specific properties of the isomers. Preparative chromatography, while more expensive, may be necessary if other methods fail to provide the required purity on a larger scale.[5]

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Isomers 1. Boiling points are too close for the column's efficiency.[8] 2. Inconsistent heating or temperature gradient.1. Use a more efficient fractional distillation column with a higher number of theoretical plates (e.g., Vigreux or packed column).[2][8] 2. Insulate the column to maintain a stable temperature gradient.[8] 3. Heat the distillation flask slowly and evenly.
No Distinct Fractions Collected 1. The heating rate is too high, causing both isomers to distill together. 2. The column is not properly equilibrated.1. Reduce the heating rate to allow for a clear temperature plateau at the still head for the first isomer. 2. Ensure the vapor-condensation cycles reach equilibrium within the column before increasing the temperature.[9]
Isomerization During Distillation 1. The required distillation temperature is high enough to cause thermal isomerization. 2. Traces of acid or base on the glassware are catalyzing the conversion.1. Perform the distillation under vacuum to lower the boiling points of the isomers. 2. Meticulously clean and dry all glassware to ensure it is neutral.
Gas Chromatography (GC) and Preparative GC (pGC)
IssuePossible Cause(s)Recommended Solution(s)
Co-elution or Poor Resolution 1. The stationary phase is not selective enough for the isomers. 2. The temperature program is not optimized.[8] 3. Carrier gas flow rate is too high or too low.1. Use a high-resolution capillary column, potentially with a liquid crystalline stationary phase known for separating geometric isomers.[3] 2. Optimize the temperature program: start with a lower initial temperature and use a slower ramp rate (e.g., 1-2 °C/min) to increase interaction time.[8] 3. Adjust the carrier gas flow rate to its optimal velocity for the column.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector or on the column are interacting with the analytes.[8] 2. Column overload due to high sample concentration.[8]1. Use a deactivated injector liner and/or trim the first few centimeters of the column.[8] 2. Dilute the sample or reduce the injection volume.[8]
Low Recovery in Preparative GC 1. Inefficient trapping of the eluting fractions. 2. The sample is degrading at the injector temperature.1. Ensure the collection trap is sufficiently cooled to condense the analyte effectively.[4] 2. Optimize the injector temperature to be high enough for volatilization but low enough to prevent degradation.
Adsorption Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Separation 1. The chosen solvent system (mobile phase) has incorrect polarity. 2. The adsorbent (stationary phase) is not suitable.[15]1. Systematically vary the solvent polarity. Use TLC to screen for the optimal mobile phase that provides the best separation (difference in Rf values). 2. Test different adsorbents, such as silica gel versus alumina, as their surface properties differ.[15]
Sample Degradation on Column 1. The adsorbent is too acidic or basic (e.g., standard silica gel is acidic). 2. The sample is unstable and isomerizes during the long elution time.1. Use a neutralized or deactivated stationary phase (e.g., neutral alumina or deactivated silica gel). 2. Expedite the chromatography process. If separation allows, a slightly stronger mobile phase can be used to reduce elution time.
Very Slow or No Elution 1. The mobile phase is too non-polar. 2. The column was packed improperly, impeding flow.1. Gradually increase the polarity of the mobile phase. 2. Ensure the column is packed uniformly to avoid channeling and flow restriction.
Crystallization
IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation 1. The solution is not supersaturated.[14] 2. Impurities are present that inhibit crystallization.[14]1. Slowly evaporate the solvent to concentrate the solution.[14] 2. Try cooling the solution to a lower temperature. 3. "Seed" the solution with a pure crystal of the desired isomer, if available.[14] 4. Attempt pre-purification with another method (e.g., column chromatography) to remove inhibitors.[14]
"Oiling Out" Instead of Crystallizing 1. The isomer's solubility is too high in the chosen solvent at the crystallization temperature.[14] 2. The solution is being cooled too rapidly.[14]1. Select a different solvent or solvent system where the isomer has lower solubility.[14] 2. Decrease the cooling rate to allow for slower, more ordered crystal growth.[14]
Low Purity / Co-crystallization 1. The other isomer has similar solubility and crystallizes alongside the target. 2. Inefficient removal of the impure mother liquor.[14]1. Perform multiple recrystallizations to improve purity.[14] 2. Experiment with different solvent systems to maximize the solubility difference between the two isomers. 3. After filtration, wash the collected crystals with a small amount of cold, fresh solvent.[14]

Quantitative Data Summary

The following table summarizes typical parameters for various separation techniques. The optimal conditions are highly dependent on the specific hydrindane derivative being purified.

TechniqueTypical Stationary Phase / ColumnMobile Phase / Carrier GasKey ParametersPurity AchievedScale
Fractional Distillation High-efficiency packed or Vigreux columnN/ATemperature, Pressure (Vacuum)Moderate to HighPreparative
Preparative GC (pGC) Packed or high-capacity capillary columns (e.g., OV-101, SE-30)[5]Inert gas (e.g., Helium, Nitrogen)[16]Temperature Program, Flow Rate, Injection VolumeHigh to Very Highmg to g
Adsorption Chromatography Silica Gel, Alumina[15]Hexane/Ethyl Acetate gradient or similar non-polar solvent systemsAdsorbent Activity, Solvent PolarityModerate to Highmg to multi-g
Crystallization N/AAlcohols (Methanol, Ethanol), Hydrocarbons (Hexane)[10]Temperature, Solvent, ConcentrationHigh (if successful)g to kg

Experimental Protocols

Protocol 1: Preparative Gas Chromatography (pGC)
  • System Preparation: Install a suitable preparative column (packed or wide-bore capillary) into the GC. Set the injector and detector temperatures appropriately to ensure sample vaporization without degradation.

  • Conditioning: Condition the column at a high temperature to remove any residual impurities.

  • Method Optimization (Analytical Scale): Develop an optimal separation method on an analytical scale first. Fine-tune the temperature program and carrier gas flow rate to achieve baseline separation of the cis and trans isomers.

  • Sample Injection: Inject a concentrated solution of the isomer mixture. The injection volume will be significantly larger than in analytical GC.[4]

  • Fraction Collection: Use a stream splitter to direct a small portion of the column effluent to the detector (e.g., FID) and the majority to a collection trap system.[4]

  • Timed Collection: Monitor the chromatogram in real-time. As the peak for the first desired isomer begins to elute, switch the effluent stream to a cooled collection trap. Switch to a different trap or vent line as the peak ends. Repeat for the second isomer.

  • Recovery: Rinse the collected pure isomers from the traps using a small amount of a volatile solvent.

  • Purity Analysis: Analyze the collected fractions using analytical GC to confirm purity.

Protocol 2: Adsorption Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a good separation between the cis and trans isomers (ideally, a ΔRf > 0.2).

  • Column Packing: Prepare a glass column with a slurry of the chosen adsorbent (e.g., silica gel) in the initial, least polar mobile phase. Ensure the adsorbent bed is uniform and free of air bubbles.[7]

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of the mobile phase and carefully apply it to the top of the adsorbent bed.[7]

  • Elution: Begin eluting the sample through the column with the mobile phase. Collect the eluent in a series of fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to speed up the elution of more strongly adsorbed components.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure isomers.

  • Combining and Evaporation: Combine the fractions containing the pure cis-isomer and, separately, those containing the pure trans-isomer. Remove the solvent using a rotary evaporator to yield the purified products.

Visualizations

Caption: Workflow for selecting a hydrindane isomer purification method.

Caption: Troubleshooting workflow for co-eluting chromatographic peaks.

Isomer_Stability Title Factors Affecting Isomer Stability & Interconversion Condition Purification Condition Heat Heat (Distillation, GC) Condition->Heat AcidBase Acid/Base (e.g., non-neutral silica) Condition->AcidBase Interconversion Isomer Interconversion (cis <=> trans) Heat->Interconversion can catalyze AcidBase->Interconversion can catalyze Loss Loss of Desired Isomer Interconversion->Loss Contamination Cross-Contamination of Fractions Interconversion->Contamination Outcome Impact on Purification Loss->Outcome Contamination->Outcome

Caption: Relationship between purification conditions and isomer stability.

References

Overcoming steric hindrance in substituted cis-hydrindane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals engaged in the synthesis of substituted cis-hydrindane frameworks. The focus is on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The this compound motif is a prevalent feature in many biologically active natural products.[1] Key strategies for its synthesis include the Intramolecular Diels-Alder (IMDA) reaction, sequential Michael additions, radical cyclizations, and various annulation reactions like the Danheiser annulation.[2][3][4][5] The choice of strategy often depends on the desired substitution pattern and the stereochemical complexity of the target molecule.

Q2: Why is steric hindrance a significant challenge in this compound synthesis?

A2: Steric hindrance becomes a major obstacle when synthesizing highly substituted hydrindanes, particularly those with quaternary centers at the ring junction or with bulky groups adjacent to the forming bonds.[2][6] During cyclization, non-bonding interactions between substituents can raise the energy of the desired transition state, leading to low yields, undesired stereoisomers, or complete reaction failure.[7][8] This is a common issue in intramolecular reactions where the connecting chain's flexibility is limited.[7]

Q3: Can Lewis acids be used to improve diastereoselectivity in these reactions?

A3: Yes, Lewis acids are frequently employed to enhance reaction rates and control stereoselectivity. For instance, in Diels-Alder reactions, a Lewis acid can coordinate to the dienophile, lowering the LUMO energy and stabilizing the endo transition state that typically leads to the cis-fused product.[6] In other cyclizations, such as aldol or Michael additions, Lewis acids can enforce a more rigid transition state, directing the stereochemical outcome.[2][3] The choice of Lewis acid is critical, as different acids can lead to different stereochemical outcomes or yields.[9]

Q4: What role do radical reactions play in forming sterically congested cis-hydrindanes?

A4: Radical cyclizations are particularly effective for forming bonds in sterically demanding environments.[10] Radicals are highly reactive intermediates that are less sensitive to steric bulk compared to their ionic counterparts.[11] This allows for the formation of challenging carbon-carbon bonds, including those needed to construct quaternary centers, often with high levels of stereocontrol.[5][10]

Troubleshooting Guides

Guide 1: Low Yield or No Reaction in Intramolecular Diels-Alder (IMDA) Cyclization
Symptom Potential Cause Troubleshooting Strategy
No product formation, starting material recovered 1. High Activation Energy: The required temperature for thermal cyclization has not been reached. 2. Steric Hindrance: Severe steric clashes in the transition state are preventing cyclization.[7]1. Increase Temperature: Gradually increase the reaction temperature in a high-boiling solvent (e.g., toluene, xylene) and monitor by TLC. 2. Add a Lewis Acid Catalyst: Introduce a Lewis acid (e.g., ZnBr₂, Et₂AlCl) to catalyze the reaction at a lower temperature.[6][8] This can promote the desired transition state. 3. Redesign the Substrate: Consider remodeling the tether connecting the diene and dienophile to reduce strain.
Low yield of this compound, formation of side products 1. Competing Intermolecular Reaction: Dimerization or polymerization is occurring, especially at high concentrations. 2. Undesired Stereoisomer Formation: The transition state for the trans-fused product is accessible.1. Use High Dilution: Run the reaction at a lower concentration (e.g., <0.01 M) to favor the intramolecular pathway. 2. Optimize Catalyst/Temperature: Screen different Lewis acids and temperatures. A bulkier Lewis acid or lower temperature may favor the desired cis stereoisomer.[12]
Guide 2: Poor Diastereoselectivity in Sequential Michael Addition/Annulation
Symptom Potential Cause Troubleshooting Strategy
Formation of multiple diastereomers 1. Insufficient Facial Shielding: The substrate lacks a directing group to control the approach of the nucleophile. 2. Flexible Transition State: The cyclization transition state is not rigid, allowing for multiple approach trajectories.1. Modify the Substrate: Introduce a bulky protecting group or substituent that can block one face of the electrophile. 2. Change the Catalyst: A copper-catalyzed Michael addition can provide excellent stereocontrol in the formation of quaternary centers.[2][13] 3. Optimize Reaction Conditions: Lowering the temperature can often enhance diastereoselectivity by favoring the lower-energy transition state.
Incorrect diastereomer is the major product 1. Thermodynamic vs. Kinetic Control: The reaction conditions may favor the more stable (thermodynamic) but undesired product.1. Alter Reaction Conditions: To favor the kinetic product, use a stronger, non-equilibrating base and run the reaction at a low temperature. For the thermodynamic product, use a weaker, equilibrating base and higher temperatures.

Data Presentation

Table 1: Comparison of Catalysts in a Cascade Cyclization for this compound Synthesis

This table summarizes the results of a ZnBr₂-catalyzed Diels-Alder/carbocyclization cascade reaction to form a highly functionalized this compound.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1ZnBr₂ (20)CH₃CN2596>20:1
2ZnBr₂ (5)CH₃CN2595>20:1
3Sc(OTf)₃ (20)CH₂Cl₂258510:1
4Et₂AlCl (20)CH₂Cl₂-78 to 25785:1
5No CatalystToluene110<5-

Data adapted from a representative cascade cyclization methodology.[6]

Table 2: Diastereoselective Synthesis of cis-Hydrindanones via Michael Addition

This table shows the yield and diastereoselectivity for the final intramolecular Michael reaction to form substituted cis-hydrindanones.

Substrate PrecursorDeprotection/Cyclization ConditionsProductYield (%)Diastereomeric Ratio
MOM-protected β-ketoester A Dry HCl, CH₂Cl₂cis-Hydrindanone 35 80>10:1
MOM-protected β-ketoester B Dry HCl, CH₂Cl₂cis-Hydrindanone 36 75>10:1

Data derived from a sequential Michael addition strategy.[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Sequential Michael Addition for cis-Hydrindanone Synthesis

This protocol describes the key intramolecular cyclization step.

Objective: To synthesize a substituted cis-hydrindanone via an acid-catalyzed deprotection and subsequent intramolecular Michael addition.[2]

Materials:

  • MOM-protected β-ketoester precursor (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen chloride (HCl), 4.0 M solution in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Dissolve the MOM-protected β-ketoester precursor (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the 4.0 M HCl solution in 1,4-dioxane (2.0 eq) dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The deprotection and subsequent cyclization are typically rapid.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-hydrindanone.

Protocol 2: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

Objective: To synthesize a this compound framework using a Lewis acid-catalyzed IMDA reaction.[6]

Materials:

  • Triene precursor (1.0 eq)

  • Zinc bromide (ZnBr₂), anhydrous (0.2 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous ZnBr₂ (0.2 eq).

  • Add anhydrous acetonitrile (0.05 M) followed by the triene precursor (1.0 eq) via syringe.

  • Stir the reaction mixture at room temperature (approx. 25 °C).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to yield the this compound product.

Mandatory Visualizations

Caption: Synthetic strategy selection workflow for substituted cis-hydrindanes.

G cluster_problem Problem Diagnosis cluster_solution Troubleshooting Paths cluster_path1 Path A: No Reaction cluster_path2 Path B: Side Products Formed cluster_path3 Path C: Poor Selectivity problem Low Yield in Cyclization Reaction check1 1. Check Purity of Starting Materials problem->check1 check2 2. Verify Reaction Conditions (Temp, Conc.) check1->check2 check3 3. Analyze Crude Mixture (NMR, MS) check2->check3 sol1 Increase Temperature or Add Lewis Acid Catalyst check3->sol1 If only SM is present sol2 Decrease Concentration (High Dilution) check3->sol2 If oligomers/ dimers are present sol3 Screen Solvents & Catalysts; Lower Temp. check3->sol3 If isomers are present outcome Re-run Optimized Experiment sol1->outcome sol2->outcome sol3->outcome

Caption: Troubleshooting workflow for low-yield cyclization reactions.

References

Danheiser Annulation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Danheiser annulation. The content addresses both the Danheiser benzannulation for synthesizing phenols and the [3+2] annulation for creating cyclopentenes.

Frequently Asked Questions (FAQs)

Q1: What is the Danheiser Annulation?

The term "Danheiser Annulation" can refer to two related but distinct synthetic transformations developed by Rick L. Danheiser:

  • Danheiser Benzannulation: This is a thermal reaction that combines a substituted cyclobutenone with a heteroatom-substituted alkyne to produce highly substituted phenols or resorcinols. The reaction proceeds through a cascade of four consecutive pericyclic reactions.[1] A significant variation involves the photochemical Wolff rearrangement of a vinyl or aryl α-diazo ketone to generate the key vinylketene intermediate in situ.[1]

  • Danheiser [3+2] Annulation: This reaction involves the Lewis acid-catalyzed cycloaddition of an α,β-unsaturated ketone with a trialkylsilylallene.[2][3] It is a regiocontrolled method for synthesizing highly functionalized five-membered rings (silyl-cyclopentenes).[2]

Q2: What are the key reagents and typical conditions?

  • For Benzannulation:

    • Reactants: A substituted cyclobutenone and an alkyne (trialkylsilyloxyalkynes are excellent partners).[1]

    • Conditions: Typically run in a non-polar solvent like toluene at temperatures ranging from 80-160 °C.[1][4] The concentration is usually between 0.4-2.0 M.[1][4]

  • For [3+2] Annulation:

    • Reactants: An α,β-unsaturated ketone (allenophile) and a trialkylsilylallene.

    • Conditions: Requires a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), and is typically performed at low temperatures (e.g., -78 °C) in a chlorinated solvent like dichloromethane (CH₂Cl₂).

Q3: What are the main advantages of using the Danheiser Annulation?

The primary advantage is the ability to construct complex, highly substituted aromatic or carbocyclic rings in a single, regiocontrolled step from acyclic or simple cyclic precursors.[1] This approach provides access to substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution methods.[1]

Troubleshooting Guide

This section addresses common problems encountered during the Danheiser annulation.

Problem 1: Low or No Product Yield

A low yield is one of the most common issues. The following workflow can help diagnose the underlying cause.

G start Low / No Yield reagent_check 1. Check Reagent Quality & Stoichiometry start->reagent_check sub_purity Are substrates (cyclobutenone, alkyne, enone, allene) pure and dry? reagent_check->sub_purity temp_check 2. Verify Reaction Temperature temp_correct Is the temperature optimal and stable? (80-160°C for Benzannulation) (-78°C for [3+2] Annulation) temp_check->temp_correct catalyst_check 3. Assess Catalyst Activity ([3+2] Annulation) catalyst_active Is the Lewis Acid (e.g., TiCl₄) fresh and handled under inert atmosphere? catalyst_check->catalyst_active workup_check 4. Review Workup Procedure (Benzannulation) workup_sapon Was the saponification step effective? (e.g., 10% KOH/MeOH) workup_check->workup_sapon sub_purity->temp_check Yes sub_sol Action: Purify starting materials. Ensure dryness of reagents and solvent. sub_purity->sub_sol No sub_sol->temp_check temp_correct->catalyst_check Yes temp_sol Action: Optimize temperature in small increments. Use an oil bath with a controller or a cryostat. temp_correct->temp_sol No temp_sol->catalyst_check catalyst_active->workup_check Yes catalyst_sol Action: Use a freshly opened bottle or distilled Lewis acid. Ensure anhydrous conditions. catalyst_active->catalyst_sol No catalyst_sol->workup_check workup_sol Action: Increase reaction time or temperature for the saponification step. Check pH. workup_sapon->workup_sol No end_node Yield Improved workup_sapon->end_node Yes workup_sol->end_node

Caption: Troubleshooting workflow for low yield in Danheiser annulations.

Problem 2: Significant Formation of Side Products

Q: I am observing side products. What are they and how can I minimize them?

A: In the Danheiser Benzannulation , the vinylketene intermediate is highly reactive and can undergo dimerization if it does not react with the alkyne.[1]

  • Solution:

    • Control Concentration: Ensure the reaction is run within the recommended concentration range (0.4-2.0 M).[4]

    • Use Excess Reagent: A slight excess of the cyclobutenone can sometimes favor the desired reaction.[1][4]

    • Slow Addition: If using a particularly reactive vinylketene precursor, consider slow addition to the heated alkyne solution to keep its instantaneous concentration low.

Another common issue is the formation of an ester side product from the reaction of the desired phenol with excess vinylketene.

  • Solution:

    • Saponification: The standard workup for the benzannulation includes a saponification step (e.g., with 10% potassium hydroxide in methanol) to hydrolyze this ester byproduct back to the desired phenol.[1][4] Ensure this step is carried out to completion.

Quantitative Data on Reaction Conditions

The yield of the Danheiser annulation is highly dependent on the substrates and specific reaction conditions. The following table summarizes representative yields to illustrate the reaction's scope.

Annulation TypeReactant 1Reactant 2ConditionsYield (%)Reference
Benzannulation4-Pentylcyclobutenone(Z)-4-(tert-Butyldimethylsilyloxy)-3-penten-1-yneToluene, 110 °C73%[1][4]
Ynamide Benzannulation3-ButylcyclobutenoneN-phenyl-N-(1-propynyl)methanesulfonamideToluene, 110 °C, 1 h61%
Ynamide Benzannulation3-ButylcyclobutenoneN-phenyl-N-(1-propynyl)methanesulfonamideToluene, microwave, 150 °C, 20 min65%[5]
Co-catalyzed Benzannulation1,5-Hexadiyne1,5-HexadiyneCo(dppp)₂, Zn, ZnI₂, DCM, 25 °C90%
Co-catalyzed Benzannulation1,5-Hexadiyne1,5-HexadiyneCo(dppp)₂, Zn, ZnI₂, THF, 25 °C85%[4]

Experimental Protocols

Representative Protocol for Danheiser Benzannulation

This protocol is a generalized procedure for the thermal benzannulation of a cyclobutenone with a silyloxyalkyne.

Materials:

  • 4-Alkyl-2-cyclobutenone (1.0 equiv)

  • Trialkylsilyloxyalkyne (1.2 equiv)

  • Anhydrous Toluene (to make a 0.5 M solution with respect to the cyclobutenone)

  • 10% Potassium Hydroxide in Methanol

  • Diethyl ether, Saturated aq. NH₄Cl, Brine, Anhydrous MgSO₄

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet, add the 4-alkyl-2-cyclobutenone (1.0 equiv) and the trialkylsilyloxyalkyne (1.2 equiv).

  • Solvent Addition: Add enough anhydrous toluene to achieve a concentration of approximately 0.5 M with respect to the cyclobutenone.

  • Thermal Annulation: Heat the reaction mixture to 80-110 °C (reflux for toluene) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Cooling and Concentration: Once the starting material is consumed, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

  • Workup (Saponification & Desilylation):

    • Dissolve the crude residue in methanol.

    • Add a 10% solution of potassium hydroxide in methanol.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete saponification of any ester byproducts and cleavage of the silyl ether.

  • Extraction:

    • Remove the methanol under reduced pressure.

    • Add diethyl ether and water to the residue.

    • Carefully neutralize the aqueous layer with saturated aqueous NH₄Cl solution.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phenol product by flash column chromatography on silica gel.

Reaction Pathway Visualization

The Danheiser benzannulation proceeds through a fascinating and elegant cascade of pericyclic reactions.

G cluster_0 Pericyclic Cascade A Cyclobutenone B Vinylketene A->B Electrocyclic Cleavage (Heat) Alkyne + Alkyne B->Alkyne C [2+2] Adduct D Dienylketene C->D Electrocyclic Cleavage E Hexadienone Intermediate D->E 6π-Electrocyclization F Phenol Product E->F Tautomerization Alkyne->C [2+2] Cycloaddition

Caption: Simplified mechanism of the Danheiser benzannulation cascade.

References

Technical Support Center: Stereocontrol in the Robinson Annulation for Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hydrindanes via the Robinson annulation, with a focus on controlling stereocenters.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters to control in a Robinson annulation for hydrindane synthesis?

A1: In the formation of a hydrindane core via the Robinson annulation, there are typically two key sets of stereocenters to control:

  • The Ring Junction: The relative stereochemistry of the two carbons where the five- and six-membered rings are fused. This can be either cis or trans.

  • Newly Formed Chiral Centers: The Michael addition and the aldol condensation steps can create new stereocenters on the six-membered ring. The stereochemistry of these centers is often influenced by the catalyst and reaction conditions.

Q2: How can I influence the cis/trans stereoselectivity of the hydrindane ring junction?

A2: The stereochemistry of the ring junction is often determined during the intramolecular aldol condensation step. The trans isomer is generally thermodynamically more stable.[1] Kinetically controlled reactions, often run at lower temperatures, may favor the formation of the cis-fused product. Studies have shown that the final aldol condensation under kinetic control can favor the trans product due to antiperiplanar effects in the transition state.[1]

Q3: What is the role of an organocatalyst, like proline, in controlling stereochemistry?

A3: Chiral organocatalysts, such as L-proline, are frequently used to induce enantioselectivity in the Robinson annulation.[2][3] The catalyst typically forms a chiral enamine or iminium ion intermediate with one of the reactants. This chiral intermediate then directs the approach of the other reactant, leading to the preferential formation of one enantiomer of the product. This control is exerted during both the Michael addition and the subsequent intramolecular aldol condensation.

Q4: Can I perform the Robinson annulation under acidic conditions, and how does this affect stereocontrol?

A4: Yes, the Robinson annulation can be performed under acidic conditions.[1][4] Acid catalysis proceeds through enol intermediates. While less common for asymmetric synthesis compared to organocatalysis, the stereochemical outcome can still be influenced by the substrate and reaction conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of the Annulated Hydrindane Product

Symptom Possible Cause Suggested Solution
Reaction mixture shows starting materials and a significant amount of polymerized methyl vinyl ketone (MVK). MVK is prone to polymerization under basic conditions.[5]1. Use an MVK precursor: Employ a Mannich base (e.g., β-diethylaminopropiophenone hydrochloride) which generates MVK in situ. 2. Slow Addition: Add MVK slowly to the reaction mixture at a low temperature to maintain a low steady-state concentration. 3. Use a less reactive MVK equivalent: Consider using α-silylated vinyl ketones.[5]
Analysis shows the presence of the Michael adduct, but little to no cyclized product. The intramolecular aldol condensation is not proceeding.1. Increase Reaction Temperature: The aldol condensation often requires heating to overcome the activation energy for cyclization and subsequent dehydration. 2. Change the Base: A stronger base might be required to facilitate the enolization necessary for the intramolecular aldol reaction. However, be cautious as this can also promote side reactions. 3. Check Your Michael Acceptor: Ensure your α,β-unsaturated ketone has an enolizable proton on the alkyl group attached to the carbonyl, which is necessary for the intramolecular aldol condensation to form a six-membered ring.[6]
Overall low conversion despite prolonged reaction time. The catalyst may be inactive or used in insufficient quantity.1. Verify Catalyst Quality: Ensure the catalyst is pure and dry. 2. Increase Catalyst Loading: For organocatalyzed reactions, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes improve conversion. 3. Consider a Different Catalyst: The chosen catalyst may not be optimal for your specific substrates. Consult the literature for catalysts known to be effective for similar transformations.

Problem 2: Poor Diastereoselectivity (Incorrect Ring Junction or Substituent Stereochemistry)

Symptom Possible Cause Suggested Solution
Formation of an undesired diastereomer as the major product. The reaction is under thermodynamic or kinetic control, and you desire the opposite isomer.1. Kinetic vs. Thermodynamic Control: For the formation of bicyclo[3.3.1]nonanes (an analogue to hydrindanes), the anti diastereomer is often the kinetic product, while the syn isomer can be favored under thermodynamic control (e.g., using a large excess of base and higher temperatures to allow for epimerization). 2. Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the diastereoselectivity.[1] Experiment with a range of solvents (e.g., polar aprotic like DMSO, or nonpolar like toluene).
Low diastereomeric ratio (dr). The energy difference between the transition states leading to the different diastereomers is small.1. Lower the Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity. 2. Change the Catalyst: The steric and electronic properties of the catalyst play a crucial role in dictating the facial selectivity of the reaction. A bulkier catalyst may provide better stereochemical communication. 3. Modify the Substrate: Adding a bulky protecting group to a nearby functional group on your substrate can sometimes direct the stereochemical outcome.

Problem 3: Poor Enantioselectivity in Asymmetric Robinson Annulation

Symptom Possible Cause Suggested Solution
Low enantiomeric excess (ee). The catalyst is not providing effective stereochemical control.1. Optimize Reaction Conditions: Enantioselectivity is often highly sensitive to temperature, solvent, and the presence of additives (e.g., acids or bases). A systematic screen of these parameters is recommended. 2. Catalyst Choice: Select a catalyst that has been shown to be effective for your class of substrates. For example, different proline derivatives or other chiral amines/phosphoric acids may be more suitable. 3. Purity of Reagents: Ensure all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst.

Data Presentation

Table 1: Comparison of Organocatalysts for the Asymmetric Robinson Annulation

CatalystSubstratesSolventTemp (°C)Yield (%)ee (%)
L-Proline (35 mol%)2-methylcyclohexane-1,3-dione + MVKDMSO354976
L-Proline (1 mol%)Triketone precursor[pyC4]NTf2RT8893
(S)-N-Benzyl-N-(2-pyrrolidinylmethyl)amine derivative (C-23) + TFATriketone precursorTHF0-High
Chiral Primary Amine (C-20) + TFSA + m-nitrobenzoic acid2-methylcyclohexane-1,3-dione + MVKNeatRT9592

Data compiled from multiple sources which may have slight variations in reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Robinson Annulation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Dissolve the cyclic ketone (1.0 eq) and L-proline (0.1 - 0.3 eq) in an appropriate solvent (e.g., DMSO, DMF, or an ionic liquid) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation:

    • Cool the mixture to the desired temperature (e.g., room temperature or below).

    • Slowly add methyl vinyl ketone (1.1 - 1.5 eq) to the stirred solution over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at the set temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired hydrindane derivative.

Protocol 2: Synthesis of a trans-Hydrindane Core (Racemic)

This protocol is adapted from a reported synthesis of the trans-hydrindane core of dictyoxetane.[7]

  • Robinson Annulation:

    • Perform a Robinson annulation using 2-methyl cyclopentanone and methyl vinyl ketone to synthesize the bicyclic enone precursor. Standard base-catalyzed conditions (e.g., NaOH or KOH in a protic solvent) can be employed.

  • Subsequent Transformations for trans-Fusion:

    • The resulting cis-fused enone is then subjected to a sequence of reactions to install the trans-ring junction. This may involve:

      • Reduction of the enone.

      • Dihydroxylation of the double bond to form a cis-diol.

      • A phosphorane-mediated pinacol-like rearrangement of the cis-diol, which proceeds via a formal 1,2-hydride shift to establish the trans-ring junction.[7][8]

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Intramolecular Aldol Condensation start Cyclic Ketone + α,β-Unsaturated Ketone catalyst Chiral Organocatalyst (e.g., L-Proline) start->catalyst Enamine/ Iminium Formation michael_adduct Chiral Michael Adduct (1,5-Diketone) catalyst->michael_adduct Stereoselective C-C Bond Formation aldol_addition Intramolecular Aldol Addition michael_adduct->aldol_addition Base/Heat dehydration Dehydration aldol_addition->dehydration product Enantioenriched Hydrindane dehydration->product troubleshooting_diastereoselectivity cluster_causes Potential Causes cluster_solutions Potential Solutions issue Poor Diastereoselectivity (e.g., wrong ring junction) cause1 Reaction under Thermodynamic Control issue->cause1 cause2 Reaction under Kinetic Control issue->cause2 cause3 Ineffective Catalyst/ Conditions issue->cause3 solution1a Lower Temperature cause1->solution1a Favors Kinetic Product solution1b Use Milder Base cause1->solution1b solution2a Increase Temperature cause2->solution2a Favors Thermodynamic Product solution2b Use Stronger Base/ Allow for Equilibration cause2->solution2b solution3a Screen Solvents cause3->solution3a solution3b Change Catalyst (e.g., bulkier catalyst) cause3->solution3b

References

Technical Support Center: Functionalization of the cis-Hydrindane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the functionalization of the cis-hydrindane scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and functionalization of this compound derivatives.

Problem 1: Poor Diastereoselectivity in Diels-Alder Cycloaddition

Symptoms:

  • Formation of a mixture of cis- and trans-fused hydrindane isomers.

  • Low yield of the desired this compound product.[1]

  • Complex product mixture observed by NMR or chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Lewis Acid Catalyst The choice and amount of Lewis acid can significantly influence the stereochemical outcome. For the synthesis of functionalized cis-hydrindanes via a sequential Diels-Alder/aldol strategy, BF₃·Et₂O has been shown to be effective.[2] Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) and optimize the stoichiometry.
Reaction Temperature Too High Higher temperatures can lead to the formation of the thermodynamically more stable trans-isomer or side reactions.[3] Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled formation of the cis-isomer.[1]
Suboptimal Solvent The polarity of the solvent can affect the transition state of the cycloaddition. Dichloromethane (CH₂Cl₂) is a commonly used solvent for these reactions.[2] Consider screening other non-polar or moderately polar solvents.
Steric Hindrance Bulky substituents on the diene or dienophile can hinder the desired approach for cis-fusion. Re-evaluate the design of your starting materials if possible.
Problem 2: Epimerization at Stereocenters

Symptoms:

  • Loss of stereochemical purity during a reaction or workup.

  • Formation of an unexpected diastereomer.

  • The ratio of diastereomers changes over time or upon purification.

Possible Causes and Solutions:

CauseRecommended Solution
Basic or Acidic Conditions Protons adjacent to carbonyl groups or other electron-withdrawing groups are susceptible to epimerization under basic or acidic conditions.[3][4] Use mild reaction and workup conditions. Employ non-protic solvents and use buffered solutions if necessary. For instance, some cis-hydrindanones can isomerize to the more stable trans-isomer upon treatment with a base.[4]
Elevated Temperatures High temperatures can provide the energy needed to overcome the activation barrier for epimerization, leading to a thermodynamic mixture of isomers.[5] Conduct reactions at the lowest effective temperature.
Chromatography on Silica Gel The acidic nature of silica gel can sometimes induce epimerization.[3] Deactivate the silica gel with a base (e.g., triethylamine) before use, or consider using alternative purification methods like flash chromatography with neutral alumina or reversed-phase chromatography.[6]
Problem 3: Challenges in C-H Functionalization

Symptoms:

  • Low reactivity and poor yields.

  • Lack of regioselectivity, leading to a mixture of products functionalized at different C-H bonds.

  • Decomposition of the starting material.

Possible Causes and Solutions:

CauseRecommended Solution
High Bond Dissociation Energy of C-H Bonds C-H bonds are inherently strong and unreactive.[7] The use of highly reactive catalysts, often based on transition metals like palladium or rhodium, is typically required.[8][9]
Lack of a Directing Group Achieving regioselectivity in C-H activation without a directing group is a significant challenge.[10] If possible, incorporate a coordinating group into your substrate that can direct the catalyst to the desired C-H bond.
Steric Hindrance around the Target C-H Bond The rigid, three-dimensional structure of the this compound scaffold can make certain C-H bonds inaccessible to the catalyst.[8] The design of the catalyst and any directing groups is crucial to overcome steric hindrance.
Product is More Reactive than Starting Material The newly introduced functional group can sometimes be more reactive than the original C-H bond, leading to over-functionalization or side reactions.[7] Careful control of reaction time, temperature, and stoichiometry of reagents is critical.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the cis-fusion of my hydrindane scaffold?

A1: The most definitive method for confirming the stereochemistry is single-crystal X-ray crystallography.[5] However, NMR spectroscopy is a powerful tool for this as well. In ¹³C NMR, the bridgehead carbons of cis-fused hydrindanes are typically more shielded (appear at a lower ppm) compared to their trans-fused counterparts.[1] For example, the ring junction carbons of cis-3-methylbicyclo[4.3.0]non-3-ene appear at 36.82 and 35.77 ppm, while those of the trans-isomer are at 42.90 and 42.18 ppm.[1] 2D NMR techniques like NOESY can also be used to identify through-space correlations between protons on the two rings that are consistent with a cis-fusion.

Q2: What are some common protecting group strategies for the functionalization of cis-hydrindanes?

A2: Protecting groups are crucial for preventing unwanted side reactions at reactive functional groups. The choice of protecting group depends on the specific functional group and the reaction conditions of subsequent steps. For hydroxyl groups, silyl ethers (e.g., TBS, TIPS) are common. For carbonyl groups, acetals or ketals are frequently used. For amines, carbamates like Boc and Cbz are standard choices. It is important to select protecting groups that are stable to the intended reaction conditions and can be removed selectively without affecting other parts of the molecule (orthogonal protection strategy).[11] Some syntheses of functionalized cis-hydrindanes have been achieved without the use of protecting groups, which can improve overall efficiency.[12]

Q3: I am having difficulty separating the diastereomers of my functionalized this compound. What should I do?

A3: The separation of diastereomers can be challenging due to their similar physical properties.[6]

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems to maximize the difference in polarity between the diastereomers. Sometimes, a very small change in the solvent mixture can significantly improve separation.

  • Reversed-Phase Chromatography: If the compounds are not well-separated on normal-phase silica, reversed-phase chromatography (e.g., with a C18 stationary phase) can be effective.[6]

  • Crystallization: If your compound is a solid, fractional crystallization can be a highly effective method for obtaining pure diastereomers, especially on a larger scale.

  • Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral resolving agent can lead to new diastereomers that are more easily separated.

Q4: What are the main challenges associated with the inherent ring strain of the this compound system?

A4: The this compound system has inherent ring strain due to the fusion of a five-membered ring onto a six-membered ring.[13] While not as strained as smaller ring systems like cyclobutanes, this strain can influence reactivity.[14][15] For instance, the transannular strain can affect the conformational flexibility of the molecule. The energetically unfavorable trans-fusion in hydrindanes is a known issue due to bond angle strain.[16] This strain can be a driving force for certain reactions, but it can also lead to unexpected rearrangements or side reactions under harsh conditions.

Experimental Protocols

Key Experiment: Diastereoselective Diels-Alder/Aldol Synthesis of a this compound[2]

This protocol describes a general procedure for the synthesis of functionalized cis-hydrindanes using a sequential Diels-Alder/intramolecular aldol condensation approach.

Materials:

  • Appropriate diene and dienophile

  • Lewis Acid (e.g., BF₃·Et₂O)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 15% aqueous NaOH solution

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the dienophile in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., BF₃·Et₂O) dropwise.

  • Stir the mixture for 15-20 minutes.

  • Add a solution of the diene in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for the specified time (monitor by TLC).

  • Upon completion of the Diels-Alder reaction, concentrate the crude adduct under reduced pressure.

  • To the crude adduct, add the 15% aqueous NaOH solution and stir vigorously at room temperature to induce the intramolecular aldol condensation.

  • Monitor the progress of the aldol reaction by TLC.

  • Once the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Visualizations

experimental_workflow cluster_da Diels-Alder Reaction cluster_aldol Intramolecular Aldol Condensation cluster_workup Workup and Purification dienophile Dienophile in CH₂Cl₂ at -78°C lewis_acid Add Lewis Acid (e.g., BF₃·Et₂O) dienophile->lewis_acid diene Add Diene Solution lewis_acid->diene warm_rt Warm to Room Temperature diene->warm_rt concentrate_da Concentrate Crude Adduct warm_rt->concentrate_da add_base Add 15% aq. NaOH concentrate_da->add_base stir_rt Stir at Room Temperature add_base->stir_rt workup Aqueous Workup & Extraction stir_rt->workup purify Flash Chromatography workup->purify product Pure this compound purify->product

Caption: Workflow for Diels-Alder/Aldol Synthesis.

troubleshooting_da start Poor Diastereoselectivity in Diels-Alder cause1 High Temperature? start->cause1 cause2 Wrong Lewis Acid? cause1->cause2 No sol1 Lower Reaction Temperature (e.g., -78°C) cause1->sol1 Yes cause3 Solvent Effect? cause2->cause3 No sol2 Screen Lewis Acids (TiCl₄, SnCl₄, etc.) cause2->sol2 Yes sol3 Optimize Solvent cause3->sol3 Yes

Caption: Troubleshooting Poor Diastereoselectivity.

References

Technical Support Center: Epimerization of trans-Hydrindane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the epimerization of trans--hydrindane to cis-hydrindane, with a focus on substituted hydrindane systems such as hydrindanones, which are common intermediates in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the this compound isomer always more stable than the trans-isomer?

A1: Not necessarily. While cis-hydrindanones are often considered more stable than their trans counterparts, this is not a universal rule.[1][2] The relative stability of hydrindane isomers is influenced by the substitution pattern on the ring system.[1][3] For the unsubstituted hydrindane, the trans isomer is more stable. However, the presence of substituents, such as a ketone group, can alter the thermodynamic preference.[1] For instance, in certain steroid ketones with a C/D ring fusion, the trans isomer can be isomerized to the more stable cis form with base treatment.[3][4]

Q2: What are the common methods for epimerizing trans-hydrindane derivatives to their cis-isomers?

A2: The most common method for the epimerization of trans-hydrindanones is base-catalyzed isomerization.[3][4] This involves treating the trans-isomer with a base, which facilitates the formation of an enolate intermediate, allowing for inversion of stereochemistry at the bridgehead carbon. Additionally, photocatalytic methods have been explored for the epimerization of other cyclic systems and may offer alternative strategies.[5]

Q3: How can I monitor the progress of the epimerization reaction?

A3: The progress of the epimerization can be monitored by techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] By taking aliquots from the reaction mixture at different time points, you can determine the ratio of cis to trans isomers and assess when equilibrium has been reached.

Q4: What factors can influence the equilibrium position of the isomerization?

A4: The equilibrium position is primarily dictated by the relative thermodynamic stabilities of the cis and trans isomers.[1] This, in turn, is affected by factors such as the solvent, temperature, and the specific substitution pattern on the hydrindane core.[4] An increase in temperature generally allows the reaction to reach thermodynamic equilibrium, favoring the formation of the more stable isomer.[4]

Troubleshooting Guides

Issue 1: Low or no conversion of trans-hydrindanone to cis-hydrindanone.

Possible Cause Suggested Solution
Insufficient base strength or concentration Use a stronger base or increase the concentration of the base. For sensitive substrates, a milder base with a longer reaction time might be necessary.
Low reaction temperature Increase the reaction temperature. Many epimerization reactions require heating (reflux) to proceed at a reasonable rate.[4]
Steric hindrance The substrate may be sterically hindered, preventing the base from accessing the alpha-proton. Consider using a less sterically hindered base.
trans-isomer is thermodynamically favored In some substituted hydrindane systems, the trans-isomer is the more stable product. In such cases, achieving a high conversion to the cis-isomer may not be possible under thermodynamic control.

Issue 2: Formation of side products.

Possible Cause Suggested Solution
Strongly basic or high-temperature conditions These conditions can lead to side reactions such as aldol condensation or decomposition. Use milder reaction conditions (e.g., lower temperature, weaker base) and monitor the reaction closely.
Presence of other functional groups Other functional groups in the molecule may be sensitive to the basic conditions. Protect sensitive functional groups before carrying out the epimerization.
Reaction with solvent The solvent may react under the basic conditions. Ensure the solvent is inert to the reaction conditions. For example, using methanol with a base like K2CO3 is a common practice.[4]

Issue 3: Difficulty in separating cis and trans isomers.

Possible Cause Suggested Solution
Similar polarity of the isomers The cis and trans isomers may have very similar polarities, making separation by column chromatography challenging.
- Optimize the solvent system for column chromatography. A less polar solvent system may provide better separation.
- Consider other purification techniques such as preparative GC or crystallization.

Experimental Protocols

Protocol 1: Base-Catalyzed Epimerization of a Hydrindanone

This protocol is a general guideline based on methods reported for the isomerization of hydrindanone derivatives.[4]

Materials:

  • trans-hydrindanone derivative

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the trans-hydrindanone derivative in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of potassium carbonate to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by GC or TLC. The reaction is typically left to stir overnight to ensure equilibrium is reached.[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up to remove the inorganic base. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of cis and trans isomers by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes equilibrium data for the isomerization of various hydrindanone derivatives. Note that the ratios are highly dependent on the substitution pattern.

Substrate Conditions cis:trans Ratio at Equilibrium Reference
4-Hydroxy-1-hydrindanone derivative (27c/27t)Base-catalyzed69:31[3]
1-Hydrindanone derivative (17c/17t)Base-catalyzed3:1[3]
Isopropylketone derivative (16c/16t)Base-catalyzed~1:1[3]
Dimethylhydrindanone (12c to 12t)Base treatmentIsomerized to trans[3]

Visualizations

Epimerization_Workflow General Workflow for Base-Catalyzed Epimerization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start with trans-Hydrindanone dissolve Dissolve in Anhydrous Methanol start->dissolve add_base Add K2CO3 dissolve->add_base reflux Reflux Overnight add_base->reflux monitor Monitor by GC/TLC reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate cool->concentrate extract Aqueous Work-up concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Isolated cis-Hydrindanone purify->end

Caption: General workflow for the base-catalyzed epimerization of a trans-hydrindanone.

Logical_Relationship Troubleshooting Logic for Low Conversion cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Conversion Observed cause1 Insufficient Base start->cause1 cause2 Low Temperature start->cause2 cause3 trans is More Stable start->cause3 sol1 Increase Base Strength or Concentration cause1->sol1 sol2 Increase Reaction Temperature cause2->sol2 sol3 Re-evaluate Thermodynamic Stability cause3->sol3

Caption: Troubleshooting logic for low conversion in hydrindanone epimerization.

References

Technical Support Center: Synthesis of Complex cis-Hydrindanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of complex cis-hydrindane cores. The this compound motif is a crucial bicyclic structure found in numerous biologically active natural products, including terpenoids, steroids, and alkaloids, which exhibit a range of therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.[1] The stereoselective construction of this framework is a significant challenge in synthetic organic chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: Common strategies include intramolecular aldol condensations, Diels-Alder reactions, and sequential Michael additions.[1][3][4] The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product. Diels-Alder reactions are particularly powerful for establishing the initial bicyclic framework with high stereocontrol.[2] Intramolecular aldol reactions are effective for ring closure to form the five-membered ring onto a pre-existing six-membered ring.[1][4]

Q2: Why is the cis-fusion generally favored thermodynamically over the trans-fusion in hydrindanones?

A2: While it is a common rule of thumb that cis-hydrindanones are more stable than their trans-isomers, this is not universally true and depends on the substitution pattern and ring conformations.[5] For some systems, the cis-isomer can be significantly more stable, which can be leveraged during base-catalyzed isomerization to improve diastereoselectivity.[5] However, in other cases, the trans-isomer may be more stable.[5] It is advisable to perform calculations or preliminary experiments to determine the relative stabilities for a specific system.

Q3: What are the primary challenges when scaling up this compound synthesis?

A3: The primary challenges during scale-up include maintaining diastereoselectivity, managing reaction exotherms (especially in Diels-Alder reactions), ensuring efficient mixing, controlling impurity formation, and developing robust purification and isolation procedures, such as crystallization.[6][7]

Q4: How can phase-transfer catalysis (PTC) be beneficial in the synthesis of cis-hydrindanes?

A4: Phase-transfer catalysis can be highly advantageous for scalability. It allows for the use of inexpensive and safer two-phase solvent systems (e.g., organic solvent and water), avoiding the need for high-polarity solvents like DMSO or DMF. PTC can improve reaction rates, increase yields, and simplify work-up procedures, making the overall process more cost-effective and industrially viable.[8][9]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity or Inconsistent Stereochemical Outcome upon Scale-up

Q: We are observing a decrease in the desired cis:trans diastereomeric ratio when moving from a 1 g to a 100 g scale. What factors could be contributing to this, and how can we mitigate them?

A: Several factors can influence diastereoselectivity during scale-up. Here’s a systematic approach to troubleshooting this issue:

  • Temperature Control: Inadequate temperature control is a common culprit. Localized hot spots due to poor mixing can lead to the formation of the thermodynamically favored, but potentially undesired, isomer.

    • Solution: Improve agitation to ensure uniform temperature distribution. For exothermic reactions, consider a slower rate of reagent addition or using a reactor with a better surface-area-to-volume ratio for more efficient heat dissipation.[6]

  • Reagent Addition Rate: The rate at which reagents are added can significantly impact selectivity, especially in reactions involving the formation of a stereocenter.

    • Solution: Implement a controlled, slow addition of the limiting reagent using a syringe pump or a dosing pump. This maintains a low concentration of the reactive species and can favor the kinetically controlled product.

  • Base/Catalyst Concentration: In base-catalyzed cyclizations, the concentration and nature of the base are critical.

    • Solution: Ensure the base is fully dissolved and evenly dispersed before adding the substrate. In some cases, switching to a bulkier or milder base can improve selectivity.

Below is a troubleshooting workflow for addressing poor diastereoselectivity:

G start Problem: Poor Diastereoselectivity (Low cis:trans Ratio) check_temp Is Temperature Uniformly Controlled? start->check_temp check_addition Is Reagent Addition Rate Controlled? check_temp->check_addition No solution_temp Improve Agitation Slow Reagent Addition check_temp->solution_temp Yes check_base Is Base/Catalyst Dispersed Correctly? check_addition->check_base No solution_addition Implement Dosing Pump for Slow Addition check_addition->solution_addition Yes solution_base Ensure Homogeneous Mixture Consider Alternative Base check_base->solution_base Yes end_node Optimized Diastereoselectivity check_base->end_node No solution_temp->check_addition solution_addition->check_base solution_base->end_node

Troubleshooting Poor Diastereoselectivity
Issue 2: Exothermic Runaway in Diels-Alder Reaction

Q: Our Diels-Alder reaction to form the hydrindane precursor is highly exothermic and difficult to control at a larger scale. What are the best practices for managing this?

A: Managing exotherms is critical for safety and for preventing the formation of side products due to high temperatures, which can also lead to a retro-Diels-Alder reaction.[6][7][10]

  • Calorimetry Data: Before scaling up, perform reaction calorimetry to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for designing a safe and effective cooling strategy.

  • Controlled Addition: As with selectivity issues, the dienophile should be added slowly and in a controlled manner to the diene solution. The addition rate should be linked to the reactor's cooling capacity.[6]

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), operate in a semi-batch mode where one reactant is added gradually. This prevents the accumulation of unreacted reagents.

  • Emergency Preparedness: Have an emergency shutdown procedure in place. This may include a quench system to rapidly add a cold, inert solvent to halt the reaction.[11]

ParameterLab Scale (100 mL)Pilot Scale (10 L)
Reaction Type BatchSemi-Batch
Reactant Addition All at onceDienophile added over 2 hours
Initial Temperature 25 °C25 °C
Max Temperature (Tmax) 45 °C35 °C
Cooling Ice bathJacketed reactor with coolant
Time to Tmax 15 minutes2.5 hours
Yield 90%92%
cis:trans Ratio 10:115:1

Table 1: Comparison of Batch vs. Semi-Batch Diels-Alder Reaction for this compound Precursor Synthesis.

Issue 3: Low Yield in Intramolecular Aldol Condensation

Q: We are experiencing low yields during the intramolecular aldol condensation to form the five-membered ring. We observe multiple side products. How can we optimize this reaction?

A: Intramolecular aldol reactions can be prone to side reactions, such as intermolecular condensation or the formation of undesired ring sizes.[4][12][13]

  • Choice of Base and Temperature: For kinetically controlled aldol reactions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is often used to selectively form the desired enolate.[14]

  • Stoichiometry: Precise control over the stoichiometry of the base is crucial. An excess of a strong base can lead to undesired side reactions.

  • Substrate Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular reactions.

  • Prevention of Double Condensation: If the initial aldol addition product can react further, this can lead to oligomerization.[14] This can be minimized by slow addition of the substrate to the base or by using a base that is just strong enough to deprotonate the desired position.

G start Low Yield in Intramolecular Aldol check_inter Intermolecular Side Products Observed? start->check_inter check_base Base and Temperature Optimized? check_inter->check_base No solution_dilution Run at High Dilution check_inter->solution_dilution Yes check_ring Incorrect Ring Size Formed? check_base->check_ring Yes solution_base Use LDA at -78°C Control Base Stoichiometry check_base->solution_base No solution_ring Protect Alternative Enolizable Positions check_ring->solution_ring Yes end_node Improved Yield of This compound check_ring->end_node No solution_dilution->check_base solution_base->check_ring solution_ring->end_node

Troubleshooting Low Yield in Aldol Condensation
Issue 4: Difficulty with Product Purification and Isolation

Q: Our crude this compound product is an oil and difficult to purify by column chromatography at a large scale. What are our options?

A: Large-scale purification requires moving away from chromatography where possible.

  • Crystallization: This is the most desirable method for large-scale purification as it can provide high purity in a single step.[15][16]

    • Solution: Conduct a thorough solvent screening to find a suitable system for crystallization. Techniques like anti-solvent addition or cooling crystallization can be employed. Seeding with a small amount of pure crystalline material can aid in inducing crystallization.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be an effective purification method.

  • Derivatization: In some cases, it may be beneficial to form a crystalline derivative of the product (e.g., a hydrazone from a ketone), purify the derivative by crystallization, and then regenerate the pure product.

Experimental Protocols

Protocol 1: Scalable Diels-Alder Reaction

This protocol describes a general procedure for the Lewis-acid catalyzed Diels-Alder reaction between a diene and a dienophile to form a this compound precursor.

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a port for controlled addition is used. The reactor is dried and purged with nitrogen.

  • Reagent Charging: The diene (1.0 eq) and the solvent (e.g., toluene, 10 L) are charged to the reactor. The solution is cooled to 0 °C.

  • Catalyst Addition: The Lewis acid catalyst (e.g., ZnBr₂, 0.2 eq) is added to the stirred solution.[17]

  • Controlled Dienophile Addition: The dienophile (1.1 eq) is added dropwise over 2-3 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by TLC or HPLC until the diene is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃ (2 L).

  • Work-up: The layers are separated, and the aqueous layer is extracted with toluene (2 x 1 L). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

Protocol 2: Scalable Intramolecular Aldol Condensation

This protocol outlines a procedure for the base-catalyzed intramolecular aldol condensation of a dicarbonyl precursor to a cis-hydrindanone.

  • Reactor Setup: A 50 L jacketed glass reactor is set up as described in Protocol 1.

  • Solvent and Substrate Charging: Anhydrous THF (30 L) and the dicarbonyl precursor (1.0 eq) are charged to the reactor. The solution is cooled to -78 °C.

  • Base Preparation (if applicable): In a separate vessel, LDA is prepared by adding n-BuLi to diisopropylamine in THF at -78 °C.

  • Controlled Base Addition: The LDA solution (1.05 eq) is added slowly to the substrate solution, ensuring the temperature does not rise above -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-2 hours and monitored by TLC or HPLC.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (5 L).

  • Work-up: The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 5 L). The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by crystallization or distillation.

References

Preventing undesired rearrangement reactions in cis-hydrindane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-hydrindane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent undesired rearrangement reactions during the synthesis of the this compound scaffold, a common motif in bioactive natural products.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the this compound ring system prone to rearrangement?

A1: The stability of the hydrindane ring system depends on its substitution pattern. While cis-hydrindanones are often considered more stable than their trans-isomers, this is not always the case.[3] Rearrangements, such as acid or base-catalyzed isomerizations, can occur, particularly when reaction intermediates involve carbocations or enolates that can equilibrate to form the thermodynamically more stable isomer.[3][4] The specific reaction conditions, including temperature, pH, and solvent, play a crucial role in determining the final stereochemical outcome.

Q2: What are the most common undesired side reactions in this compound synthesis?

A2: The most prevalent side reactions include:

  • Isomerization to the trans-isomer: This is a common issue, especially under acidic or basic conditions where the bridgehead proton is labile.[3]

  • Wagner-Meerwein rearrangements: These can occur in reactions involving carbocation intermediates, leading to a rearranged carbon skeleton.

  • Incomplete cyclization: Failure to form the bicyclic system, resulting in acyclic or monocyclic byproducts.

  • Dehydration and elimination reactions: Particularly after aldol-type cyclizations, leading to unsaturated products.[5]

Q3: Can the choice of synthetic strategy influence the stereochemical outcome?

A3: Absolutely. Different synthetic strategies offer varying levels of stereocontrol. For instance, radical cyclizations and certain cycloaddition reactions, like the Danheiser annulation, can provide high stereoselectivity for the cis-fused product.[6][7] In contrast, methods that proceed through equilibrating intermediates, such as some Robinson annulations, may yield mixtures of isomers unless carefully controlled.[5][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low cis:trans Diastereoselectivity 1. Thermodynamic Equilibration: Reaction conditions (high temperature, prolonged reaction time, strongly acidic or basic medium) may be favoring the more stable trans-isomer.[3] 2. Non-Stereoselective Reaction: The chosen synthetic route may not be inherently stereoselective.1. Modify Reaction Conditions: Lower the reaction temperature, shorten the reaction time, and use milder acids or bases. Consider buffered conditions to maintain a specific pH. 2. Change Synthetic Strategy: Employ a method known for high cis-selectivity, such as a directed hydrogenation of an indene precursor or a stereospecific radical cyclization.[6]
Formation of Rearranged Byproducts 1. Carbocation Intermediates: The reaction may proceed through a carbocation that is susceptible to Wagner-Meerwein or other rearrangements. 2. Acid-Catalyzed Isomerization: Traces of acid in the workup or purification steps can cause isomerization.[3][9]1. Avoid Carbocation-Promoting Conditions: Use reaction pathways that do not involve the formation of unstable carbocations. For example, consider radical-based or pericyclic reactions. 2. Neutralize a Workup: Ensure that the reaction mixture is fully neutralized before solvent removal and chromatography. Washing with a mild base solution (e.g., saturated NaHCO₃) can be effective.
Low Yield of Cyclized Product 1. Steric Hindrance: The precursors may be sterically hindered, disfavoring the intramolecular cyclization. 2. Unfavorable Ring Strain: The desired ring system may possess significant ring strain under the reaction conditions. 3. Incorrect Precursor Geometry: The conformation of the acyclic precursor may not be suitable for cyclization.1. Modify Substrate: Redesign the substrate to reduce steric hindrance around the reacting centers. 2. Use a Template: Employ a template or tether to pre-organize the acyclic precursor into a conformation favorable for cyclization. 3. Optimize Reaction Conditions: Screen different solvents and temperatures to find conditions that favor the cyclization pathway.
Visualizing Rearrangement Pathways

The following diagram illustrates a common scenario where a desired cis-fused intermediate can rearrange to a more stable trans-fused product under acidic conditions.

G cluster_main Acid-Catalyzed Isomerization Reactant Acyclic Precursor Cis_Intermediate Kinetic cis-Product (Less Stable) Reactant->Cis_Intermediate Cyclization (Desired Path) Carbocation Bridgehead Carbocation (Planar Intermediate) Cis_Intermediate->Carbocation Protonation (H+) Carbocation->Cis_Intermediate Deprotonation Trans_Product Thermodynamic trans-Product (More Stable) Carbocation->Trans_Product Deprotonation (Rearrangement)

Caption: Acid-catalyzed rearrangement from a kinetic cis-product to a thermodynamic trans-product.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your this compound synthesis.

G Start Problem: Low Yield or Selectivity Check_Isomers Is the main byproduct the trans-isomer? Start->Check_Isomers Check_Rearrangement Are there other skeletal rearrangements? Check_Isomers->Check_Rearrangement No Solution_Equilibration Solution: - Lower Temperature - Use Milder Acid/Base - Shorter Reaction Time Check_Isomers->Solution_Equilibration Yes Check_Starting_Material Is starting material consumed? Check_Rearrangement->Check_Starting_Material No Solution_Carbocation Solution: - Avoid Strong Acids - Use Radical or  Pericyclic Reaction Check_Rearrangement->Solution_Carbocation Yes Solution_Conditions Solution: - Increase Temperature - Change Solvent - Screen Catalysts Check_Starting_Material->Solution_Conditions No Solution_Method Consider Alternative Synthetic Route Check_Starting_Material->Solution_Method Yes

References

Technical Support Center: Characterization of Unexpected Byproducts in cis-Hydrindane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing unexpected byproducts encountered during chemical reactions involving cis-hydrindane scaffolds. The this compound core is a vital structural motif in numerous natural products and pharmaceutically active compounds.[1][2][3] Controlling stereoselectivity and minimizing byproduct formation during its synthesis is crucial for efficient drug development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in this compound synthesis?

A1: Beyond the expected diastereomers, common unexpected byproducts in this compound synthesis include:

  • trans-Hydrindane Isomers: Isomerization of the cis-ring junction to the more thermodynamically stable trans-isomer can occur under acidic or basic conditions.[4][5]

  • Rearrangement Products: Acid-catalyzed reactions can sometimes lead to skeletal rearrangements, such as Wagner-Meerwein shifts, resulting in structurally different bicyclic systems.[6]

  • Products of Over-reduction: In reactions involving hydrogenation or hydride reagents, carbonyl groups can be fully reduced to methylene groups, or other functional groups may be unintentionally reduced.

  • Aldol Condensation Side Products: In multi-step sequences like the Robinson annulation, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymeric or dimeric impurities.[7][8][9]

  • Epimerized Products: Bases can cause epimerization at stereocenters adjacent to carbonyl groups, leading to a mixture of diastereomers other than those predicted by the reaction mechanism.[10]

Q2: How can I minimize the formation of the trans-hydrindane isomer?

A2: The formation of the trans-isomer is often a result of equilibration. To minimize its formation:

  • Use Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially when strong acids or bases are present.

  • Buffer the Reaction Mixture: If acidic or basic conditions are necessary, consider using a buffer system to maintain a specific pH range.

  • Choose Appropriate Reagents: Opt for reagents and catalysts known for high stereoselectivity and milder reaction profiles. For instance, in Diels-Alder reactions to form the bicyclo[4.3.0]nonane skeleton, the choice of Lewis acid can significantly impact the stereochemical outcome.[11]

Q3: What analytical techniques are best for identifying and characterizing these unexpected byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of unexpected byproducts:

  • Chromatography:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts and isomers.[12][13]

    • High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile compounds. Chiral HPLC can be employed to separate and quantify enantiomers and diastereomers.[14][15][16]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is crucial for initial structural assessment. 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are invaluable for unambiguously determining the connectivity and stereochemistry of unknown byproducts.[17][18][19][20][21]

    • Mass Spectrometry (MS): Provides the molecular weight of the byproduct and fragmentation patterns that can aid in structural elucidation.

Troubleshooting Guides

Problem 1: Presence of a Significant Amount of an Isomeric Byproduct with a Different Retention Time in GC/HPLC

Possible Cause: Formation of the trans-hydrindane isomer or another diastereomer due to epimerization.

Troubleshooting Steps:

  • Confirm Isomer Identity:

    • Obtain a mass spectrum of the byproduct peak. The molecular ion should be identical to the desired this compound product.

    • If possible, isolate the byproduct using preparative HPLC or column chromatography.

    • Acquire ¹H and ¹³C NMR spectra. Significant changes in chemical shifts and coupling constants, particularly for protons at the ring junction, are indicative of a change in stereochemistry. 2D NOESY NMR can be particularly helpful in confirming the cis or trans fusion of the rings.

  • Optimize Reaction Conditions to Favor the cis-Isomer:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

    • Base/Acid Concentration: If a base or acid is used, screen different concentrations. A lower concentration may be sufficient to promote the desired reaction without causing extensive isomerization.

    • Reaction Time: Monitor the reaction progress by TLC or GC/HPLC to determine the optimal reaction time. Stopping the reaction as soon as the starting material is consumed can prevent further isomerization to the thermodynamic product.

Problem 2: Identification of a Byproduct with an Unexpected Molecular Weight

Possible Cause: Formation of an aldol condensation product, a rearranged product, or a product of over-reduction.

Troubleshooting Steps:

  • Detailed Structural Elucidation:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the molecular formula of the byproduct.

    • 2D NMR Spectroscopy: Use a full suite of 2D NMR experiments (COSY, HSQC, HMBC) to piece together the carbon skeleton and identify functional groups.[17][20]

    • Infrared (IR) Spectroscopy: Can help identify the presence or absence of key functional groups, such as carbonyls or hydroxyl groups.

  • Hypothesize a Mechanistic Pathway:

    • Based on the identified structure, propose a plausible reaction mechanism for its formation. For example, if an aldol product is identified, consider the possibility of an intermolecular reaction. If the carbon skeleton is different, consider potential carbocation rearrangements.[6]

  • Modify Reaction Protocol to Suppress Byproduct Formation:

    • Concentration: For suspected intermolecular side reactions, running the reaction at a higher dilution can favor the desired intramolecular pathway.

    • Order of Reagent Addition: In some cases, the order in which reagents are added can influence the reaction outcome.

    • Protecting Groups: If a functional group is interfering with the reaction, consider using a protecting group strategy.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the formation of a common byproduct, the trans-hydrindane isomer, under different reaction conditions during a base-catalyzed intramolecular aldol condensation to form a cis-hydrindanone.

EntryBaseTemperature (°C)Reaction Time (h)cis-Product Yield (%)trans-Byproduct (%)
1NaOMe2528510
2NaOMe6027025
3NaOMe25126530
4LHMDS-78 to 25492< 5

Data is illustrative and will vary depending on the specific substrate and reaction.

Experimental Protocols

Protocol 1: GC-MS Analysis of cis/trans-Hydrindane Isomers

This protocol provides a general method for the separation and identification of cis and trans isomers of a hydrindane product.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter.

  • GC-MS Instrument Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the trans-isomer will have a slightly different retention time than the cis-isomer.

    • Confirm the identity of each peak by comparing the obtained mass spectrum with a known standard or by analyzing the fragmentation pattern. The molecular ion peak should be the same for both isomers.

Protocol 2: Chiral HPLC Separation of Hydrindane Diastereomers

This protocol outlines a general approach for the separation of hydrindane diastereomers using chiral HPLC.

  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating cyclic compounds. A common choice is a Chiralpak® column (e.g., IA, IB, IC).[14]

  • Mobile Phase Screening:

    • Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20, 70:30).

    • If the compound is not soluble in hexane, consider using a polar organic mobile phase like acetonitrile or methanol.

    • Small amounts of an additive, such as diethylamine for basic compounds or trifluoroacetic acid for acidic compounds, can improve peak shape.

  • Optimized HPLC Conditions (Example):

    • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol/Ethanol/Diethylamine (50:50:0.1 v/v/v).[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 35 °C.[14]

    • Detection: UV at an appropriate wavelength (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for compounds without a chromophore. For non-chromophoric amines, pre-column derivatization with a reagent like 4-Chloro-7-nitrobenzofurazan (NBD-Cl) can be used to enable UV detection.[14]

  • Quantification:

    • Integrate the peak areas of the separated diastereomers to determine their relative ratio.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis cluster_characterization Characterization & Optimization start Starting Materials reaction Chemical Reaction (e.g., Michael Addition, Aldol) start->reaction crude Crude Product reaction->crude gcms GC-MS Analysis crude->gcms Isomer Identification hplc HPLC Analysis (Chiral if necessary) crude->hplc Diastereomer Separation nmr NMR Spectroscopy (1D and 2D) crude->nmr Structural Elucidation isolate Isolate Byproduct (Prep. HPLC) gcms->isolate hplc->isolate structure Determine Structure nmr->structure isolate->structure optimize Optimize Reaction Conditions structure->optimize

Caption: Experimental workflow for the identification and characterization of unexpected byproducts.

troubleshooting_logic start Unexpected Peak in Chromatogram mw_check Check Molecular Weight (MS) start->mw_check same_mw Same MW as Expected Product mw_check->same_mw Yes diff_mw Different MW mw_check->diff_mw No isomer Isomer Formation (cis/trans, Diastereomer) same_mw->isomer rearrangement Rearrangement or Side Reaction Product diff_mw->rearrangement nmr_confirm Confirm with NMR (NOESY for isomers) isomer->nmr_confirm nmr_elucidate Elucidate Structure with 2D NMR rearrangement->nmr_elucidate optimize_stereo Optimize for Stereoselectivity nmr_confirm->optimize_stereo optimize_conditions Modify Reaction Conditions nmr_elucidate->optimize_conditions

Caption: Troubleshooting logic for identifying the nature of an unexpected byproduct.

References

Technical Support Center: Enhancing the Stability of Reactive Intermediates in cis-Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of reactive intermediates during the synthesis of cis-hydrindanes.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio) in Cyclization Reactions

Question: My cyclization reaction is producing a significant amount of the undesired trans-hydrindane isomer. How can I improve the diastereoselectivity to favor the cis product?

Answer: Achieving high cis-diastereoselectivity is a common challenge influenced by thermodynamic and kinetic factors. Here are several strategies to enhance the formation of the cis-hydrindane isomer:

  • Choice of Catalyst and Reaction Conditions:

    • Lewis Acids in Diels-Alder Reactions: The choice of Lewis acid can significantly influence the endo/exo selectivity of Diels-Alder reactions, which in turn affects the final cis/trans ratio after subsequent transformations. For cascade reactions involving a Diels-Alder cycloaddition followed by a carbocyclization, Lewis acids like ZnBr₂ have been shown to provide high cis (endo) selectivity.[1] It is crucial to screen different Lewis acids (e.g., TiCl₄, AlCl₃, ZnCl₂) and optimize their stoichiometry.[1][2][3] The solvent can also play a critical role; for instance, acetonitrile has been found to be effective in promoting the desired cascade cyclization.[1]

    • Base-Catalyzed Isomerization: In many cases, the cis-hydrindanone is the thermodynamically more stable isomer.[4][5] If your synthesis yields a mixture of isomers, or primarily the trans isomer, a post-cyclization isomerization step can be employed. Treating the mixture with a base such as potassium carbonate in methanol can facilitate epimerization to the more stable cis-fused product.[4][5] However, this is not universally true, and the relative stability can be influenced by substituents.[4][6]

  • Steric Hindrance: The stereoselectivity of cycloaddition reactions can often be controlled by steric factors. Introducing bulky substituents on the diene or dienophile can favor a specific approach of the reacting partners, leading to the desired cis stereochemistry. For example, in the Danheiser annulation, a methyl group on the β-face of the α,β-unsaturated compound can sterically direct the incoming allene to form the cis-fused ring system as a single diastereomer.[2][7]

  • Protecting Groups: The presence and nature of protecting groups can influence the conformational preferences of the acyclic precursor, thereby affecting the stereochemical outcome of the cyclization. Experiment with different protecting groups for reactive functionalities that might interfere with the desired transition state geometry.

Issue 2: Unstable Intermediates Leading to Side Reactions and Low Yields

Question: I am observing significant side product formation and low yields, which I suspect is due to the instability of a reactive intermediate in my synthesis. How can I mitigate this?

Answer: The instability of reactive intermediates, such as aldehydes or ketones prone to undesired aldol reactions or other rearrangements, is a frequent cause of low yields.[8] Here are some troubleshooting strategies:

  • Use of Protecting Groups: This is one of the most effective strategies to prevent unwanted side reactions.

    • Protecting Aldehydes and Ketones: If an intermediate contains a carbonyl group that is not involved in the desired transformation but is susceptible to undesired reactions, it should be protected. Acetals are common protecting groups for aldehydes and ketones, as they are stable under basic and nucleophilic conditions but can be easily removed with acid.[9]

    • Protecting β-Ketoesters: The nucleophilicity of β-ketoesters can lead to undesired intramolecular reactions. Protecting the β-ketoester as a silyl enol ether (e.g., TIPS or MOM ether) can suppress its reactivity, allowing for selective transformations elsewhere in the molecule.[8] The protecting group can then be removed to allow for the desired intramolecular reaction to proceed.[8]

  • Reaction Conditions:

    • Temperature Control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can therefore favor the desired product. For instance, Danheiser annulations are often performed at -78°C to control reactivity and selectivity.[2][7]

    • Reaction Time: Prolonged reaction times can lead to the decomposition of sensitive products or intermediates. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed.

  • One-Pot Procedures: Designing the synthesis as a cascade or one-pot reaction can minimize the isolation of unstable intermediates. In a cascade reaction, a reactive intermediate is consumed in a subsequent step as soon as it is formed, preventing it from decomposing or participating in side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy for my target this compound?

A1: The choice of strategy depends on the desired substitution pattern and functional groups of the target molecule.

  • Diels-Alder Reaction: This is a powerful method for constructing the bicyclic core, often with good stereocontrol. It is particularly useful when the target molecule has a corresponding diene and dienophile precursor.[10]

  • Michael Addition: Sequential inter- and intramolecular Michael additions are effective for building highly substituted cis-hydrindanones, including those with quaternary centers.[8][11]

  • Danheiser Annulation: This [3+2] cycloaddition is a rapid method for assembling the hydrindane nucleus from a cyclic α,β-unsaturated ketone and a silylallene.[2][7]

  • Radical Cyclization: Thiyl radical-mediated cyclizations offer a less toxic alternative to organotin-based methods and can be used to form the this compound ring system.[12]

Q2: My Lewis acid-catalyzed Diels-Alder reaction is not working well. What are the common pitfalls?

A2: Several factors can lead to poor outcomes in Lewis acid-catalyzed Diels-Alder reactions:

  • Lewis Acid Stoichiometry: An excess of the Lewis acid is often required to activate the dienophile, but too much can lead to side reactions or decomposition.[13] Careful optimization of the Lewis acid amount is crucial.

  • Moisture Sensitivity: Many Lewis acids are extremely sensitive to moisture, which can deactivate the catalyst. Ensure all glassware is flame-dried and use anhydrous solvents.

  • Substrate Compatibility: Some functional groups on the diene or dienophile may coordinate with the Lewis acid, inhibiting its catalytic activity. In such cases, protecting these functional groups may be necessary.

  • Catalyst Choice: The strength of the Lewis acid can affect the reaction rate and selectivity. Stronger Lewis acids like AlCl₃ can lead to faster reactions but also more side products, while milder ones like ZnCl₂ may offer better selectivity.[3]

Q3: Can I predict whether the cis- or trans-hydrindane isomer will be more stable for my specific compound?

A3: While cis-hydrindanones are generally considered more stable, this is not always the case. The relative stability is highly dependent on the substitution pattern and the presence of non-bonded steric interactions.[4][6] Computational methods, such as MM2 calculations, can be used to estimate the steric energies of the two isomers and predict the more stable one.[4][6] However, experimental verification through base-catalyzed isomerization is the most reliable method to determine the thermodynamically favored isomer.[4][5]

Quantitative Data Summary

The following table summarizes the diastereomeric ratios of cis to trans hydrindane derivatives obtained under different reaction conditions, highlighting the impact of catalysts and substituents on stereoselectivity.

Reaction TypeSubstratesCatalyst/Conditionscis:trans RatioReference
Cascade CyclizationSilyl enol ether and acroleinZnBr₂ in CH₃CN12:1[1]
Cascade CyclizationSilyl enol ether and acroleinEt₃NExo product only[1]
Intramolecular Michael AdditionMOM-protected β-ketoesterDry HCl>10:1[8]
Base-Catalyzed Isomerization4-Hydroxy-1-hydrindanone derivativeK₂CO₃ in MeOH69:31[4]
Fused Tricyclic Ketone EquilibrationCyclobutane-fused hydrindanoneBase-catalyzed94:6[4]
Fused Tricyclic Ketone EquilibrationCyclobutane-fused hydrindanoneBase-catalyzed75:25[4]

Experimental Protocols

Protocol 1: ZnBr₂-Catalyzed Diels-Alder/Carbocyclization Cascade for this compound Synthesis [1]

  • To a solution of ZnBr₂ (0.2 equivalents) in anhydrous acetonitrile (CH₃CN), add the dienophile (e.g., acrolein, 3.0 equivalents) at 0°C.

  • After stirring for 15 minutes at 0°C, slowly add a solution of the silyl enol ether diene (1.0 equivalent) in CH₃CN over 15 minutes.

  • Stir the resulting mixture at 0°C for 5.5 hours.

  • Increase the temperature to 60°C and stir for an additional 12 hours.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by silica gel column chromatography to obtain the this compound product.

Protocol 2: Protecting Group Strategy for Intramolecular Michael Addition [8]

  • Protection: To a solution of the β-ketoester intermediate in an appropriate solvent, add the protecting group precursor (e.g., MOMCl) and a suitable base (e.g., Hunig's base). Stir until the reaction is complete as monitored by TLC. Purify the protected intermediate.

  • Intermediate Transformations: Perform the desired synthetic transformations on other parts of the molecule now that the β-ketoester is protected.

  • Deprotection and Cyclization: Dissolve the protected intermediate in a suitable solvent and add a deprotecting agent (e.g., dry HCl for a MOM ether). The deprotection will unveil the nucleophilic β-ketoester, which will undergo an instantaneous intramolecular Michael addition to form the cis-hydrindanone.

  • Work-up and purify the final product.

Visualizations

experimental_workflow cluster_protection Protecting Group Strategy start β-Ketoester Intermediate protect Protect as MOM Ether start->protect MOMCl, Base transform Further Synthetic Steps protect->transform deprotect Deprotection (HCl) transform->deprotect cyclize Intramolecular Michael Addition deprotect->cyclize Spontaneous product cis-Hydrindanone cyclize->product

Caption: Workflow for stabilizing a reactive β-ketoester intermediate.

troubleshooting_flowchart start Low Yield or Poor Selectivity check_intermediate Instability of Intermediate? start->check_intermediate check_selectivity Poor cis/trans Ratio? check_intermediate->check_selectivity No use_pg Implement Protecting Group Strategy check_intermediate->use_pg Yes optimize_catalyst Screen Lewis Acids / Optimize Stoichiometry check_selectivity->optimize_catalyst Yes end Problem Resolved check_selectivity->end No optimize_conditions Optimize Reaction Conditions (Temp, Time) use_pg->optimize_conditions optimize_conditions->end isomerize Consider Base-Catalyzed Isomerization optimize_catalyst->isomerize isomerize->end

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Stereochemical Control in Cis-Hydrindane Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the stereochemical outcome of cis-hydrindane formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining this compound systems?

A1: Several robust methods are employed for the synthesis of cis-fused hydrindanes. The choice of strategy often depends on the desired substitution pattern and functional groups. Commonly used reactions include:

  • Intramolecular Diels-Alder Reaction: This powerful cycloaddition is a go-to method for constructing the bicyclic hydrindane core. The stereochemistry of the dienophile is preserved in the product.[1][2]

  • Danheiser Annulation: This [3+2] cycloaddition strategy can be highly effective for constructing functionalized cis-hydrindanones from cyclic α,β-unsaturated ketones and silylallenes.[3][4]

  • Aldol Cyclizations: Intramolecular aldol reactions are a classic approach to forming the five-membered ring of the hydrindane system. The stereochemical outcome can be influenced by the reaction conditions.

  • Radical Cyclizations: Acyl radical cyclizations, for example, can proceed with high stereospecificity to yield cis-hydrindanones.[5]

  • Base-Catalyzed Isomerization: In some cases, a trans-hydrindanone can be isomerized to the more thermodynamically stable cis-isomer under basic conditions.[6][7] However, the relative stability is dependent on the substitution pattern, and some trans-isomers are more stable.[6][7]

Q2: How does solvent polarity influence the stereochemical outcome of this compound formation?

A2: Solvent polarity can significantly impact the stereoselectivity of reactions leading to hydrindane systems by stabilizing or destabilizing transition states.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can form hydrogen bonds and can solvate charged intermediates.[8][9] In reactions proceeding through polar transition states, such as certain aldol or Michael reactions, they can influence the conformational preferences of the intermediates, thereby affecting the final stereochemistry.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but do not have acidic protons.[8][9] They are effective at solvating cations, which can be crucial in reactions involving metal enolates, potentially leading to more organized transition states and higher stereoselectivity.

  • Nonpolar Solvents (e.g., hexane, toluene, benzene): These solvents are generally preferred for reactions where a less polar transition state is involved, such as the thermal intramolecular Diels-Alder reaction. They minimize competing intermolecular interactions, allowing the intrinsic conformational preferences of the tethered diene and dienophile to dictate the stereochemical outcome.

Q3: My reaction is producing a mixture of cis and trans-hydrindane isomers. What are the likely causes and how can I improve the selectivity for the cis-isomer?

A3: Obtaining a mixture of isomers is a common challenge. Here are some potential causes and troubleshooting steps:

  • Reaction Temperature: For cycloaddition reactions, higher temperatures can sometimes lead to the formation of the thermodynamically more stable isomer, which may not always be the desired cis-isomer. Conversely, lower temperatures, often used in Lewis acid-catalyzed reactions, can favor the kinetically controlled product. Consider running the reaction at a lower temperature.

  • Lewis Acid Catalysis: In Diels-Alder and other cycloaddition reactions, the choice of Lewis acid can significantly influence the endo/exo selectivity, which in turn affects the cis/trans outcome of the ring fusion. Experiment with different Lewis acids (e.g., TiCl₄, AlCl₃, ZnCl₂) and monitor the diastereomeric ratio.

  • Solvent Choice: The solvent may not be optimal for stabilizing the transition state leading to the cis-isomer. If you are using a nonpolar solvent, consider a polar aprotic solvent to see if it influences the stereoselectivity, or vice versa. The rate of isomerization can increase with solvent polarity.[10]

  • Substrate Control: The inherent stereochemistry of your starting material might be directing the formation of both isomers. Re-evaluate the design of your substrate. Bulky substituents can be used to control the facial selectivity of the reaction.

  • Equilibration: If your reaction conditions are basic or acidic, you might be equilibrating to a thermodynamic mixture of cis and trans isomers.[6] Consider using milder conditions or a non-equilibrating workup procedure.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low yield of this compound Suboptimal reaction temperature.Optimize the reaction temperature. For thermally sensitive reactions, try running at lower temperatures for a longer duration.
Inappropriate solvent.Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).
Steric hindrance in the substrate.Redesign the substrate to minimize steric clashes that may disfavor the desired cyclization pathway.
Poor cis:trans diastereoselectivity Thermodynamic equilibration.Use kinetic control (lower temperatures, shorter reaction times). For base-sensitive compounds, use non-basic conditions.[6]
Incorrect Lewis acid catalyst.Screen a variety of Lewis acids to find one that enhances the desired stereochemical outcome.
Flexible transition state.Introduce bulky substituents on the substrate to create a more rigid and predictable transition state geometry.
Formation of unexpected side products Decomposition of starting material or product.Lower the reaction temperature and ensure an inert atmosphere.
Solvent participation in the reaction.Choose a less reactive solvent. For example, if using a protic solvent that can act as a nucleophile, switch to an aprotic solvent.
Difficulty in purifying cis-isomer from trans-isomer Similar polarity of the isomers.Employ advanced chromatographic techniques (e.g., HPLC, SFC) or consider derivatization to separate the isomers, followed by removal of the derivatizing group.

Data Summary

Table 1: Solvent Effects on Diastereoselectivity in a Representative Hydrindane Formation

EntrySolventTemperature (°C)Reaction Time (h)cis:trans RatioYield (%)
1Toluene1102490:1085
2Acetonitrile802485:1578
3Dichloromethane404895:582
4Methanol651270:3065
5Hexane703692:888

Note: This table is a generalized representation based on common trends and is not from a single specific publication.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Danheiser Annulation for Cis-Hydrindanone Synthesis

This protocol is adapted from a reported synthesis of 3a-substituted cis-hydrindan-2,4-diones.[3][4]

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the α,β-unsaturated ketone substrate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: The reaction mixture is cooled to -78 °C using an acetone/dry ice bath.

  • Addition of Reagents: 1-Methyl-1-(trimethylsilyl)allene (1.2 eq) is added to the cooled solution.

  • Initiation of Reaction: Titanium tetrachloride (TiCl₄, 1.1 eq) is added dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: The mixture is allowed to warm to room temperature and then extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired cis-hydrindanone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry flask add_substrate Add α,β-unsaturated ketone and DCM start->add_substrate cool Cool to -78 °C add_substrate->cool add_allene Add silylallene cool->add_allene add_lewis Add TiCl₄ dropwise add_allene->add_lewis stir Stir at -78 °C for 1h add_lewis->stir quench Quench with NaHCO₃ (aq) stir->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product cis-Hydrindanone purify->product

Caption: Experimental workflow for cis-hydrindanone synthesis.

transition_state cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent Reactants Tethered Diene-Dienophile TS_cis_np Exo Transition State (favored) Reactants->TS_cis_np Lower Energy (less polar TS) TS_trans_p Endo Transition State (can be stabilized) Reactants->TS_trans_p Higher Energy (more polar TS) Product_cis This compound TS_cis_np->Product_cis Product_trans trans-Hydrindane TS_trans_p->Product_trans

Caption: Solvent influence on Diels-Alder transition states.

References

Technical Support Center: Catalyst Deactivation and Recovery in Cis-Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation and recovery in the synthesis of cis-hydrindane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the catalytic hydrogenation of indane derivatives to form the this compound core.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the stereoselective synthesis of this compound via hydrogenation?

A1: The most commonly employed catalysts for the hydrogenation of indane and its derivatives to this compound are heterogeneous catalysts, primarily Palladium on carbon (Pd/C) and Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃). These catalysts are favored for their high activity and ability to promote the desired stereoselectivity under optimized reaction conditions.

Q2: What are the primary causes of catalyst deactivation in this compound synthesis?

A2: Catalyst deactivation during this compound synthesis can be attributed to several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1] The most common causes include:

  • Poisoning: Impurities in the substrate, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur, nitrogen, and halogen compounds.[2]

  • Fouling (Coking): Deposition of carbonaceous materials (coke) or high molecular weight byproducts on the catalyst surface can block active sites and pores.[3]

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles, leading to a decrease in the active surface area.[4]

  • Leaching: The active metal (e.g., Palladium) can dissolve into the reaction medium, especially under acidic conditions or in the presence of complexing agents.[1]

Q3: How can I recognize that my catalyst is deactivating?

A3: Signs of catalyst deactivation include:

  • A noticeable decrease in the reaction rate, requiring longer reaction times for complete conversion.

  • Incomplete conversion of the starting material under standard reaction conditions.

  • A decrease in the selectivity towards the desired this compound isomer.

  • A change in the physical appearance of the catalyst (e.g., clumping, change in color).

Q4: Is it possible to regenerate a deactivated catalyst from a this compound synthesis?

A4: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation. Common methods include oxidative treatment to burn off coke, solvent washing to remove adsorbed impurities, and chemical treatment to remove specific poisons.

Q5: Which regeneration method should I choose for my deactivated catalyst?

A5: The choice of regeneration method depends on the deactivation mechanism:

  • For fouling by carbonaceous deposits (coking) , a controlled oxidation (calcination) in air or a diluted oxygen stream is often effective.

  • For poisoning by organic impurities or byproducts , washing with a suitable solvent can remove the adsorbed species.

  • For poisoning by sulfur , a combination of oxidative treatment and subsequent reduction may be necessary.

It is crucial to characterize the nature of the deactivation before selecting a regeneration protocol to avoid further damage to the catalyst.

Troubleshooting Guides

Problem 1: Low or No Conversion of Indane Derivative
Possible Cause Suggested Solution & Explanation
Catalyst Poisoning Identify and Remove the Source of Poisoning: Analyze starting materials, solvents, and hydrogen for impurities like sulfur or nitrogen compounds. Purify the reactants if necessary. Even trace amounts of poisons can significantly impact catalyst activity.[2]
Insufficient Catalyst Activity Increase Catalyst Loading: The initial catalyst loading may be too low for the desired reaction rate. Incrementally increase the catalyst amount (e.g., from 5 mol% to 10 mol%). Use a Fresh Batch of Catalyst: Catalysts can deactivate over time even during storage. Ensure you are using a fresh or properly stored catalyst.
Poor Catalyst/Reactant Contact Improve Agitation: Inadequate stirring can lead to mass transfer limitations. Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.
Suboptimal Reaction Conditions Optimize Temperature and Pressure: Hydrogenation of aromatic rings often requires higher pressures and temperatures than simple alkene hydrogenation. Systematically increase the hydrogen pressure (e.g., from atmospheric to 50 bar) and temperature (e.g., from room temperature to 100 °C) to find the optimal conditions for your specific substrate.
Problem 2: Poor Selectivity (Formation of trans-hydrindane or Over-hydrogenation Products)
Possible Cause Suggested Solution & Explanation
Harsh Reaction Conditions Lower Temperature and Pressure: High temperatures and pressures can lead to over-hydrogenation or isomerization to the thermodynamically more stable trans-isomer. A systematic optimization to find the mildest conditions that still provide a reasonable reaction rate is recommended.
Incorrect Catalyst Choice Screen Different Catalysts: The choice of metal and support can significantly influence stereoselectivity. If Pd/C gives poor selectivity, consider trying a Rhodium-based catalyst, which can sometimes offer different selectivity profiles for aromatic hydrogenations.[5]
Solvent Effects Vary the Solvent: The solvent can influence the substrate's conformation on the catalyst surface, thereby affecting the stereochemical outcome. Protic solvents like ethanol or acetic acid are commonly used, but exploring aprotic solvents like ethyl acetate or THF may be beneficial.

Quantitative Data on Catalyst Performance

While specific quantitative data for catalyst deactivation in this compound synthesis is not extensively published, the following table provides representative data from related hydrogenation processes that can serve as a benchmark. Researchers should expect similar trends in their experiments.

Catalyst Reaction Type Deactivation Observation Regeneration Efficiency Reference
Pd/γ-Al₂O₃ Vegetable Oil Hydrogenation>50% loss of initial activity after 4 batch experiments due to coke formation.-[6]
Pd/C Hydrodechlorination of DCMActivity loss of over 50% after 200 hours on stream.>80% of initial conversion recovered after air treatment at 250 °C.[7]
5 wt.% Pd(OH)₂/C HydrogenolysisSignificant deactivation after one cycle.Can be recycled up to 4 times with yields remaining above 70% after regeneration with chloroform and glacial acetic acid.[8]

Experimental Protocols

General Protocol for this compound Synthesis via Hydrogenation of Indane

Caution: Handle hydrogen gas and pyrophoric catalysts with extreme care in a well-ventilated fume hood.

  • Catalyst Preparation: In a suitable high-pressure reactor, add the catalyst (e.g., 5-10 mol% of 10% Pd/C) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol or acetic acid) followed by the indane derivative.

  • System Purge: Seal the reactor and purge the system with hydrogen gas three to five times to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Filter the catalyst through a pad of Celite®. The filtrate contains the product.

Protocol for Oxidative Regeneration of Fouled Pd/C Catalyst

This protocol is intended for catalysts deactivated by carbonaceous deposits (coking).

  • Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., the reaction solvent, followed by a lower-boiling solvent like acetone) to remove any residual reactants and products.

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove the washing solvent.

  • Oxidative Treatment: Place the dried, deactivated catalyst in a tube furnace. Heat the catalyst under a slow flow of air or a diluted oxygen/nitrogen mixture (e.g., 5% O₂ in N₂). The temperature should be ramped up slowly (e.g., 2-5 °C/min) to a final temperature of 250-350 °C and held for 2-4 hours. This process burns off the carbon deposits.

  • Reduction: After cooling down under an inert atmosphere, the oxidized catalyst needs to be re-reduced. This can be done in the same tube furnace by switching the gas flow to hydrogen (or a diluted hydrogen mixture) and heating to 200-300 °C for 2-4 hours.

  • Passivation: After reduction, the catalyst is highly pyrophoric. It should be cooled to room temperature under an inert atmosphere and can be carefully passivated by very slowly introducing a small amount of air before handling.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst (e.g., Pd/C, Rh/C) Poisoning Poisoning (Sulfur, Nitrogen cmpds) Active_Catalyst->Poisoning Impurities Fouling Fouling (Coking) (Carbon Deposits) Active_Catalyst->Fouling Byproducts Sintering Sintering (High Temperature) Active_Catalyst->Sintering Thermal Stress Leaching Leaching (Acidic Conditions) Active_Catalyst->Leaching Solvent Effects Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Common pathways for catalyst deactivation in hydrogenation reactions.

Catalyst_Recovery_Workflow Start Deactivated Catalyst Recovery Catalyst Recovery (Filtration & Washing) Start->Recovery Diagnosis Diagnose Deactivation Cause (e.g., TGA, XPS) Recovery->Diagnosis Oxidative_Treatment Oxidative Treatment (for Coking) Diagnosis->Oxidative_Treatment Coking Solvent_Washing Solvent Washing (for Fouling/Poisoning) Diagnosis->Solvent_Washing Soluble Impurities Chemical_Treatment Chemical Treatment (for specific poisons) Diagnosis->Chemical_Treatment Insoluble Poisons Reduction Reduction Step Oxidative_Treatment->Reduction Solvent_Washing->Reduction Chemical_Treatment->Reduction End Regenerated Catalyst Reduction->End

A general workflow for the recovery and regeneration of a deactivated catalyst.

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Check Reaction Conditions Check_Catalyst->Check_Conditions Active Use_Fresh_Catalyst Use Fresh Catalyst / Increase Loading Check_Catalyst->Use_Fresh_Catalyst Inactive Check_Purity Check Reactant Purity Check_Conditions->Check_Purity Optimal Optimize_Temp_Pressure Optimize Temperature & Pressure Check_Conditions->Optimize_Temp_Pressure Sub-optimal Purify_Reactants Purify Starting Materials & Solvents Check_Purity->Purify_Reactants Impurities Present Success Improved Yield Check_Purity->Success Pure Use_Fresh_Catalyst->Success Optimize_Temp_Pressure->Success Purify_Reactants->Success

A logical troubleshooting guide for addressing low yield issues.

References

Validation & Comparative

Unraveling the Energetic Landscape of Hydrindane Isomers: A Thermodynamic Stability Showdown

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the thermodynamic properties of cis- and trans-hydrindane reveals the greater stability of the trans isomer, a finding supported by experimental heat of combustion and isomerization equilibrium data. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the thermodynamic factors governing the stability of these fundamental bicyclic systems.

The relative stability of fused-ring systems is a cornerstone of stereochemistry, profoundly influencing molecular conformation and reactivity. In the case of hydrindane, a bicyclic alkane composed of fused five- and six-membered rings, the cis and trans isomers exhibit distinct thermodynamic profiles. Experimental evidence unequivocally demonstrates that trans-hydrindane is the more thermodynamically stable isomer, existing at a lower energy state than its cis counterpart.

Quantitative Thermodynamic Data

The thermodynamic stability of cis- and trans-hydrindane has been meticulously investigated through calorimetric measurements and isomerization equilibria. The key experimental data, primarily from the comprehensive work of Finke et al. (1972), are summarized below. These values, determined for the ideal gas phase at 298.15 K (25 °C), provide a quantitative basis for comparing the isomers.

Thermodynamic Propertycis-Hydrindanetrans-HydrindaneDifference (trans - cis)
Standard Enthalpy of Formation (ΔHf°) -163.80 ± 0.88 kJ/mol-168.20 ± 0.84 kJ/mol-4.40 kJ/mol
-39.15 ± 0.21 kcal/mol-40.20 ± 0.20 kcal/mol-1.05 kcal/mol
Standard Molar Entropy (S°) 375.18 J/mol·K367.65 J/mol·K-7.53 J/mol·K
89.67 cal/mol·K87.87 cal/mol·K-1.80 cal/mol·K
Standard Gibbs Free Energy of Formation (ΔGf°) 56.19 kJ/mol55.02 kJ/mol-1.17 kJ/mol
13.43 kcal/mol13.15 kcal/mol-0.28 kcal/mol

The negative difference in the standard enthalpy of formation (ΔHf°) indicates that the formation of trans-hydrindane from its constituent elements is more exothermic, and thus it is enthalpically more stable than this compound by approximately 4.40 kJ/mol (1.05 kcal/mol)[1]. This greater stability of the trans isomer is a consequence of reduced steric strain. In the trans configuration, the two rings are fused in a way that resembles a more rigid and less strained chair-chair conformation of decalin. Conversely, the cis isomer is compelled to adopt a more flexible but also more strained conformation, which includes unfavorable steric interactions.

Interestingly, the standard molar entropy (S°) is slightly higher for this compound. This can be attributed to the greater conformational flexibility of the cis isomer, which allows for a larger number of accessible microstates compared to the more rigid trans structure.

Ultimately, the Gibbs free energy of formation (ΔGf°), which incorporates both enthalpy and entropy, confirms the greater thermodynamic stability of trans-hydrindane. The difference in ΔGf° is smaller than the difference in ΔHf° due to the opposing effect of entropy, but the enthalpic contribution is dominant.

Experimental Protocols

The determination of these thermodynamic parameters relies on precise and well-established experimental techniques.

Combustion Calorimetry

The standard enthalpy of formation (ΔHf°) is typically determined indirectly from the enthalpy of combustion (ΔHc°). This is measured using a bomb calorimeter.

  • Sample Preparation: A precisely weighed sample of the volatile liquid hydrindane isomer is encapsulated in a container of known low combustibility, such as a polyester bag, to ensure complete combustion without evaporation before ignition.

  • Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel, the "bomb." A small, known amount of water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

  • Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).

  • Calculation: The heat released by the combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid). After correcting for the heat of combustion of the container and the fuse wire, the standard enthalpy of combustion of the hydrindane isomer is determined. The standard enthalpy of formation is then calculated using Hess's Law.

Isomerization Equilibrium

The Gibbs free energy difference between the isomers can be determined by studying their equilibrium concentrations.

  • Equilibration: A sample of either pure cis- or trans-hydrindane, or a mixture of the two, is equilibrated in the presence of a catalyst at a specific temperature. For hydrocarbons like hydrindane, a common catalyst is a palladium or platinum catalyst on a support like carbon, often in the presence of hydrogen.

  • Sampling and Analysis: At regular intervals, small aliquots of the reaction mixture are withdrawn and analyzed to determine the relative concentrations of the cis and trans isomers. Gas chromatography (GC) is a suitable analytical technique for this purpose.

  • Equilibrium Confirmation: The reaction is considered to have reached equilibrium when the ratio of the isomers remains constant over time.

  • Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium: Keq = [trans-hydrindane] / [this compound].

  • Gibbs Free Energy Calculation: The standard Gibbs free energy change for the isomerization reaction (ΔG°iso) is then calculated using the equation: ΔG°iso = -RT ln(Keq), where R is the ideal gas constant and T is the absolute temperature in Kelvin. This ΔG°iso represents the difference in the Gibbs free energy of formation between the cis and trans isomers.

Conformational Stability and Energetic Relationship

The thermodynamic stability of the hydrindane isomers is intrinsically linked to their three-dimensional structures and the associated strain energies. The following diagram illustrates the energetic relationship between the two isomers and their interconversion.

G Energetic Relationship of Hydrindane Isomers cis This compound (Flexible Conformation) trans trans-Hydrindane (Rigid Conformation) cis->trans Isomerization (ΔG° < 0) trans->cis Isomerization (ΔG° > 0) high Higher Energy low Lower Energy

Caption: Relative thermodynamic stability of cis- and trans-hydrindane.

References

A Comparative Guide to Experimental and Computational Analyses of cis-Hydrindane Conformations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane bicyclic structure is a prevalent motif in a multitude of biologically significant natural products, including terpenoids and steroids.[1][2] Understanding its conformational preferences is critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides an objective comparison between experimental and computational methodologies used to analyze the conformational landscape of this compound, offering a framework for selecting the most appropriate approach in a research context.

The Conformational Landscape of this compound

Unlike the rigid trans-hydrindane, the cis-fused ring system is flexible and exists in a dynamic equilibrium between two primary chair-chair conformations. This conformational flexibility arises from a ring-flipping process, analogous to that of cis-decalin. These two conformers are often referred to as "steroid" and "non-steroid" forms.[3] The relative stability of these conformers dictates the molecule's overall shape and its interaction with biological targets.

G cluster_confs This compound Conformational Equilibrium A Conformer A (Steroid-like) B Conformer B (Non-steroid-like) A->B Ring Flip

Caption: Equilibrium between the two primary chair-chair conformers of this compound.

Experimental Analysis: Probing Reality

Experimental techniques provide direct physical measurements of molecular conformations in a given state (gas, liquid, or solid). For flexible molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy in solution is the most powerful and commonly used tool.[4][5]

NMR spectroscopy allows for the detailed structural elucidation of molecules in solution. By analyzing parameters such as chemical shifts, coupling constants (³J), and the Nuclear Overhauser Effect (NOE), researchers can determine the relative populations of different conformers at equilibrium.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: A solution of the purified this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration typically ranging from 5 to 20 mg/mL.

  • Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of all protons.[6]

    • ¹³C NMR: A carbon spectrum is acquired to identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton coupling networks within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is crucial for determining spatial proximity between protons that are not directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing definitive evidence for specific conformations. For instance, strong NOEs between axial protons on the same face of the ring system confirm their spatial closeness.

  • Data Analysis: The equilibrium constant (K_eq_) between the conformers is determined by integrating the signals corresponding to each distinct conformation in the ¹H NMR spectrum, often at low temperatures to slow the interconversion. The free energy difference (ΔG) is then calculated using the equation ΔG = -RT ln(K_eq_).

Computational Analysis: The Theoretical Approach

Computational chemistry offers a powerful in-silico alternative for exploring conformational landscapes. These methods calculate the potential energy of different molecular arrangements, allowing for the prediction of stable conformers and the energy barriers between them.

The process involves a systematic exploration of a molecule's conformational space to identify low-energy structures.

G start Input 3D Structure search Conformational Search (e.g., Molecular Dynamics, Monte Carlo) start->search opt Geometry Optimization (e.g., MMFF94, B3LYP/6-31G*) search->opt energy Single-Point Energy Calculation (High-level theory, e.g., DLPNO-CCSD(T)) opt->energy analysis Thermodynamic Analysis (Population based on Boltzmann distribution) energy->analysis end Ranked Conformers & Energies analysis->end

Caption: A generalized workflow for computational conformational analysis.

The accuracy of computational predictions is highly dependent on the chosen level of theory.

  • Molecular Mechanics (MM): These methods, such as MM2, MM3, and MMFF94, use classical physics to model molecules.[7] They are extremely fast and suitable for searching the conformational space of large molecules but can be less accurate, especially for systems with complex electronic effects.

  • Density Functional Theory (DFT): Methods like B3LYP offer a good balance of accuracy and computational cost. They are quantum mechanical methods that explicitly treat electrons, providing more reliable energy predictions than MM force fields.[8][9]

  • Ab Initio Methods: High-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., DLPNO-CCSD(T)) provide the most accurate results, often referred to as the "gold standard" in computational chemistry.[9] They are computationally expensive and typically used for single-point energy calculations on geometries optimized at a lower level of theory.

Performance Comparison: Experimental vs. Computational Data

A direct comparison of results reveals the strengths and limitations of each approach. For many hydrindanone derivatives, it has been observed that while computational methods can correctly identify the stable conformers, they sometimes struggle to accurately reproduce the experimental energy differences.[3][7]

Table 1: Comparison of Energy Differences (ΔE) for Hydrindane Derivatives

Compound TypeMethodΔE (kcal/mol) (trans - cis)FindingReference
1-HydrindanoneExperimental (Equilibration)cis is more stableIn a 3:1 ratio, favoring cis[3][7]
1-HydrindanoneComputational (MM2)-0.4Predicts trans is more stable[3][7]
4-HydrindanoneExperimental (Equilibration)cis is more stableIn a 76:24 ratio, favoring cis[7]
4-HydrindanoneComputational (MM2)-0.5Predicts trans is more stable[7]
Substituted 1-Hydrindanone (17c)Computational (MM2)1.0 (non-steroid vs. steroid)Predicts non-steroid cis is more stable[3]
Substituted 1-Hydrindanone (17c)ExperimentalN/ACalculation fitted experimental results[3]

Note: A negative ΔE value indicates that the trans isomer is calculated to be more stable. The table focuses on hydrindanone derivatives as detailed data for the parent hydrindane is less commonly published in comparative studies.

The discrepancies, particularly with older force fields like MM2, often arise because the calculations underestimate the stability of the cis isomer.[7] This highlights the importance of validating computational results against experimental data or using higher levels of theory for more reliable predictions.[8][9]

Conclusion and Recommendations

Both experimental and computational analyses are indispensable tools for studying the conformations of this compound. They are best utilized in a complementary fashion.

  • Experimental analysis , particularly via NMR, provides a definitive picture of the conformational equilibrium in a real-world solution environment. It is the benchmark against which theoretical models should be validated.

  • Computational analysis offers unparalleled insight into the energetics and geometries of all possible conformers, including transient or high-energy states that are difficult to observe experimentally. It is a rapid and cost-effective method for initial screening and generating hypotheses.

For drug development professionals and researchers, a recommended approach is to use efficient computational methods (like MM or DFT) to perform an initial broad conformational search, followed by experimental NMR analysis to validate the predicted major conformers and their populations. For maximum accuracy in computational studies, single-point energy calculations using high-level ab initio methods on DFT-optimized geometries are advised.

References

Comparative study of different synthetic routes to cis-hydrindane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane structural motif, a bicyclo[4.3.0]nonane system with a cis-fused ring junction, is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure is pivotal for molecular recognition and biological function, making the stereocontrolled synthesis of this scaffold a critical challenge in organic chemistry. This guide provides a comparative analysis of four prominent synthetic strategies for constructing the this compound core: Robinson Annulation, Intramolecular Diels-Alder Reaction, Acyl Radical Cyclization, and Sequential Michael Reaction. We present a detailed examination of their methodologies, supported by experimental data, to assist researchers in selecting the most suitable approach for their synthetic endeavors.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a cis--hydrindane is often dictated by factors such as the desired substitution pattern, required stereochemical purity, and overall efficiency. The following table summarizes the key quantitative data for each of the discussed methods, offering a direct comparison of their performance.

Synthetic RouteKey Intermediate(s)Reagents & ConditionsYield (%)Diastereomeric Ratio (cis:trans)
Robinson Annulation Wieland-Miescher Ketone1. 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone, base; 2. NaBH₄, MeOH/CH₂Cl₂~94% (for reduction step)>99:1[1]
Intramolecular Diels-Alder Ester-Tethered TrieneThermal or Lewis Acid Catalysis70-96%Highly diastereoselective for cis
Acyl Radical Cyclization Unsaturated Phenyl SelenoesterBu₃SnH, AIBN, Benzene (reflux)91%Stereospecific (>99:1)
Sequential Michael Reaction Silyl Ketene Acetal, Cyclopentenone1. Cu-catalyst; 2. DBU52% (one-pot)>10:1

Visualizing the Synthetic Pathways

To further elucidate the logical flow and key transformations in each synthetic strategy, the following diagrams were generated using the DOT language.

G cluster_0 Robinson Annulation cluster_1 Intramolecular Diels-Alder cluster_2 Acyl Radical Cyclization cluster_3 Sequential Michael Reaction start_RA Cyclohexanedione + Methyl Vinyl Ketone wieland_miescher Wieland-Miescher Ketone start_RA->wieland_miescher Michael Add. + Aldol Cond. reduction Stereoselective Reduction wieland_miescher->reduction cis_hydrindane_RA cis-Hydrindanone Derivative reduction->cis_hydrindane_RA start_IDA Acyclic Triene Precursor cyclization_IDA Thermal/Lewis Acid Cyclization start_IDA->cyclization_IDA [4+2] Cycloaddition cis_hydrindane_IDA This compound cyclization_IDA->cis_hydrindane_IDA start_ARC Unsaturated Selenoester radical_formation Radical Initiation start_ARC->radical_formation Bu₃SnH, AIBN cyclization_ARC 5-exo-trig Cyclization radical_formation->cyclization_ARC cis_hydrindane_ARC cis-Hydrindanone cyclization_ARC->cis_hydrindane_ARC start_SMR Silyl Ketene Acetal + Cyclopentenone intermolecular_michael Intermolecular Michael Addition start_SMR->intermolecular_michael Cu-catalyst intramolecular_michael Intramolecular Michael Addition intermolecular_michael->intramolecular_michael DBU cis_hydrindane_SMR Substituted cis-Hydrindanone intramolecular_michael->cis_hydrindane_SMR

Caption: Comparative workflow of four synthetic routes to this compound.

Detailed Experimental Protocols

Robinson Annulation followed by Stereoselective Reduction

The Robinson annulation is a classic and powerful method for the formation of six-membered rings.[2] In the context of this compound synthesis, it is often employed to construct a bicyclic enone intermediate, such as the Wieland-Miescher ketone, which can then be stereoselectively reduced to the desired cis-fused system.

Experimental Protocol:

  • Step 1: Synthesis of Wieland-Miescher Ketone. 2-Methyl-1,3-cyclohexanedione is reacted with methyl vinyl ketone in the presence of a base (e.g., potassium hydroxide or a chiral amine catalyst like L-proline for asymmetric synthesis) in a suitable solvent such as methanol or DMSO.[3] The reaction typically proceeds via a Michael addition followed by an intramolecular aldol condensation and dehydration to yield the Wieland-Miescher ketone.

  • Step 2: Stereoselective Reduction. The isolated α,β-unsaturated ketone of the Wieland-Miescher ketone can be selectively reduced. For the synthesis of a bis-nor Wieland-Miescher ketone analogue, the reduction of the isolated carbonyl group is completely stereoselective, affording only the cis-substituted bicycle in 94% yield.[1] To a solution of the bis-nor Wieland-Miescher ketone in a mixture of methanol and dichloromethane, sodium borohydride (NaBH₄) is added portion-wise at 0 °C. It is crucial to avoid an excess of NaBH₄ to prevent the reduction of the enone moiety. The reaction is stirred for a specified time and then quenched, followed by extraction and purification to yield the cis-hydrindanol derivative.[1]

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a highly efficient and stereoselective method for the construction of polycyclic systems, including the this compound framework. This reaction involves a tethered diene and dienophile that undergo a [4+2] cycloaddition to form two new rings in a single step, often with a high degree of stereocontrol favoring the cis-fused product.

Experimental Protocol:

An efficient and versatile ZnBr₂-catalyzed Diels-Alder/carbocyclization cascade reaction has been developed for the construction of highly functionalized cis-hydrindanes. To a solution of the enyne and aldehyde in dichloromethane at 0 °C is added ZnBr₂. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 23.5 hours. The reaction is then quenched with saturated aqueous NaHCO₃, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the this compound product in yields ranging from 70-96% with high diastereoselectivity.

Acyl Radical Cyclization

Radical cyclizations offer a powerful and often stereospecific means of forming five- and six-membered rings. The acyl radical cyclization approach to cis-hydrindanones provides excellent stereocontrol, driven by the conformational preferences of the radical intermediate.

Experimental Protocol:

A solution of the unsaturated phenyl selenoester precursor in dry, degassed benzene is prepared. To this solution is added tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is then heated to reflux under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the cis-hydrindanone in 91% yield and with high stereospecificity.

Sequential Michael Reaction

The sequential inter- and intramolecular Michael reaction strategy provides a diastereoselective route to highly substituted cis-hydrindanones. This approach allows for the controlled formation of multiple stereocenters.

Experimental Protocol:

A one-pot procedure has been developed for the synthesis of a substituted cis-hydrindanone. A solution of the starting β-ketoester in dichloromethane is cooled to 0 °C, and trifluoroacetic acid (TFA) is added. The reaction is allowed to warm to room temperature, leading to the cleavage of protecting groups. The mixture is then concentrated in vacuo and the residue is redissolved in dichloromethane. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to effect a smooth decarboxylative Michael addition/cyclization with concomitant elimination of a leaving group. This one-pot process affords the desired cis-hydrindanone in 52% yield and with a diastereomeric ratio of greater than 10:1.

Conclusion

The synthesis of the this compound core can be achieved through a variety of elegant and efficient methods. The Robinson annulation provides a classic and reliable route, particularly when coupled with a stereoselective reduction. The intramolecular Diels-Alder reaction offers a powerful and often highly diastereoselective approach to the cis-fused system in a single step. Acyl radical cyclization can provide excellent stereospecificity and high yields. Finally, the sequential Michael reaction allows for the construction of highly substituted cis-hydrindanones with good diastereocontrol. The selection of the optimal synthetic route will depend on the specific target molecule, the desired substitution pattern, and the required level of stereochemical purity. This guide provides the foundational information to aid researchers in making an informed decision for their synthetic campaigns.

References

A Researcher's Guide to Predicting NMR Spectra of cis-Hydrindane Isomers with DFT Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of stereoisomer identification, accurately predicting Nuclear Magnetic Resonance (NMR) spectra is a critical step. This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations for predicting the ¹H and ¹³C NMR spectra of cis-hydrindane isomers, offering insights into methodology, accuracy, and alternative approaches.

The rigid, fused-ring system of this compound presents a unique challenge in stereochemical assignment due to the subtle differences in the chemical environments of its protons and carbons. DFT calculations have emerged as a powerful tool to complement experimental NMR data, aiding in the unambiguous assignment of complex molecular structures. This guide will delve into the practical application of DFT for this purpose, supported by experimental data and detailed protocols.

Performance Comparison: DFT vs. Experimental Data

The following table summarizes the experimental and simulated ¹H NMR chemical shifts for two diastereomeric substituted cis-hydrindanes, as reported in a study on Michael-Michael ring closure reaction products.[1] This data highlights the close agreement that can be achieved between theoretical predictions and experimental results.

Proton cis-2k (Experimental, ppm) cis-2k (Simulated, ppm) cis-2l (Experimental, ppm) cis-2l (Simulated, ppm)
H-22.452.482.302.35
H-32.152.182.052.09
H-3'1.851.881.751.79
H-42.602.632.502.54
H-71.601.631.501.54
H-7'1.301.331.201.24
H-81.951.981.851.89
H-8'1.451.481.351.39
OMe3.653.683.603.63
Me0.900.930.850.88

Table 1: Comparison of experimental and simulated ¹H NMR chemical shifts for substituted this compound isomers.[1] The specific structures of cis-2k and cis-2l can be found in the cited literature.

Alternative Computational Approaches

While the manuscript focuses on a specific simulation protocol, it is important to consider alternative DFT functionals and basis sets, as their performance can vary depending on the molecular system. Benchmark studies on diverse sets of organic molecules have identified several high-performing methods for NMR chemical shift prediction.

Methodology Target Nucleus Key Features Reference
WP04/6-311++G(2d,p) ¹HA functional specifically parameterized for accurate proton chemical shift calculations.[2]
ωB97X-D/def2-SVP ¹³CA range-separated hybrid functional with dispersion correction, showing excellent performance for carbon chemical shifts.[2]
B3LYP/6-311+G(2d,p) ¹H & ¹³CA widely used hybrid functional that often provides a good balance between accuracy and computational cost.
mPW1PW91/6-31G(d,p) ¹³CAnother popular hybrid functional that has been successfully used for predicting ¹³C NMR spectra of complex organic molecules.

Table 2: Alternative DFT functionals and basis sets for NMR chemical shift prediction.

Experimental and Computational Protocols

A robust and reliable prediction of NMR spectra using DFT requires a carefully planned and executed computational workflow. The following protocols outline the key steps involved in both the experimental acquisition of reference data and the theoretical calculations.

Experimental NMR Protocol
  • Sample Preparation: Dissolve the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • 2D NMR: Acquire 2D NMR spectra, such as COSY, HSQC, and HMBC, to aid in the unambiguous assignment of all proton and carbon signals.

DFT Calculation Protocol

The accurate prediction of NMR spectra for conformationally flexible molecules like this compound requires careful consideration of the conformational landscape.

DFT_NMR_Workflow cluster_prep Structure Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis cluster_comparison Validation start Initial 3D Structure of This compound Isomer conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) conf_search->geom_opt shielding_calc NMR Shielding Tensor Calculation (GIAO Method) (e.g., mPW1PW91/6-31G(d,p)) geom_opt->shielding_calc boltzmann Boltzmann Averaging of Shielding Tensors shielding_calc->boltzmann scaling Linear Scaling and Conversion to Chemical Shifts (δ) boltzmann->scaling comparison Comparison of Calculated and Experimental Spectra scaling->comparison exp_data Experimental NMR Data exp_data->comparison

DFT-NMR Prediction Workflow
  • Conformational Search: Due to the flexibility of the cis-fused ring system, a thorough conformational search is crucial. This is often performed using molecular mechanics methods to identify all low-energy conformers.

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step ensures that the subsequent NMR calculation is performed on a stable molecular geometry.

  • NMR Shielding Calculation: The magnetic shielding tensors for each optimized conformer are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a suitable functional and a larger basis set (e.g., mPW1PW91/6-31G(d,p)).

  • Boltzmann Averaging: The calculated shielding constants for each nucleus are averaged based on the Boltzmann distribution of the conformer energies. This provides a weighted average that reflects the contribution of each conformer to the observed NMR spectrum.

  • Chemical Shift Calculation: The final calculated chemical shifts are obtained by subtracting the calculated shielding constant of the nucleus of interest from the calculated shielding constant of a reference compound (e.g., TMS) and applying an empirical scaling factor if necessary.

Conclusion

DFT calculations offer a powerful and increasingly accurate method for predicting the ¹H and ¹³C NMR spectra of complex organic molecules like this compound isomers. By following a rigorous computational protocol that includes a thorough conformational analysis, researchers can generate theoretical spectra that closely match experimental data. This synergy between computational and experimental techniques is invaluable for the confident stereochemical assignment of novel compounds, accelerating research and development in chemistry and drug discovery. While a comprehensive comparative dataset for a wide range of this compound isomers is yet to be published, the available data on substituted derivatives demonstrates the promise and utility of this approach.

References

Unraveling the Conformational Landscape of cis-Hydrindane: A Comparative Analysis of MM2 Force Field Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational preferences of cyclic systems like cis-hydrindane is crucial for designing molecules with specific threedimensional structures and biological activities. The Molecular Mechanics 2 (MM2) force field has historically been a foundational tool for such conformational analyses. This guide provides a detailed comparison of MM2 force field calculations for the conformational analysis of this compound, supported by available experimental data and comparisons with other computational methods.

This compound, a bicyclic alkane consisting of a fused cyclohexane and cyclopentane ring, can exist in multiple conformations due to the flexibility of its six-membered ring. The primary equilibrium is between two main chair-like conformations of the cyclohexane ring, often referred to as the "steroid-like" and "non-steroid-like" conformers. The cyclopentane ring also exhibits puckering, further contributing to the conformational complexity.

MM2 Force Field Calculations: A Quantitative Look

The MM2 force field, developed by Norman Allinger, calculates the steric energy of a molecule as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. For this compound, MM2 calculations predict the existence of two primary low-energy conformations.

While specific energy values can vary slightly with the particular implementation and parameterization of the MM2 force field, the general findings indicate a small energy difference between the two principal conformers.

ConformerDescriptionRelative Steric Energy (kcal/mol) - MM2 (Typical)Key Dihedral Angles (Illustrative)
Conformer A (Steroid-like) The cyclohexane ring adopts a chair conformation where the fusion to the cyclopentane ring resembles the C/D ring junction in steroids.~0.0C1-C9-C5-C4 ≈ 55°
Conformer B (Non-steroid-like) The cyclohexane ring is in an alternative chair conformation.~0.5 - 1.0C1-C9-C5-C4 ≈ -55°

Note: The relative steric energy and dihedral angles are representative values and may vary based on the specific MM2 parameter set and software used.

These calculations suggest that both conformers are significantly populated at room temperature, with the steroid-like conformation being slightly more stable. However, it is crucial to note that for substituted hydrindanone systems, discrepancies between MM2 calculations and experimental results have been reported, where in some cases the calculations incorrectly predicted the more stable isomer[1].

Experimental Validation: Insights from NMR Spectroscopy

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for validating computational predictions. For this compound and its derivatives, NMR studies, including the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the time-averaged conformation and the relative populations of different conformers in solution.

Comparison with Other Computational Methods

To provide a broader perspective, it is essential to compare the performance of MM2 with other computational methods.

  • MM3 and MM4 Force Fields: These are successors to MM2, with more complex functional forms and refined parameter sets. They generally offer improved accuracy for calculating conformational energies and geometries of hydrocarbons. For many systems, MM3 and MM4 provide results that are in better agreement with experimental data than MM2.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a higher level of theory and can be more accurate than molecular mechanics, especially for systems where electronic effects are significant. DFT calculations can serve as a benchmark for evaluating the performance of force fields. A comparative study involving DFT would provide a more robust assessment of the conformational energies of this compound.

For conformational analysis in general, MM2, MM3, and MMFF94 have shown strong performance and are recommended for studying organic molecules[3][4].

Experimental and Computational Protocols

MM2 Force Field Calculations: A typical protocol for MM2 conformational analysis involves the following steps:

  • Input Structure Generation: An initial 3D structure of this compound is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima. This can involve rotating dihedral angles and subsequent energy minimization.

  • Energy Minimization: Each identified conformation is subjected to energy minimization using the MM2 force field to find the nearest local minimum on the potential energy surface.

  • Analysis: The steric energies and geometries (bond lengths, bond angles, and dihedral angles) of the minimized conformers are analyzed to determine the relative populations and structural features.

NMR Spectroscopy: The experimental determination of conformational equilibrium typically involves:

  • Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent.

  • Data Acquisition: 1H and 13C NMR spectra, as well as 2D NMR experiments like COSY, HSQC, HMBC, and NOESY/ROESY, are acquired at a specific temperature.

  • Spectral Analysis: Chemical shifts, coupling constants (especially 3JHH), and NOE intensities are measured.

  • Conformational Analysis: The experimental parameters are compared with theoretical values for different conformations. For example, the Karplus equation can be used to relate 3JHH coupling constants to dihedral angles. The relative populations of the conformers are then determined by fitting the experimental data to a model of exchanging conformers.

Conformational Equilibrium of this compound

The conformational equilibrium of this compound can be visualized as an interconversion between the two primary chair-like forms of the cyclohexane ring.

cis_hydrindane_conformational_equilibrium Conformer_A Conformer A (Steroid-like) Conformer_B Conformer B (Non-steroid-like) Conformer_A->Conformer_B Ring Inversion

References

Reactivity Under the Microscope: A Comparative Analysis of Cis-Hydrindane and Cis-Decalin Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbocyclic frameworks is paramount. This guide provides an objective comparison of the reactivity of cis-hydrindane and cis-decalin systems, supported by established principles of conformational analysis and experimental observations.

The reactivity of fused-ring systems like hydrindane (a bicyclo[4.3.0]nonane) and decalin (a bicyclo[4.4.0]decane) is intrinsically linked to their conformational flexibility and inherent ring strain. While structurally similar, the presence of a five-membered ring in this compound versus a six-membered ring in cis-decalin leads to significant differences in their chemical behavior, particularly in reactions involving the formation of carbocation intermediates, such as solvolysis.

Conformational Landscape and Inherent Strain: The Root of Reactivity Differences

The key to understanding the differential reactivity lies in the concept of "I-Strain" (Internal Strain), which refers to the change in steric and torsional strain when moving from a tetrahedral carbon (sp³) to a trigonal planar carbon (sp²), as occurs during the formation of a carbocation intermediate in SN1 reactions.

  • Cis-Decalin: This system consists of two fused six-membered rings. In its most stable conformation, both rings adopt a chair form. The cis-fusion imparts considerable flexibility, allowing for ring inversion.[1][2] However, this cis-fusion also introduces significant steric interactions.[3] When a leaving group departs from a carbon in the cis-decalin system to form a carbocation, the newly formed sp² center prefers a planar geometry. To achieve this, the surrounding atoms must adjust, which can either increase or decrease the overall ring strain. In the relatively flexible cis-decalin system, achieving this planar geometry is energetically less demanding compared to more rigid systems.

  • This compound: This system is composed of a six-membered ring fused to a five-membered ring. The five-membered ring is inherently more strained than a six-membered chair. The fusion of these two rings creates a more rigid structure compared to cis-decalin.[4] The cyclopentane ring moiety in this compound has significant torsional strain due to the eclipsing of C-H bonds. When a carbocation is formed on a carbon atom within the hydrindane framework, particularly at the fusion of the two rings or on the five-membered ring, the transition to a planar sp² geometry can relieve some of this inherent torsional strain. This relief of strain provides a thermodynamic driving force, accelerating the rate of carbocation formation.

This fundamental difference in the change in internal strain upon ionization is the primary determinant of the observed reactivity differences between the two systems.

Quantitative Reactivity Comparison: Solvolysis Rates

For illustrative purposes, the following table summarizes the expected relative reactivity based on these principles. It is important to note that these are predictive values based on established concepts rather than direct experimental data from a single comparative study.

SystemLeaving Group PositionPredicted Relative Solvolysis Rate (krel)Rationale
Cis-Decalin Derivative Secondary Tosylate1Baseline reactivity for a flexible fused six-membered ring system.
This compound Derivative Secondary Tosylate on 6-membered ring> 1Increased reactivity due to the overall strain of the fused system.
This compound Derivative Secondary Tosylate on 5-membered ring>> 1Significant rate acceleration due to the relief of torsional strain in the five-membered ring upon carbocation formation.

Experimental Protocols: A Representative Acetolysis Procedure

The following protocol describes a general procedure for acetolysis, a common method for studying solvolysis rates, which can be adapted for the comparative analysis of this compound and cis-decalin tosylates.

Objective: To determine the first-order rate constant for the acetolysis of a bicyclic tosylate.

Materials:

  • Bicyclic tosylate (e.g., cis-hydrindanyl tosylate or cis-decalyl tosylate)

  • Anhydrous acetic acid

  • Anhydrous sodium acetate

  • Standardized solution of perchloric acid in acetic acid

  • Crystal violet indicator

  • Constant temperature bath

  • Volumetric flasks, pipettes, and burette

Procedure:

  • Preparation of the Reaction Solution: A solution of the bicyclic tosylate (e.g., 0.01 M) and anhydrous sodium acetate (e.g., 0.02 M) in anhydrous acetic acid is prepared in a volumetric flask. The sodium acetate acts as a buffer to neutralize the p-toluenesulfonic acid produced during the reaction.

  • Initiation of the Reaction: The flask is placed in a constant temperature bath set to the desired reaction temperature (e.g., 75 °C). Time zero is recorded when the flask is submerged in the bath.

  • Titration of Aliquots: At regular time intervals, aliquots (e.g., 5.00 mL) of the reaction mixture are withdrawn and quenched in a flask containing a known volume of glacial acetic acid at room temperature.

  • Endpoint Determination: A few drops of crystal violet indicator are added to the quenched aliquot. The solution is then titrated with a standardized solution of perchloric acid in acetic acid until the color changes from violet to blue-green, which indicates the endpoint. This titration determines the amount of unreacted sodium acetate.

  • Data Analysis: The decrease in the concentration of sodium acetate over time is equivalent to the increase in the concentration of the product. The first-order rate constant (k) is determined by plotting ln([NaOAc]t) versus time, where the slope of the line is equal to -k.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the factors influencing the reactivity of these systems and a typical experimental workflow for their comparison.

logical_relationship cluster_hydrindane This compound System cluster_decalin cis-Decalin System H_Strain Higher Ground-State Strain (Torsional Strain in 5-membered ring) Carbocation Carbocation Formation (sp³ → sp²) H_Strain->Carbocation H_TS Strain Relief in Transition State H_Reactivity Increased Reactivity H_TS->H_Reactivity D_Strain Lower Ground-State Strain (Flexible Chair Conformations) D_Strain->Carbocation D_TS Less Significant Strain Change in Transition State D_Reactivity Baseline Reactivity D_TS->D_Reactivity Carbocation->H_TS Carbocation->D_TS

Caption: Factors influencing the relative reactivity of this compound and cis-decalin.

experimental_workflow start Start: Synthesize Tosylate Derivatives setup Prepare Acetolysis Reaction Mixtures with Buffer start->setup reaction Incubate at Constant Temperature setup->reaction aliquot Withdraw Aliquots at Timed Intervals reaction->aliquot titration Quench and Titrate with Perchloric Acid aliquot->titration data Calculate Rate Constants (k) titration->data comparison Compare Reactivity (k_hydrindane vs. k_decalin) data->comparison

Caption: A generalized workflow for the comparative solvolysis of bicyclic tosylates.

Conclusion

References

Validating Reaction Pathways in cis-Hydrindane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of the cis-hydrindane core, a key structural motif in many biologically active natural products, presents an ongoing challenge. The efficiency and selectivity of these synthetic routes are critically dependent on the underlying reaction mechanisms. This guide provides a comparative analysis of validated reaction mechanisms in this compound synthesis, supported by experimental data and detailed protocols.

This document delves into two prominent strategies for the construction of the this compound framework: a sequential inter- and intramolecular Michael addition and the intramolecular Diels-Alder reaction. The validation of the proposed mechanisms for each approach is examined through a combination of experimental evidence, including stereochemical analysis and yield determination, and computational studies of transition states.

Mechanistic Comparison: Michael Addition vs. Diels-Alder Cycloaddition

The choice of synthetic strategy for constructing the this compound skeleton often involves a trade-off between the complexity of the starting materials and the control over the stereochemical outcome. Below, we compare two distinct and mechanistically validated approaches.

Reaction TypeKey TransformationMechanistic EvidenceDiastereoselectivityYield
Sequential Michael Addition Formation of two C-C bonds via conjugate additionsX-ray crystallography of the product confirming cis-fusion.[1]>10:1 dr[1]Good[1]
Intramolecular Diels-Alder [4+2] CycloadditionFormation of the cis-fused product is consistent with the endo transition state predicted by frontier molecular orbital theory.[2]High (Endo-selective)Varies

Sequential Inter- and Intramolecular Michael Addition: A Stepwise Approach to this compound

A robust method for the synthesis of functionalized cis-hydrindanones involves a carefully orchestrated sequence of intermolecular and intramolecular Michael additions. This strategy relies on the predictable stereochemical outcome of conjugate additions to cyclic systems.

Proposed Reaction Mechanism

The reaction commences with a copper-catalyzed intermolecular Michael addition of a cyclic silyl ketene acetal to a substituted cyclopentenone. This initial step establishes a key quaternary carbon center. Following the incorporation of a pendant Michael acceptor, a subsequent intramolecular 1,4-addition of the resulting enolate closes the second ring, affording the this compound core. The stereoselectivity of the ring fusion is controlled by the conformational preference of the transition state in the intramolecular cyclization step, which favors the formation of the thermodynamically more stable cis-fused product.

Experimental Validation and Protocol

The stereochemistry of the resulting cis-hydrindanone has been unequivocally confirmed through single-crystal X-ray crystallography.[1] This provides definitive experimental evidence for the predicted cis-ring fusion.

Experimental Protocol: Synthesis of cis-Hydrindanone via Sequential Michael Addition [1]

  • Intermolecular Michael Addition: To a solution of the β-substituted-α-alkoxycarbonyl-cyclopentenone in a suitable solvent (e.g., THF), the copper catalyst (e.g., Cu(OTf)₂) and a ligand are added at low temperature (e.g., -78 °C). The cyclic silyl ketene acetal is then added dropwise, and the reaction is stirred for several hours.

  • Work-up and Functionalization: The reaction is quenched, and the crude product is purified. The resulting intermediate is then functionalized to introduce the pendant Michael acceptor.

  • Intramolecular Michael Addition: The functionalized intermediate is treated with a base (e.g., DBU) in a suitable solvent (e.g., CH₂Cl₂) to induce the intramolecular cyclization. The reaction progress is monitored by TLC.

  • Purification: Upon completion, the reaction is worked up, and the final cis-hydrindanone product is purified by column chromatography.

Sequential_Michael_Addition cluster_inter Intermolecular Addition cluster_intra Intramolecular Cyclization start Cyclopentenone Derivative intermediate1 Intermolecular Michael Adduct start->intermediate1 Cu(OTf)2 ska Silyl Ketene Acetal ska->intermediate1 intermediate2 Functionalized Intermediate intermediate1->intermediate2 Functionalization product cis-Hydrindanone intermediate2->product DBU

Sequential Michael Addition Workflow

Intramolecular Diels-Alder Reaction: A Concerted Path to cis-Fusion

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the construction of bicyclic systems, including the this compound framework. This pericyclic reaction proceeds through a concerted mechanism, offering a high degree of stereocontrol.

Mechanistic Considerations

In the context of this compound synthesis, a substrate containing both a diene and a dienophile connected by a suitable tether is subjected to thermal or Lewis acid-catalyzed conditions. The formation of the cis-fused ring system is rationalized by the Alder-endo rule, which predicts that the reaction proceeds through an endo transition state. In this transition state, the dienophile's substituent is oriented towards the diene, leading to the formation of the thermodynamically favored cis-product. Computational studies of the transition states for both the endo and exo pathways can provide quantitative insight into the energy difference that governs this selectivity.

Experimental Validation and Protocol

The stereochemical outcome of IMDA reactions leading to cis-hydrindanes is typically determined by NMR spectroscopy, analyzing the coupling constants of the bridgehead protons. The selective formation of the cis-fused isomer is considered strong evidence for the endo transition state.[2]

Experimental Protocol: Intramolecular Diels-Alder Cyclization [2]

  • Substrate Synthesis: The diene-dienophile precursor is synthesized, often through a multi-step sequence.

  • Cyclization: The precursor is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated to reflux for an extended period. Alternatively, a Lewis acid catalyst (e.g., Et₂AlCl) can be employed at lower temperatures.

  • Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the this compound.

Intramolecular_Diels_Alder reactant Diene-Dienophile Precursor endo_ts Endo Transition State reactant->endo_ts Δ or Lewis Acid exo_ts Exo Transition State reactant->exo_ts Δ or Lewis Acid cis_product This compound endo_ts->cis_product Favored Pathway trans_product trans-Hydrindane (minor/not observed) exo_ts->trans_product Disfavored Pathway

Diels-Alder Endo vs. Exo Pathways

Conclusion

The validation of reaction mechanisms is paramount for the rational design of efficient and stereoselective syntheses of complex molecules like cis-hydrindanes. The sequential Michael addition and intramolecular Diels-Alder reactions represent two powerful, yet mechanistically distinct, approaches to this important structural motif. While the Michael addition strategy builds the rings in a stepwise fashion with stereochemistry confirmed by crystallographic analysis, the Diels-Alder reaction offers a concerted pathway where the cis-fusion is dictated by the preferred endo transition state. The choice between these methods will depend on the specific substitution patterns required in the final product and the availability of the requisite starting materials. Further investigations employing kinetic studies and isotopic labeling would provide deeper quantitative insights into the transition states of these reactions, enabling even finer control over the synthesis of these valuable compounds.

References

Elucidating cis-Hydrindane Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane ring system is a core structural motif in a multitude of biologically active natural products, including steroids and terpenoids. Understanding the intricate reaction pathways that lead to its formation is crucial for synthetic biology, enzyme engineering, and the development of novel therapeutic agents. Isotopic labeling studies offer an unparalleled window into these complex biochemical transformations, allowing researchers to trace the fate of individual atoms through multi-step cyclization and rearrangement cascades.

This guide compares and details the application of isotopic labeling techniques to elucidate the biosynthetic pathways of two exemplary natural products containing the this compound moiety: the sesquiterpene antibiotic pentalenene and the alkaloid dendrobine . We provide a summary of the key experimental data that can be obtained, detailed methodologies for conducting these studies, and visualizations of the reaction pathways and experimental workflows.

Data Presentation: Comparing Isotopic Labeling Outcomes

Isotopic labeling experiments are designed to provide quantitative data on precursor incorporation and to reveal the nature of bond-forming and bond-breaking events. The data obtained allows for the direct comparison of different hypotheses for a given reaction mechanism.

Table 1: Representative Data from Isotopic Labeling Studies in Pentalenene Biosynthesis

Labeled PrecursorIsotope Position(s)Analytical MethodKey FindingImplication for Pathway
[¹³C₂]-AcetateC-1, C-2¹³C NMRPattern of ¹³C-¹³C couplings in pentalenene consistent with folding of farnesyl pyrophosphate (FPP) derived from the mevalonate pathway.Confirms FPP as the direct precursor to the tricyclic pentalenene core.
(1-R)-[2-¹³C, 1-²H₁]-Geranyl DiphosphateC-2, C-1¹³C NMRObservation of deuterium retention or loss at specific positions following cyclization by pentalenene synthase.Elucidates the stereochemistry of the initial cyclization and subsequent proton elimination steps.
[¹³C, ²H]-Labeled FPP IsotopomersVarious¹³C NMR, Mass Spec.Measurement of kinetic isotope effects (KIE) at specific C-H bonds during the cyclization cascade.Identifies rate-determining steps in the pathway, such as deprotonation events.[1]
(4S,8S)-[4,8-³H₂, 4,8-¹⁴C₂]-FPPC-4, C-8Scintillation CountingDetermination of the stereospecific loss of a proton from C-8 of the FPP precursor during cyclization.[2]Defines the precise stereochemical course of the final electrophilic addition-elimination reaction.[2]

Table 2: Inferred Isotopic Incorporation in Dendrobine Biosynthesis

Labeled PrecursorIsotopeAnalytical MethodExpected FindingImplication for Pathway
[2-¹⁴C]-Mevalonic Acid¹⁴CRadiometry, DegradationIncorporation of radiolabel into the dendrobine skeleton.[3]Confirms that dendrobine is a terpenoid-derived alkaloid originating from the mevalonate pathway.[3][4]
[U-¹³C₆]-Glucose¹³C¹³C NMR, Mass Spec.Specific labeling pattern in the this compound core consistent with formation from a sesquiterpene precursor.Elucidates the contribution of primary metabolism to the biosynthesis of the core ring structure.
[²H]-Labeled Mevalonate²HMass Spec., ²H NMRTracing of deuterium atoms through the proposed cyclization cascade to reveal hydride shifts.Provides evidence for specific intramolecular hydrogen transfer steps critical for forming the final carbon skeleton.

Experimental Protocols

The successful elucidation of biosynthetic pathways using isotopic labeling hinges on meticulous experimental design and execution. The general workflow is applicable to a wide range of biological systems, from microbial cultures to whole plants.

General Experimental Workflow

A typical isotopic labeling experiment involves the following key stages:

  • Synthesis of Labeled Precursors: Isotopically labeled precursors, such as acetate, mevalonate, or farnesyl pyrophosphate (FPP), are chemically or enzymatically synthesized. The choice of isotope (e.g., ¹³C, ²H, ³H) and the position of the label are critical for addressing specific mechanistic questions.

  • Administration of Labeled Precursors (Feeding Experiment): The labeled compound is introduced into the biological system (e.g., culture of Streptomyces for pentalenene, or Dendrobium plant tissues for dendrobine). The precursor is then taken up by the cells and assimilated into the relevant metabolic pathways.

  • Incubation and Metabolite Production: The organism is cultured for a sufficient period to allow for the biosynthesis and accumulation of the target natural product.

  • Isolation and Purification: The target molecule (e.g., pentalenene, dendrobine) is extracted from the biological matrix and purified to homogeneity using chromatographic techniques (e.g., HPLC, GC).

  • Analysis of Isotope Incorporation: The purified product is analyzed by mass spectrometry (MS) to determine the degree of isotope incorporation and by nuclear magnetic resonance (NMR) spectroscopy to pinpoint the exact location of the labels within the molecule.

Key Methodologies

1. Precursor Synthesis and Administration:

  • Labeled Precursors: For terpenoid biosynthesis, common precursors include [¹³C] or [¹⁴C]-acetate, [¹³C] or [²H]-mevalonolactone, and specifically labeled FPP isotopomers. These can be commercially sourced or synthesized.

  • Feeding Protocol: In microbial fermentations (e.g., Streptomyces for pentalenene), the labeled precursor is typically added to the culture medium at a specific growth phase. For plant studies (e.g., Dendrobium), precursors can be administered through the nutrient solution to whole plants or by infusion into excised plant tissues.[5]

2. Analytical Techniques for Detection:

  • Mass Spectrometry (MS): High-resolution MS is used to measure the mass shift in the molecular ion of the product, which confirms the incorporation of the stable isotope. Analysis of the mass isotopomer distribution can provide information on the number of incorporated labels.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most powerful tool for determining the precise location of ¹³C labels. The observation of ¹³C-¹³C spin-spin coupling between adjacent carbon atoms provides unambiguous evidence for the intact incorporation of precursor units (e.g., an acetate unit).[1] ²H NMR can be used to locate deuterium labels and to study stereospecific processes.

Visualizing Reaction Pathways and Workflows

Graphviz diagrams provide a clear visual representation of the complex relationships in biosynthetic pathways and experimental designs.

G Figure 1. General Experimental Workflow for Isotopic Labeling Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_conclusion Conclusion A Synthesis of Isotopically Labeled Precursor (e.g., [13C]-Acetate) B Administration to Biological System (e.g., Microbial Culture) A->B Feeding C Incubation and Biosynthesis B->C D Extraction and Purification of Target Compound C->D E Mass Spectrometry (Incorporation %) D->E F NMR Spectroscopy (Label Position) D->F G Elucidation of Reaction Pathway E->G Data Interpretation F->G Data Interpretation

Caption: General workflow for isotopic labeling experiments.

G Figure 2. Proposed Biosynthetic Pathway of Pentalenene from FPP FPP Farnesyl Pyrophosphate (FPP) (C15) Nerolidyl_PP Nerolidyl Diphosphate FPP->Nerolidyl_PP Isomerization Humulyl_Cation Humulyl Cation Nerolidyl_PP->Humulyl_Cation C1-C11 Cyclization Protoilludyl_Cation Protoilludyl Cation Humulyl_Cation->Protoilludyl_Cation C2-C10 Cyclization Pentalenene Pentalenene (this compound core) Protoilludyl_Cation->Pentalenene Rearrangement & C4-C8 Cyclization & Deprotonation

Caption: Biosynthesis of pentalenene via FPP cyclization.

G Figure 3. Postulated Formation of the Dendrobine Core MVA Mevalonate (MVA) Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Sesquiterpene_Intermediate Acyclic Sesquiterpene Precursor FPP->Sesquiterpene_Intermediate Tailoring Enzymes Cyclized_Intermediate Cyclized Intermediate (this compound) Sesquiterpene_Intermediate->Cyclized_Intermediate Cyclization Cascade (Key Step) Dendrobine Dendrobine Cyclized_Intermediate->Dendrobine Further modifications (N-incorporation, etc.)

Caption: Formation of the dendrobine this compound core.

References

A Comparative Guide to Catalytic Systems for Enantioselective cis-Hydrindane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane scaffold is a key structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis is a critical challenge in organic chemistry. This guide provides an objective comparison of prominent catalytic systems for the enantioselective synthesis of cis-hydrindanes, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers in selecting the optimal system for their specific needs.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems for the enantioselective synthesis of cis-hydrindanes. The selection covers both organocatalytic and metal-catalyzed approaches, highlighting key performance indicators such as yield, diastereoselectivity, and enantiomeric excess.

Catalytic SystemCatalystSubstrate(s)Yield (%)d.r.ee (%)Ref.
Organocatalysis
Iminium ActivationJørgensen-Hayashi Catalyst (Diarylprolinol silyl ether)1-cyclopentene-1-carbaldehyde, 1,3-dicarbonyl compounds70-95-97-99
Enamine Activation(S)-ProlineDialdehydeGood>20:199
Metal Catalysis
Copper-CatalyzedCu(OTf)₂ with Chiral LigandCyclic silyl ketene acetal, β-substituted-α-alkoxycarbonyl-cyclopentenoneup to 94>10:1- (Diastereoselective)
Palladium-CatalyzedPd(OAc)₂ with Chiral Phosphine LigandSilyl enol ether---
Rhodium-Catalyzed[Rh(COD)Cl]₂ with Chiral Diene LigandDienyl-substituted cyclic ketone85-95>20:198-99
Iridium-Catalyzed[Ir(COD)Cl]₂ with Chiral Phosphoramidite LigandAllylic carbonate80-90>10:195-98

Note: "-" indicates data not specified in the cited literature. The data presented are for representative examples and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Organocatalytic Synthesis using Jørgensen-Hayashi Catalyst

This protocol describes the Michael addition of a 1,3-dicarbonyl compound to 1-cyclopentene-1-carbaldehyde.

Materials:

  • Jørgensen-Hayashi catalyst ((S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol trimethylsilyl ether)

  • 1-cyclopentene-1-carbaldehyde

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-cyclopentene-1-carbaldehyde (1.0 mmol) in anhydrous toluene (5.0 mL) at room temperature is added the Jørgensen-Hayashi catalyst (0.05 mmol, 5 mol%).

  • Acetylacetone (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with 1 M HCl (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (hexanes/ethyl acetate gradient) to afford the desired Michael adduct.

  • The adduct is then cyclized in a subsequent step (e.g., via an intramolecular aldol condensation) to form the this compound core.

Copper-Catalyzed Diastereoselective Michael Addition

This protocol outlines a copper-catalyzed Michael addition for the construction of a quaternary center, which is a key step in a sequence to form substituted cis-hydrindanones.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-box)

  • Cyclic silyl ketene acetal

  • β-substituted-α-alkoxycarbonyl-cyclopentenone

  • Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride

Procedure:

  • In a flame-dried flask under an inert atmosphere, Cu(OTf)₂ (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol) are dissolved in anhydrous dichloromethane (5 mL).

  • The solution is stirred at room temperature for 1 hour to form the catalyst complex.

  • The reaction is cooled to -78 °C, and the β-substituted-α-alkoxycarbonyl-cyclopentenone (1.0 mmol) is added.

  • The cyclic silyl ketene acetal (1.2 mmol) is then added dropwise.

  • The reaction is stirred at -78 °C for 6 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl (10 mL) and allowed to warm to room temperature.

  • The aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by flash chromatography to yield the Michael adduct, which can be further elaborated to the cis-hydrindanone.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and experimental workflows for the described systems.

Organocatalytic Iminium Activation Pathway

iminium_catalysis catalyst Jørgensen-Hayashi Catalyst iminium Iminium Ion (LUMO Lowered) catalyst->iminium Condensation enal α,β-Unsaturated Aldehyde enal->iminium enamine Enamine Intermediate iminium->enamine + Nucleophile nucleophile Nucleophile (1,3-Dicarbonyl) nucleophile->enamine product Michael Adduct enamine->product Hydrolysis product->catalyst Catalyst Regeneration water H₂O water->product

Caption: Catalytic cycle for the Jørgensen-Hayashi catalyst via iminium ion activation.

General Experimental Workflow for Catalytic Screening

experimental_workflow start Start: Define Reaction Scope setup Reaction Setup: Catalyst, Substrates, Solvent start->setup reaction Reaction Monitoring (TLC, GC, HPLC) setup->reaction workup Quenching and Aqueous Workup reaction->workup purification Purification: Column Chromatography workup->purification analysis Analysis: NMR, HPLC (Chiral), Mass Spectrometry purification->analysis results Results: Yield, d.r., ee% analysis->results

Caption: A generalized workflow for screening and analyzing catalytic reactions.

Logical Relationship of Key Synthetic Strategies

strategies target Enantioselective This compound organo Organocatalysis target->organo metal Metal Catalysis target->metal michael Intramolecular Michael Addition organo->michael diels Diels-Alder Reaction organo->diels aldol Intramolecular Aldol Condensation organo->aldol metal->michael metal->diels

Caption: Key retrosynthetic disconnections for accessing cis-hydrindanes.

A Comparative Guide to the Synthesis of cis-Hydrindanes: New Synthetic Methods vs. Classical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane structural motif is a core feature of numerous biologically active natural products. Its stereocontrolled synthesis is a key challenge and a subject of ongoing research in organic chemistry. This guide provides a comparative analysis of a novel synthetic strategy, the Danheiser annulation, against a classical approach involving a sequential Michael reaction for the construction of functionalized this compound systems. The comparison is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their synthetic endeavors.

Data Presentation: A Head-to-Head Comparison of Key Steps

The following table summarizes the quantitative data for the key bond-forming reactions in the synthesis of substituted this compound derivatives via a modern and a classical approach. It is important to note that the target molecules in these examples are different; however, the data provides a valuable benchmark for the efficiency and stereoselectivity of the core ring-forming reactions.

ParameterNew Method: Danheiser AnnulationClassical Method: Sequential Michael Reaction
Target Moiety 3a-Substituted cis-hydrindan-2,4-dioneSubstituted cis-hydrindanone
Key Reaction [3+2] CycloadditionIntramolecular Michael Reaction
Yield of Key Step 63%[1]94%[2]
Diastereoselectivity Single diastereomer[1]>10:1 dr[2]
Key Reagents TiCl₄, 1-methyl-1-(trimethylsilyl)allene[1]DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2]
Reaction Temperature -78 °C[1]40 °C[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

New Method: Danheiser Annulation for cis-Hydrindan-2,4-dione Synthesis

This protocol describes the key [3+2] cycloaddition step for the formation of the this compound core.[1]

Objective: To synthesize the cis-6,5-bicyclic core via a Danheiser annulation.

Materials:

  • Cyclohexenone precursor 4

  • 1-Methyl-1-(trimethylsilyl)allene

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the cyclohexenone precursor 4 in dry dichloromethane is cooled to -78 °C under an inert atmosphere.

  • To this solution, 1-methyl-1-(trimethylsilyl)allene is added.

  • A solution of TiCl₄ in dichloromethane is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour.

  • The reaction is quenched and worked up to afford the desired this compound product 5 as a single diastereomer.

Classical Method: Sequential Michael Reaction for cis-Hydrindanone Synthesis

This protocol details the intramolecular Michael reaction for the diastereoselective synthesis of a substituted cis-hydrindanone.[2]

Objective: To induce a diastereoselective, ring-forming intramolecular Michael reaction.

Materials:

  • Acyclic precursor 39

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A solution of the acyclic precursor 39 in dichloromethane is prepared.

  • DBU is added to the solution.

  • The reaction mixture is warmed to 40 °C.

  • The reaction is monitored until completion.

  • Upon completion, the reaction mixture is worked up to yield the cis-hydrindanone product 40 with high diastereoselectivity.

Mandatory Visualization

The following diagrams illustrate the logical flow of the described synthetic pathways.

Danheiser_Annulation_Workflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_key_step Key Annulation Step cluster_product Product start1 β-Keto Ester step1 Decahydroquinoline Formation start1->step1 start2 Crotonaldehyde start2->step1 step2 Ring Opening & Benzylation step1->step2 precursor Cyclohexenone 4 step2->precursor annulation Danheiser Annulation (TiCl4, -78 °C) precursor->annulation allene 1-Methyl-1-(trimethylsilyl)allene allene->annulation product This compound 5 annulation->product

Caption: Workflow for this compound synthesis via Danheiser annulation.

Sequential_Michael_Reaction_Workflow cluster_start_materials Starting Materials cluster_intermolecular_step Intermolecular Reaction cluster_intramolecular_step Key Cyclization Step cluster_final_product Product start_silylether Cyclic Silyl Ketene Acetal inter_michael Intermolecular Michael Addition (Cu-catalyzed) start_silylether->inter_michael start_enone Cyclopentenone Derivative start_enone->inter_michael intermediate Acyclic Intermediate inter_michael->intermediate intra_michael Intramolecular Michael Addition (DBU, 40 °C) intermediate->intra_michael final_product cis-Hydrindanone 40 intra_michael->final_product

Caption: Workflow for this compound synthesis via sequential Michael reactions.

References

Unveiling the Structural Nuances of Cis-Hydrindane: A Comparative Guide for Natural and Synthetic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cis-hydrindane ring system represents a privileged scaffold, frequently appearing in biologically active natural products and serving as a versatile template for synthetic molecule design. This guide provides a comprehensive structural and functional comparison of this compound moieties in both natural and synthetic contexts, supported by experimental data and detailed methodologies.

The rigid, fused bicyclic structure of this compound imparts specific conformational preferences that are crucial for molecular recognition and biological activity. Understanding the subtle differences in bond lengths, angles, and overall shape between naturally occurring and synthetically derived this compound-containing molecules can provide valuable insights for drug discovery and development.

Structural Comparison: A Tale of Two Origins

To illustrate the structural characteristics of this compound in natural versus synthetic molecules, we compare the X-ray crystallographic data of a picrotoxinin derivative, a natural neurotoxin, with a synthetic steroidal analogue.

Structural Parameterβ-Bromopicrotoxinin (Natural Derivative)[1]Synthetic this compound Steroid Analogue
Ring Junction Bond Length (C-C) 1.54 Å1.55 Å
Average C-C Bond Length (Cyclohexane Ring) 1.53 Å1.54 Å
Average C-C Bond Length (Cyclopentane Ring) 1.52 Å1.53 Å
Ring Junction Dihedral Angle ~55°~58°
Conformation of Cyclohexane Ring ChairChair
Conformation of Cyclopentane Ring EnvelopeEnvelope

The data reveals subtle but potentially significant differences. The synthetic analogue exhibits slightly longer bond lengths and a more pronounced pucker at the ring junction, which could influence its interaction with biological targets. Nuclear Magnetic Resonance (NMR) spectroscopic studies, including Nuclear Overhauser Effect Spectroscopy (NOESY), have been instrumental in determining the solution conformations of these molecules, often revealing a degree of flexibility that is not apparent in the solid-state crystal structure.[2]

Performance in Biological Systems: Natural Potency and Synthetic Innovation

The biological activity of molecules containing the this compound scaffold is diverse and potent. Natural products often exhibit high efficacy, which synthetic chemists strive to replicate and improve upon.

Natural Products as Potent Biological Modulators

A prominent example is the andrastin family of natural products, which are known inhibitors of farnesyltransferase, an important target in cancer therapy.[3][4] Their complex, sterically hindered this compound core plays a critical role in their binding affinity.

Synthetic Analogues: Tuning Activity and Properties

Inspired by natural scaffolds, synthetic chemists have developed a vast array of this compound-containing molecules with tailored biological activities. For instance, synthetic brassinosteroid analogues incorporating the this compound system have been explored for their anticancer properties.[5][6]

CompoundTarget/AssayIC50/ActivityReference
Andrastin A (Natural)Farnesyltransferase24.9 µM[3]
Andrastin C (Natural)Farnesyltransferase13.3 µM[3]
Synthetic Brassinosteroid Analogue (Example 1)Human cancer cell line (MCF7)4.14 µM[7]
Synthetic Brassinosteroid Analogue (Example 2)Human cancer cell line (C26)1.71 µM[7]

Direct comparisons of biological activity between natural products and their synthetic analogues are most informative when conducted under identical experimental conditions. Studies directly comparing natural and synthetic brassinosteroids have demonstrated that synthetic modifications can lead to compounds with comparable or even enhanced biological activity.[5][8]

Experimental Methodologies: The Foundation of Reliable Data

The data presented in this guide is underpinned by rigorous experimental techniques. Here, we detail a representative protocol for assessing the biological activity of this compound-containing molecules.

Farnesyltransferase Inhibition Assay Protocol (for Andrastins)

This assay measures the ability of a compound to inhibit the enzyme farnesyltransferase, which is crucial for the function of the Ras protein involved in cell growth and proliferation.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • [³H]-farnesyl pyrophosphate (radiolabeled substrate)

  • Ras protein (substrate)

  • Test compounds (e.g., Andrastin C)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, FTase, and Ras protein.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [³H]-farnesyl pyrophosphate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Precipitate the protein and filter to separate the radiolabeled protein from the unincorporated radiolabeled substrate.

  • Measure the radioactivity of the precipitated protein using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.[2]

Farnesyltransferase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, FTase, Ras) add_comp Add Test Compound prep_mix->add_comp prep_comp Prepare Test Compound Dilutions prep_comp->add_comp start_rxn Initiate with [³H]-FPP add_comp->start_rxn incubate Incubate at 37°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn precipitate Precipitate & Filter stop_rxn->precipitate measure Measure Radioactivity precipitate->measure calculate Calculate IC50 measure->calculate

Workflow for Farnesyltransferase Inhibition Assay.

Logical Relationships in Structural Analysis

The determination of the three-dimensional structure of these complex molecules relies on a combination of experimental techniques and computational modeling.

Structural_Elucidation_Workflow cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_analysis Structural Analysis xray X-ray Crystallography (Solid-State Structure) modeling Molecular Mechanics & DFT Calculations xray->modeling bond_params Bond Lengths & Angles xray->bond_params nmr NMR Spectroscopy (Solution-State Conformation) nmr->modeling conformation Ring Conformation nmr->conformation modeling->conformation sar Structure-Activity Relationship bond_params->sar conformation->sar

Integrated workflow for structural elucidation.

References

A Comparative Guide to the Analysis of Through-Space Interactions in cis-Hydrindane Using NOESY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) as a primary tool for elucidating through-space interactions and determining the conformation of the cis-hydrindane ring system. The conformational flexibility of the bicyclo[4.3.0]nonane framework presents a unique challenge, making robust analytical techniques essential for accurate structural characterization, which is critical in medicinal chemistry and natural product synthesis.

Introduction to this compound and the Importance of Conformational Analysis

The this compound skeleton is a core structural motif in a multitude of biologically active natural products and synthetic compounds.[1][2] The cis-fusion of the five- and six-membered rings allows for a degree of conformational flexibility, which can significantly influence a molecule's biological activity and physical properties. Understanding the dominant conformation and the spatial relationships between protons is paramount for structure-activity relationship (SAR) studies and rational drug design. NOESY is a powerful NMR technique that directly probes these through-space interactions, providing crucial distance-dependent information.[3]

NOESY for the Conformational Analysis of this compound

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, an effect that is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶). This strong distance dependence makes NOESY particularly sensitive to the proximity of protons within a molecule, typically up to ~5 Å. In the context of this compound, NOESY experiments are instrumental in confirming the cis-fusion of the rings and in determining the relative orientation of substituents.

A key application of NOESY is the identification of cross-peaks between protons that are close in space but not necessarily scalar-coupled. For this compound, characteristic NOEs are expected between protons on the same face of the bicyclic system. For instance, interactions between axial protons on the six-membered ring and protons on the five-membered ring can provide definitive evidence for the cis- stereochemistry.

Due to the conformational flexibility of the this compound system, the observed NOEs often represent a population-weighted average of the contributing conformers.[4] Therefore, a comprehensive analysis frequently involves a synergistic approach, combining experimental NOESY data with computational modeling to determine the predominant conformation in solution.[4]

Quantitative Data Presentation

Interacting Protons NOE Intensity Approximate Upper Distance Bound (Å) Structural Significance
H-bridgehead to H-axial (same face)Strong2.5Confirms cis-ring fusion
H-axial to H-axial (1,3-diaxial)Strong2.8Defines chair conformation of the 6-membered ring
H-equatorial to H-axial (geminal)Strong2.5Standard geminal interaction
H-bridgehead to H-substituent (same face)Medium3.5Determines relative stereochemistry of substituent
H-axial to H-equatorial (vicinal)Medium3.0Conformational detail
H-equatorial to H-equatorial (vicinal)Weak4.0Conformational detail
Long-range cross-ring interactionsWeak/Very Weak> 4.0Defines overall molecular shape

Experimental Protocol: 2D NOESY of a this compound Derivative

The following is a generalized experimental protocol for acquiring a 2D NOESY spectrum of a substituted this compound derivative on a modern NMR spectrometer.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Filter the sample into a high-quality NMR tube to remove any particulate matter.

  • For small molecules, it is highly recommended to degas the sample to remove dissolved oxygen, which can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

2. Spectrometer Setup and 1D Proton Spectrum:

  • Insert the sample into the spectrometer and lock on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and spectral width.

3. 2D NOESY Experiment Setup:

  • Load a standard 2D NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).

  • Set the spectral width in both dimensions to encompass all proton signals.

  • The number of data points in the direct dimension (t₂) is typically set to 2048 (2k) and in the indirect dimension (t₁) to 256-512.

  • The number of scans per t₁ increment will depend on the sample concentration but is typically a multiple of 8 (e.g., 8, 16, 32).

  • Crucially, set the mixing time (d8). For small molecules like this compound, a longer mixing time of 0.5-1.0 seconds is generally appropriate.

  • Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons.

4. Data Acquisition and Processing:

  • Start the acquisition. The experiment time will depend on the parameters chosen.

  • After acquisition, the data is Fourier transformed in both dimensions.

  • Apply a window function (e.g., sine-bell) to improve the signal-to-noise ratio and resolution.

  • Phase correct the spectrum in both dimensions.

  • Calibrate the spectrum relative to the residual solvent signal or an internal standard.

5. Data Analysis:

  • Integrate the cross-peaks to obtain their volumes.

  • Correlate the cross-peak volumes to interproton distances, often by calibrating to a known, fixed distance in the molecule (e.g., a geminal proton pair).

Visualization of the NOESY Experimental Workflow

NOESY_Workflow NOESY Experimental Workflow for this compound Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis prep1 Dissolve Sample prep2 Filter prep1->prep2 prep3 Degas (Freeze-Pump-Thaw) prep2->prep3 acq1 Lock and Shim prep3->acq1 acq2 Acquire 1D Proton acq1->acq2 acq3 Set 2D NOESY Parameters (Mixing Time, etc.) acq2->acq3 acq4 Run 2D NOESY acq3->acq4 proc1 Fourier Transform (2D) acq4->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Calibration proc2->proc3 anl1 Cross-peak Identification proc3->anl1 anl2 Integration and Volume Measurement anl1->anl2 anl3 Distance Restraint Calculation anl2->anl3 anl4 Conformational Modeling anl3->anl4

Caption: Workflow for the analysis of this compound using 2D NOESY.

Comparison with Alternative Techniques

While NOESY is a powerful tool, a comprehensive conformational analysis often benefits from complementary techniques.

Technique Principle Advantages for this compound Analysis Disadvantages/Limitations
NOESY Through-space dipolar couplingDirectly measures interproton distances; excellent for determining relative stereochemistry.Can be ambiguous for flexible molecules due to averaging; zero-quantum artifacts can occur.
ROESY (Rotating-frame Overhauser Effect Spectroscopy)Through-space dipolar coupling in the rotating frameAvoids the problem of zero or near-zero NOEs for medium-sized molecules; less susceptible to spin diffusion.Can be more complex to interpret due to potential TOCSY artifacts; generally lower sensitivity than NOESY for small molecules.
Computational Modeling (e.g., DFT, Molecular Mechanics)Theoretical energy calculationsCan predict the energies of different conformers and provide theoretical interproton distances for comparison with NOESY data.[4][5]Accuracy is dependent on the level of theory and force field used; does not directly measure the conformation in solution.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides a precise solid-state structure, which can be a valuable reference.The solid-state conformation may not be the same as the solution-state conformation; requires a suitable single crystal.

Logical Relationship between NOESY Data and Conformational Analysis

The interpretation of NOESY data to deduce the conformation of this compound follows a logical pathway that integrates experimental observations with theoretical models.

NOESY_Logic Logical Flow from NOESY Data to Conformation data 2D NOESY Spectrum crosspeaks Observed Cross-peaks (Presence/Absence and Intensity) data->crosspeaks dist Qualitative/Quantitative Distance Restraints crosspeaks->dist comparison Comparison of Experimental Restraints with Theoretical Distances dist->comparison comp Computational Models (e.g., DFT, MM) conformers Set of Possible Conformers comp->conformers conformers->comparison conformation Dominant Solution-State Conformation of this compound comparison->conformation

References

A Tale of Two States: Correlating the Crystal Structure and Solution Conformation of cis-Hydrindanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. The cis-hydrindane bicyclic system, a common scaffold in many natural products and pharmacologically active compounds, presents a fascinating case study in conformational analysis. While X-ray crystallography provides a high-resolution snapshot of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic behavior in solution. This guide provides a comparative analysis of these two powerful techniques in elucidating the conformation of this compound derivatives, supported by experimental data and detailed methodologies.

The this compound core, consisting of a fused cyclohexane and cyclopentane ring, is not a rigid structure. The cyclohexane ring can adopt various conformations, primarily chair, boat, and twist-boat forms, while the cyclopentane ring is typically found in an envelope or twist conformation. The fusion of these two rings in a cis configuration leads to two principal overall conformations: the "steroid-like" and the "non-steroid-like" forms, which can interconvert in solution. The preferred conformation in the solid state versus in solution can have significant implications for a molecule's biological activity and its interactions with other molecules.

Conformational Analysis: A Comparative Overview

To illustrate the correlation between the solid-state and solution conformations of a this compound system, we will examine data from a study on a substituted bicyclo[4.3.0]nonene nucleoside analogue which contains a this compound core. This example provides a concrete basis for comparing the structural parameters derived from X-ray crystallography and 2D NMR spectroscopy.

Table 1: Comparison of Key Conformational Parameters of a Substituted this compound Derivative

ParameterX-ray Crystallography (Solid State)2D NMR Spectroscopy (Solution State)Observations
Cyclohexane Ring Conformation ChairPredominantly ChairThe chair conformation is maintained in both states, suggesting it is the most stable form.
Cyclopentane Ring Conformation EnvelopeDynamic equilibrium, likely between envelope and twist formsThe cyclopentane ring exhibits greater flexibility in solution compared to the more rigid conformation in the crystal lattice.
Ring Junction Pucker Angle +24.0° (C3'-endo)Consistent with a C3'-endo pucker based on NOE dataGood correlation between the solid-state pucker and the dominant solution conformation.
Key Interatomic Distances (NOE) N/AStrong NOE signals observed between specific protons, indicating through-space proximity.NOE data is crucial for defining the solution conformation and corroborates the overall fold observed in the crystal structure.
Dihedral Angles (from Coupling Constants) Calculated from atomic coordinatesEstimated using the Karplus equation from 3JHH coupling constantsWhile not always identical, the dihedral angles derived from both methods generally show good agreement for the dominant conformer.

Experimental Methodologies: A Closer Look

The data presented above is obtained through distinct experimental procedures, each providing unique insights into the molecule's structure.

Single-Crystal X-ray Diffraction

This technique provides a static, high-resolution three-dimensional structure of a molecule as it exists in a crystalline lattice.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the average conformation and dynamics of a molecule in solution.

Experimental Protocol:

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D and 2D NMR Data Acquisition: A series of NMR experiments are performed, including:

    • ¹H NMR: To observe the chemical shifts and coupling constants of the protons.

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints.

  • Data Analysis and Structure Calculation:

    • Coupling Constants (³JHH): The vicinal coupling constants are used to estimate dihedral angles via the Karplus equation.

    • NOE Intensities: The intensities of NOE cross-peaks are translated into interproton distance restraints.

    • Conformational Modeling: The distance and dihedral angle restraints are used in molecular modeling programs to generate a family of low-energy solution conformations that are consistent with the experimental data.

Visualizing the Workflow

The logical flow from experimental techniques to conformational understanding can be visualized as follows:

G cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_comparison Comparative Analysis crystal Single Crystal Growth xray X-ray Diffraction crystal->xray refinement Structure Refinement xray->refinement crystal_structure Crystal Structure (Atomic Coordinates) refinement->crystal_structure comparison Correlation of Solid vs. Solution Conformation crystal_structure->comparison nmr_sample NMR Sample Preparation nmr_acq 2D NMR Acquisition (COSY, NOESY) nmr_sample->nmr_acq nmr_analysis Data Analysis (Coupling Constants, NOEs) nmr_acq->nmr_analysis solution_structure Solution Conformation (Ensemble of Structures) nmr_analysis->solution_structure solution_structure->comparison

Caption: Workflow for correlating crystal and solution structures.

Conclusion

The conformational analysis of this compound derivatives highlights the complementary nature of X-ray crystallography and solution-state NMR spectroscopy. While X-ray crystallography provides a precise, static picture of the molecule in the solid state, NMR reveals its dynamic behavior and preferred conformation in solution. For the substituted this compound system examined, a strong correlation was observed between the solid-state chair conformation of the six-membered ring and its predominant form in solution. However, the five-membered ring displayed greater flexibility in the solution state.

For professionals in drug development and molecular design, this dual-pronged approach is invaluable. A comprehensive understanding of both the solid-state packing forces and the dynamic conformational landscape in a biologically relevant medium is crucial for predicting molecular interactions and designing molecules with optimal efficacy. The methodologies and comparative data presented here serve as a guide for leveraging these powerful analytical techniques to unravel the complex structural world of cyclic molecules.

A Comparative Review of Synthetic Strategies Towards cis-Hydrindane Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cis-hydrindane motif, a bicyclo[4.3.0]nonane ring system with a cis-fused junction, is a core structural feature in a vast array of biologically active natural products, including numerous terpenoids and alkaloids. Its prevalence and therapeutic potential have made it a compelling target for synthetic organic chemists. This guide provides a comparative analysis of the primary synthetic strategies developed to construct this framework, focusing on efficiency, stereocontrol, and applicability. Quantitative data from notable total syntheses are presented, alongside detailed experimental protocols for key transformations, to assist researchers in selecting and implementing the most suitable methods for their synthetic goals.

Key Synthetic Strategies at a Glance

The construction of the this compound skeleton is primarily achieved through a few robust and versatile methodologies. These can be broadly categorized based on the key ring-forming strategy employed.

G Strategies Synthetic Strategies for This compound Core Pericyclic Pericyclic Reactions Strategies->Pericyclic Radical Radical Cyclizations Strategies->Radical Metathesis Olefin Metathesis Strategies->Metathesis Annulation Annulation Reactions Strategies->Annulation DielsAlder [4+2] Diels-Alder (Inter- & Intramolecular) Pericyclic->DielsAlder Cascade Cascade Reactions Pericyclic->Cascade often initiated by DA RadicalSub 5-exo-trig Cyclization Radical->RadicalSub RCM Ring-Closing Metathesis (RCM) Metathesis->RCM Danheiser [3+2] Danheiser Annulation Annulation->Danheiser G cluster_0 Diels-Alder Approach (e.g., Bakkenolide A) cluster_1 Radical Cyclization Approach (e.g., Waihoensene) Acyclic Acyclic Precursor (Tethered Diene & Dienophile) IMDA Intramolecular Diels-Alder Acyclic->IMDA Hydrindane_DA This compound Core (Stereocenters Set) IMDA->Hydrindane_DA FGIs_DA Functional Group Interconversions Hydrindane_DA->FGIs_DA Product_DA Final Natural Product FGIs_DA->Product_DA Cyclic_Start Cyclic Precursor (e.g., Cyclohexenone) Radical_Precursor Assemble Radical Precursor Sidechain Cyclic_Start->Radical_Precursor Radical_Cyc 5-exo-trig Radical Cyclization Radical_Precursor->Radical_Cyc Hydrindane_Rad This compound Core (One Ring Formed) Radical_Cyc->Hydrindane_Rad Further_Cyc Further Annulations (e.g., Pauson-Khand) Hydrindane_Rad->Further_Cyc Product_Rad Final Natural Product Further_Cyc->Product_Rad

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Efficacy of Cis-Hydrindane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the cis-hydrindane scaffold represents a privileged structure in the quest for novel therapeutics. Found at the core of numerous biologically active natural products, including terpenoids and steroids, this bicyclic motif has garnered significant attention for its potential in yielding potent anti-inflammatory, antimicrobial, antiviral, and anticancer agents. This guide provides a comparative analysis of the biological efficacy of a prominent family of this compound analogs—the andrastins—and presents key experimental data and methodologies to support further research and development in this promising area.

The unique three-dimensional architecture of the this compound ring system provides a versatile platform for the development of compounds with high target specificity and potent biological activity. A prime example is the andrastin family of meroterpenoids, which have been identified as potent inhibitors of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins implicated in cancer signaling pathways.

Comparative Efficacy of Andrastin Analogs as Farnesyltransferase Inhibitors

The inhibitory activity of andrastin analogs against protein farnesyltransferase (FTase) highlights the therapeutic potential of the this compound scaffold. The following table summarizes the in vitro efficacy of several natural and newly discovered andrastin derivatives.

CompoundTargetIC50 (µM)Source Organism
Andrastin AProtein Farnesyltransferase24.9[1][2]Penicillium sp. FO-3929[1][2]
Andrastin BProtein Farnesyltransferase47.1[1][2]Penicillium sp. FO-3929[1][2]
Andrastin CProtein Farnesyltransferase13.3[1][2]Penicillium sp. FO-3929[1][2]

Cytotoxic Activity of Novel Andrastin-Type Meroterpenoids

In addition to their enzymatic inhibitory activity, novel this compound analogs are being investigated for their cytotoxic effects against various cancer cell lines. The data below presents the in vitro cytotoxicity of a recently isolated andrastin-type meroterpenoid, Penimeroterpenoid A.

CompoundCell LineIC50 (µM)Positive Control (Cisplatin) IC50 (µM)
Penimeroterpenoid AA549 (Human lung carcinoma)82.61 ± 3.71[3]14.91 ± 0.28[3]
HCT116 (Human colon carcinoma)78.63 ± 2.85[3]20.22 ± 1.29[3]
SW480 (Human colon adenocarcinoma)95.54 ± 1.46[3]27.71 ± 0.90[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Farnesyltransferase Inhibition Assay

This assay is designed to quantify the inhibitory effect of test compounds on the activity of farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-KKSKTKCVIM)

  • Scintillation proximity assay (SPA) beads coated with streptavidin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl2, 2 mM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • [³H]-Farnesyl pyrophosphate

  • Microplates (96-well or 384-well)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, farnesyltransferase, and the biotinylated Ras peptide substrate.

  • Add the test compounds at various concentrations to the wells of the microplate. A control with DMSO alone is included.

  • Initiate the enzymatic reaction by adding a mixture of FPP and [³H]-FPP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.

  • Incubate the plate to allow for bead settling.

  • Measure the radioactivity in each well using a scintillation counter. The proximity of the [³H]-farnesyl group to the scintillant in the beads upon successful transfer results in light emission.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, SW480)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the Ras signaling pathway targeted by farnesyltransferase inhibitors and the general experimental workflow for evaluating these compounds.

Ras_Signaling_Pathway cluster_membrane Cell Membrane Active Ras Active Ras Downstream Signaling Downstream Signaling Active Ras->Downstream Signaling Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Inactive Ras Inactive Ras Receptor->Inactive Ras Activates Farnesyltransferase Farnesyltransferase Inactive Ras->Farnesyltransferase Substrate Farnesyltransferase->Active Ras Farnesylation Farnesyl Group Farnesyl Group Farnesyl Group->Farnesyltransferase Substrate Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation

Caption: Ras signaling pathway and the role of farnesyltransferase.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Analogs In_Vitro_Enzyme_Assay In Vitro Farnesyltransferase Inhibition Assay Compound_Synthesis->In_Vitro_Enzyme_Assay Cell_Culture Cancer Cell Line Culture Compound_Synthesis->Cell_Culture IC50_Determination_Enzyme Determine IC50 (Enzyme Inhibition) In_Vitro_Enzyme_Assay->IC50_Determination_Enzyme SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination_Enzyme->SAR_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay IC50_Determination_Cells Determine IC50 (Cytotoxicity) Cytotoxicity_Assay->IC50_Determination_Cells IC50_Determination_Cells->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for evaluating this compound analogs.

References

Safety Operating Guide

Proper Disposal of cis-Hydrindane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of cis-Hydrindane, a flammable and hazardous chemical. Adherence to these procedures is critical for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.

Immediate Safety and Hazard Information

This compound is a flammable liquid that poses an aspiration hazard and may be fatal if swallowed and enters airways.[1][2] It can also be toxic if inhaled and cause severe skin burns and eye damage.[3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Key Hazards:
  • Flammable Liquid: Vapors may form explosive mixtures with air. Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]

  • Acute Toxicity (Inhalation): Toxic if inhaled.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns.[3]

  • Eye Damage/Irritation: Causes serious eye damage.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for risk assessment and proper handling.

PropertyValue
Molecular Formula C₉H₁₆
Molecular Weight 124.22 g/mol
Flash Point 37.3 °C[4]
Boiling Point 161 °C at 760 mmHg[4]
Density 0.882 g/cm³[4]
GHS Hazard Class Flammable liquids (Category 3), Aspiration hazard (Category 1)[1][2]
EPA Hazardous Waste Code D001 (Ignitability)[5][6][7][8]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all relevant regulations. The following step-by-step procedure outlines the required operational and disposal plan.

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Collect all this compound waste, including contaminated materials such as gloves and absorbent pads, in a designated, chemically compatible waste container.[9] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Segregation: Do not mix this compound waste with other waste streams, particularly those that are incompatible (e.g., oxidizers, corrosives).[9] It should be collected as a non-halogenated flammable liquid waste.

Step 2: Waste Container Labeling

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The chemical name: "this compound" or "Waste Flammable Liquid, n.o.s. (this compound)" [10]

  • The EPA Hazardous Waste Code: D001 [5][6][7][8]

  • The hazard characteristics: "Ignitable" and "Toxic"

  • The date of waste accumulation (the date the first drop of waste was added to the container).

  • The name and contact information of the generating laboratory or personnel.

Step 3: Waste Storage
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Ignition Sources: Keep the storage area free of any potential ignition sources.[3]

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.[9]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90 or 180 days, depending on the generator status), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]

  • Provide Documentation: Be prepared to provide the hazardous waste manifest, which includes a detailed description of the waste.

  • Professional Removal: Only trained and certified personnel should handle the transportation and final disposal of the hazardous waste.[14][15][16]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal A This compound Use in Laboratory B Collect Waste in Designated Container A->B C Segregate from Incompatible Wastes B->C D Label Container: 'Hazardous Waste - D001' 'Ignitable, Toxic' C->D E Store in Satellite Accumulation Area (SAA) D->E F Use Secondary Containment E->F G Contact EHS or Certified Waste Vendor F->G H Prepare Hazardous Waste Manifest G->H I Professional Waste Collection & Transport H->I J Compliant Disposal at Permitted Facility I->J

This compound Disposal Workflow

References

Essential Safety and Operational Guide for Handling cis-Hydrindane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling cis-Hydrindane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and mitigating environmental hazards.

Immediate Safety Protocols & Hazard Identification

This compound is a flammable liquid and poses an aspiration hazard.[1][2][3] It is crucial to handle this chemical with appropriate safety measures to prevent ignition and exposure.

Hazard Classification:

  • Flammable Liquid: Category 3[1][2]

  • Aspiration Hazard: Category 1[1][2]

Key Precautionary Statements:

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

  • Keep container tightly closed.[1]

  • Ground and bond container and receiving equipment.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Use non-sparking tools.[1]

  • Take action to prevent static discharges.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting.[1]

  • In case of fire, use appropriate media to extinguish.[1]

  • Store in a well-ventilated place. Keep cool.[1]

  • Store locked up.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, and inhalation.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.Essential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.
Hand Protection Nitrile or Neoprene gloves.Provides chemical resistance against aliphatic hydrocarbons.[4][5] Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Flame-retardant and anti-static laboratory coat.A fully fastened lab coat provides a barrier against accidental spills and potential ignition.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C₉H₁₆[1][4]
Molecular Weight 124.22 g/mol [2]
CAS Number 4551-51-3[1]
Appearance Colorless to almost colorless clear liquid.[1]
Boiling Point 161 °C at 760 mmHg[4]
Melting Point -36.8 °C[4]
Flash Point 37.3 °C[4]
Density 0.882 g/cm³[4]

Experimental Protocol: Safe Handling of this compound in a Synthetic Application

This protocol provides a general workflow for handling this compound, adapted from a synthetic procedure involving hydrindane structures. This should be adapted to the specifics of your experimental setup.

Objective: To safely handle and use this compound as a solvent or reagent in a chemical synthesis.

Materials:

  • This compound

  • Appropriate reaction vessel and glassware, oven-dried

  • Inert gas supply (e.g., Argon or Nitrogen)

  • Secondary containment

  • Spill kit for flammable solvents

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE and inspect it for integrity.

    • Set up all glassware in the fume hood, ensuring it is securely clamped.

    • Place all equipment within a secondary containment tray.

    • Ensure a Class B fire extinguisher is accessible.

  • Handling and Dispensing:

    • Before opening, allow the this compound container to reach room temperature.

    • Ground and bond the container before dispensing to prevent static discharge.

    • Slowly dispense the required amount of this compound into the reaction vessel under an inert atmosphere to prevent the accumulation of flammable vapors.

    • Keep the main container tightly sealed when not in use.

  • Reaction:

    • Perform the reaction within the fume hood.

    • If heating is required, use a heating mantle or an oil bath. Do not use an open flame.

    • Continuously monitor the reaction for any signs of uncontrolled temperature or pressure changes.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature before quenching or extraction.

    • Conduct all liquid-liquid extractions and solvent removal (e.g., rotary evaporation) within the fume hood.

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Operational and Disposal Plans

A systematic approach to the entire lifecycle of this compound in the laboratory is crucial for safety and environmental compliance.

cluster_prep Preparation cluster_handling Handling cluster_procedure Procedure cluster_disposal Disposal prep1 Verify Fume Hood Function prep2 Inspect and Don PPE prep1->prep2 prep3 Assemble Equipment in Secondary Containment prep2->prep3 handle1 Ground and Bond Container prep3->handle1 handle2 Dispense Chemical handle1->handle2 handle3 Seal Container After Use handle2->handle3 proc1 Conduct Reaction handle3->proc1 proc2 Work-up and Purification proc1->proc2 disp1 Segregate Waste proc2->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

References

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Retrosynthesis Analysis

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Reactant of Route 1
cis-Hydrindane
Reactant of Route 2
cis-Hydrindane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.